o-Iodosobenzoate
Description
Properties
Molecular Formula |
C7H4IO3- |
|---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
2-iodosylbenzoate |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)/p-1 |
InChI Key |
IFPHDUVGLXEIOQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I=O |
Synonyms |
2-iodosobenzoate 2-iodosobenzoic acid ortho-iodosobenzoate ortho-iodosobenzoic acid |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Dawn of Hypervalent Iodine Chemistry
An In-depth Technical Guide to the History and Discovery of o-Iodosobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the history, discovery, synthesis, and properties of o-iodosobenzoic acid (IBA), a significant reagent in organic chemistry. The document details its historical context, key scientific contributors, experimental protocols for its synthesis, and its chemical characteristics, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
The story of o-iodosobenzoic acid is intrinsically linked to the pioneering work in hypervalent iodine chemistry that took place in the late 19th century. Hypervalent compounds are those that contain a main group element with more than the typical octet of electrons in its valence shell. The exploration of such compounds opened new avenues in synthetic organic chemistry, providing novel and mild oxidizing agents.
The journey into hypervalent iodine chemistry was spearheaded by the German chemist Conrad Willgerodt . His work in the 1880s and 1890s laid the foundation for our understanding of these unique chemical entities. In 1886, Willgerodt reported the synthesis of the first stable polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl₂). This discovery was a watershed moment, demonstrating that iodine could exist in a stable trivalent state in an organic molecule.
Following this breakthrough, Willgerodt and his contemporaries, including Victor Meyer , synthesized a series of hypervalent iodine compounds. A significant milestone was the preparation of 2-iodoxybenzoic acid (IBX) by Willgerodt in 1893. Given that o-iodosobenzoic acid is a stable intermediate in the oxidation of o-iodobenzoic acid to IBX, it is highly probable that o-iodosobenzoic acid was first synthesized during this period of intense research, although a definitive primary publication detailing its initial isolation and characterization remains elusive in readily available historical records.
The Precursor: o-Iodobenzoic Acid
The synthesis and availability of o-iodobenzoic acid were crucial for the development of its hypervalent derivatives. o-Iodobenzoic acid is a white solid that serves as the starting material for the preparation of both o-iodosobenzoic acid and 2-iodoxybenzoic acid (IBX).[1]
Synthesis of o-Iodobenzoic Acid
The most common and historically significant method for the synthesis of o-iodobenzoic acid is the Sandmeyer reaction .[1] This reaction involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by treatment with an iodide salt.[1]
Experimental Protocol: Synthesis of o-Iodobenzoic Acid via Sandmeyer Reaction
-
Materials:
-
Anthranilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Ethanol
-
-
Procedure:
-
Anthranilic acid is dissolved in an aqueous solution of hydrochloric acid or sulfuric acid and cooled to below 10°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cold anthranilic acid solution while maintaining the temperature below 10°C. This step forms the diazonium salt.
-
The resulting diazonium salt solution is then added to a solution of potassium iodide in water.
-
The mixture is stirred, and a precipitate of crude o-iodobenzoic acid is formed.
-
The crude product is collected by filtration and washed with a dilute solution of sodium thiosulfate to remove any residual iodine.
-
The product is then washed with cold water.
-
Purification is achieved by recrystallization from hot water or a mixture of ethanol and water to yield white crystals of o-iodobenzoic acid.
-
Properties of o-Iodobenzoic Acid
A summary of the key quantitative data for o-iodobenzoic acid is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₅IO₂ |
| Molar Mass | 248.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162-164 °C |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Soluble in ethanol and acetone |
The Discovery and Synthesis of o-Iodosobenzoic Acid (IBA)
As mentioned, while a singular "discovery" paper for o-iodosobenzoic acid is not readily apparent, its existence and synthesis were a natural consequence of the oxidation studies of o-iodobenzoic acid in the 1890s. The oxidation of the iodine atom in o-iodobenzoic acid from a formal oxidation state of +1 to +3 results in the formation of o-iodosobenzoic acid.
Historical Synthesis of o-Iodosobenzoic Acid
Early methods for the synthesis of iodosyl compounds involved the hydrolysis of the corresponding dihalo- or diacetoxy-iodoarenes. For o-iodosobenzoic acid, this would have involved the initial oxidation of o-iodobenzoic acid to a precursor like o-(dichloroiodo)benzoic acid, followed by hydrolysis.
Conceptual Historical Experimental Protocol:
-
Step 1: Oxidation to an Iodine(III) Precursor
-
o-Iodobenzoic acid would be treated with a halogen, such as chlorine, to form the corresponding dihalide.
-
-
Step 2: Hydrolysis
-
The resulting iodine(III) dihalide would then be hydrolyzed with a base, such as sodium hydroxide, followed by acidification to yield o-iodosobenzoic acid.
-
Modern Synthesis of o-Iodosobenzoic Acid
Modern synthetic methods offer more convenient and safer routes to o-iodosobenzoic acid, avoiding the use of elemental halogens. A widely used method involves the oxidation of o-iodobenzoic acid with Oxone® (potassium peroxymonosulfate).
Experimental Protocol: Synthesis of o-Iodosobenzoic Acid using Oxone®
-
Materials:
-
o-Iodobenzoic acid
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Water
-
Acetone
-
-
Procedure:
-
o-Iodobenzoic acid is suspended in water.
-
A solution of Oxone® in water is added to the suspension.
-
The reaction mixture is stirred at room temperature until the reaction is complete (as monitored by TLC or other analytical methods).
-
The white precipitate of o-iodosobenzoic acid is collected by filtration.
-
The product is washed with water and then with acetone to remove any unreacted starting material and byproducts.
-
The solid is dried under vacuum to yield pure o-iodosobenzoic acid.
-
Properties of o-Iodosobenzoic Acid
The key quantitative data for o-iodosobenzoic acid are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₅IO₃ |
| Molar Mass | 264.02 g/mol |
| Appearance | White to off-white powder |
| Melting Point | ~230 °C (decomposes) |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Sparingly soluble in most organic solvents |
Reaction Pathways and Workflows
The synthesis of o-iodosobenzoic acid and its relationship with its precursor and its more oxidized form, IBX, can be visualized as a clear reaction pathway.
Synthesis Pathway from Anthranilic Acid
The following diagram illustrates the overall synthesis route starting from anthranilic acid.
Caption: Synthesis pathway from anthranilic acid to IBX.
Experimental Workflow for o-Iodosobenzoic Acid Synthesis
The logical flow of the modern synthesis of o-iodosobenzoic acid from o-iodobenzoic acid is depicted below.
Caption: Workflow for the synthesis of IBA.
Conclusion
The discovery and development of o-iodosobenzoic acid are rooted in the foundational work on hypervalent iodine chemistry by pioneers like Conrad Willgerodt in the late 19th century. While the exact moment of its first synthesis is not clearly documented, its existence as a key intermediate in the oxidation of o-iodobenzoic acid was an inevitable discovery of that era. Today, o-iodosobenzoic acid is a readily accessible and valuable reagent in organic synthesis, with modern, efficient protocols for its preparation. This guide has provided a detailed overview of its historical context, synthesis, and properties, offering a valuable resource for professionals in the chemical and pharmaceutical fields.
References
A Technical Guide to the Chemical Properties of o-Iodosobenzoic Acid and its Anion, o-Iodosobenzoate
Introduction
o-Iodosobenzoic acid (IBA), a hypervalent iodine(III) compound, stands as a versatile and significant reagent in modern chemistry. Its utility spans from selective oxidations in organic synthesis to specific peptide bond cleavage in proteomics. The compound's reactivity is multifaceted; while the neutral acid acts as a potent oxidizing agent, its conjugate base, the o-iodosobenzoate anion, exhibits remarkable nucleophilic catalytic activity. This guide provides an in-depth exploration of the chemical and physical properties of o-iodosobenzoic acid, its reactivity, key experimental protocols, and its applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
o-Iodosobenzoic acid, also known as 2-iodosylbenzoic acid, is a white to off-white powder.[1][2] Its utility is somewhat constrained by its poor solubility in water and most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[3][4] A critical characteristic of IBA is its tendency to undergo disproportionation, yielding o-iodoxybenzoic acid (IBX) and 2-iodobenzoic acid.[5] This is particularly important as IBX, a more powerful oxidant, is often a reactive contaminant in commercial IBA preparations.[5] The compound is also noted to be sensitive to light.[3]
Table 1: Key Identifiers and Physicochemical Properties of o-Iodosobenzoic Acid
| Property | Value | Reference |
| IUPAC Name | 2-iodosylbenzoic acid | [1][2] |
| Synonyms | o-Iodosobenzoic acid, 2-Iodosobenzoic acid | [1] |
| CAS Number | 304-91-6 | [1][2] |
| Molecular Formula | C₇H₅IO₃ | [1][2][3] |
| Molecular Weight | 264.02 g/mol | [1][3] |
| Exact Mass | 263.928339 g/mol | [1] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 230 °C (with decomposition) | |
| Solubility | Insoluble in water; soluble in DMSO | [3][4][6] |
| Predicted pKa | 2.84 ± 0.36 | [3] |
| InChI Key | IFPHDUVGLXEIOQ-UHFFFAOYSA-N | [2][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of o-iodosobenzoic acid. While comprehensive data is not always readily available for the compound itself, information can be inferred from its precursors and derivatives.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Aromatic protons typically appear in the region of 7.5-8.5 ppm. The carboxylic acid proton is expected at a higher chemical shift (>10 ppm). | [7] |
| ¹³C NMR | Aromatic carbons resonate between 120-150 ppm. The carboxyl carbon appears downfield (>165 ppm). | [8] |
| FTIR | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-I and I=O stretches at lower wavenumbers. | [9] |
Reactivity and Chemical Transformations
The chemical behavior of IBA is dominated by the hypervalent nature of its iodine atom, making it a valuable oxidizing agent and a precursor to other important reagents.
Disproportionation and Stability
A key chemical property of IBA is its instability in solution, where it can disproportionate. This reaction is a significant consideration for its use, as it generates o-iodoxybenzoic acid (IBX), which has different reactivity.
Caption: Disproportionation of o-Iodosobenzoic Acid (IBA).
Role as an Oxidizing Agent
IBA is a selective oxidant, primarily used for the oxidation of sulfhydryl groups. It readily converts vicinal thiols, such as those in cysteine residues within proteins, to disulfides.[6] This reaction is often employed to probe protein structure and function.
Peptide Bond Cleavage
One of the most prominent applications of IBA in biochemistry and proteomics is its ability to induce chemical cleavage of peptide bonds specifically at the C-terminal side of tryptophan residues.[5][10] The mechanism involves a two-step oxidation of the tryptophan indole ring, followed by the formation of an iminospirolactone intermediate that readily hydrolyzes to cleave the peptide backbone.[5] It is crucial to note that the common contaminant, IBX, can cause unwanted cleavage and modification at tyrosine residues.[5][11]
References
- 1. 2-Iodosylbenzoic acid | C7H5IO3 | CID 67537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodosobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-Iodosobenzoic acid CAS#: 304-91-6 [amp.chemicalbook.com]
- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 5. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Iodosobenzoic acid | 304-91-6 [chemicalbook.com]
- 7. 2-Iodosobenzoic acid(304-91-6) 1H NMR [m.chemicalbook.com]
- 8. This compound | C7H4IO3- | CID 7269392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of o-Iodosobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Iodosobenzoate and its parent compound, o-iodosobenzoic acid (IBA), are versatile reagents in organic synthesis and biochemistry. Notably employed as a precursor to powerful oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, this compound also finds application in the selective cleavage of peptides at tryptophan and tyrosine residues. A thorough understanding of its spectroscopic properties is paramount for its effective utilization and characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring these spectra.
Introduction
o-Iodosobenzoic acid (IBA) is a hypervalent iodine compound that exists in equilibrium with its cyclic tautomer, 1-hydroxy-1,2-benziodoxol-3(1H)-one. The corresponding anion, this compound, is the conjugate base of this acid. These compounds are appreciated for their role as mild and selective oxidizing agents and their ability to facilitate specific chemical transformations. In the context of drug development and proteomics, this compound is utilized for the chemical fragmentation of proteins, a critical step in protein sequencing and identification.[1][2] The reactivity and purity of this compound preparations are crucial, as contaminants such as o-iodoxybenzoic acid can lead to unwanted side reactions, including the modification of tyrosyl residues.[2] Accurate spectroscopic analysis is therefore essential for quality control and for understanding the reaction mechanisms involving this reagent.
Synthesis and Preparation of this compound
A common and practical method for the synthesis of o-iodosobenzoic acid involves the oxidation of 2-iodobenzoic acid using Oxone® in an aqueous solution. This method is favored as it proceeds under mild conditions and minimizes the formation of the hazardous and explosive o-iodoxybenzoic acid (IBX).[3]
Below is a generalized workflow for the synthesis of o-iodosobenzoic acid.
Caption: Synthesis of o-Iodosobenzoic Acid.
Spectroscopic Data
The following sections summarize the key spectroscopic data for o-iodosobenzoic acid, the protonated form of this compound. The data for the anion is expected to be very similar, with minor shifts anticipated due to the change in protonation state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: NMR Spectroscopic Data for o-Iodosobenzoic Acid Derivatives
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |
| ¹H | DMSO-d₆ | 8.38 | s | - | OH | [4] |
| 8.33 | d | 8.1 | Ar-H | [4] | ||
| 8.21 | s | - | Ar-H | [4] | ||
| 8.08 | d | 8.0 | Ar-H | [4] | ||
| ¹³C | DMSO-d₆ | 166.3 | - | - | C=O | [4] |
| 132.9 | - | - | Ar-C | [4] | ||
| 131.6 (q) | - | 32.6 | Ar-C (adjacent to CF₃) | [4] | ||
| 130.6 (d) | - | 2.4 | Ar-C | [4] | ||
| 127.9 | - | - | Ar-C | [4] | ||
| 127.1 (d) | - | 3.6 | Ar-C | [4] | ||
| 125.5 | - | - | Ar-C | [4] | ||
| 123.4 (q) | - | 271.0 | CF₃ | [4] |
Note: The provided data is for a trifluoromethyl derivative of o-iodosobenzoic acid, which provides a representative aromatic splitting pattern. The exact shifts for the unsubstituted compound may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: IR Spectroscopic Data for o-Iodosobenzoic Acid Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3447 | O-H stretch | [3] |
| 3234 | O-H stretch | [3] |
| 2854 | O-H stretch | [4] |
| 1653 | C=O stretch | [3] |
| 1597 | C=O stretch | [4] |
| 1576 | C=O stretch | [3] |
| 1559 | C=O stretch | [4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For comparison, the absorption maxima for benzoic acid are included. Due to the extended conjugation and the presence of the iodine atom, the absorption maxima for o-iodosobenzoic acid are expected to be shifted.
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Reference |
| Benzoic Acid | Acidic Mobile Phase | 194, 230, 274 | [5] |
| o-Iodobenzoic Acid | Not specified | Not specified in snippets, but available in NIST database | [6] |
Note: Specific λmax values for o-iodosobenzoic acid were not available in the provided search results, but the NIST WebBook is a cited source for this data.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern can provide valuable structural information.
Table 4: Mass Spectrometry Data for o-Iodobenzoic Acid
| m/z | Ion | Inferred Loss | Reference |
| 248 | [C₇H₅IO₂]⁺• | Molecular Ion | [7] |
| Not specified | - | - | [7] |
Note: While the molecular ion peak is confirmed, a detailed fragmentation pattern was not available in the provided search results. The NIST WebBook is a cited source for the mass spectrum.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A general workflow for sample preparation and analysis is depicted below.
Caption: General workflow for NMR analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[8]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz instrument.[8]
-
Referencing: Use tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[8]
-
Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, integration, and coupling constants.
FTIR Spectroscopy
Methodology using Attenuated Total Reflectance (ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[9]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[9]
-
Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
Methodology:
-
Solvent Selection: Choose a suitable solvent that does not absorb in the region of interest (e.g., ethanol, hexane, or an appropriate HPLC mobile phase).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 190-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
Methodology using Electron Ionization (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
The spectroscopic properties of this compound are well-defined and can be readily determined using standard analytical techniques. NMR spectroscopy provides detailed structural information, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic structure, and mass spectrometry confirms the molecular weight and provides fragmentation data. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible spectroscopic characterization of this compound, which is essential for its application in research, particularly in the fields of organic synthesis and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 6. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 7. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. uni-saarland.de [uni-saarland.de]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Application of o-Iodosobenzoate in Protein Chemistry
Introduction
This compound (IBA), a hypervalent iodine(III) reagent, has emerged as a valuable tool in protein chemistry. Its utility lies in its ability to mediate specific chemical modifications of proteins, most notably the cleavage of peptide bonds at tryptophan residues and the oxidation of cysteine residues. These functionalities make it a significant asset for researchers and scientists in studying protein structure and function, as well as for professionals in the field of drug development for applications such as target validation and the generation of antibody-drug conjugates. This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its application in protein chemistry, and a discussion of its relevance in the drug development pipeline.
Synthesis of this compound
A practical and safe method for the synthesis of this compound involves the oxidation of 2-iodobenzoic acid using Oxone® in an aqueous solution. This approach is advantageous as it operates under mild, room temperature conditions and avoids the formation of the hazardous and explosive o-iodoxybenzoic acid (IBX) byproduct.[1][2][3]
Experimental Protocol: Synthesis of this compound (IBA)
This protocol is adapted from a method utilizing Oxone® for a safer and more efficient synthesis.[1]
Materials:
-
2-Iodobenzoic acid (2-IB)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Deionized water (H₂O)
-
Acetone
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 1.0 mmol of 2-iodobenzoic acid in 5 mL of acetonitrile.
-
Add 1.2 mmol of Oxone® (738 mg) to the solution.
-
Add 5 mL of deionized water to the mixture.
-
Stir the mixture vigorously at room temperature. The reaction time will vary depending on the specific substrate, but can be monitored for completion.
-
Upon completion of the reaction, collect the precipitated product by filtration under reduced pressure.
-
Wash the collected solid with water and then with acetone to remove any unreacted starting material and byproducts.
-
The resulting white powder is o-Iodosobenzoic acid (IBA).
Quantitative Data: Synthesis of IBA Derivatives
The synthesis method is applicable to a range of substituted 2-iodobenzoic acids. The following table summarizes the yields for the synthesis of various IBA derivatives.
| Starting Material (2-Iodobenzoic Acid Derivative) | Product (this compound Derivative) | Reaction Time | Yield (%) |
| 2-Iodobenzoic acid | o-Iodosobenzoic acid | 3 h | 95 |
| 2-Iodo-4-methylbenzoic acid | 4-Methyl-o-iodosobenzoic acid | 3 h | 93 |
| 2-Iodo-5-methoxybenzoic acid | 5-Methoxy-o-iodosobenzoic acid | 6 h | 91 |
| 2-Iodo-4-chlorobenzoic acid | 4-Chloro-o-iodosobenzoic acid | 3 h | 96 |
Data adapted from practical synthesis studies using Oxone®.[1][3]
Diagram: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Protein Chemistry
This compound has two primary applications in the field of protein chemistry: the selective cleavage of peptide bonds at tryptophan residues and the oxidation of cysteine residues to form disulfide bridges.
Cleavage at Tryptophan Residues
IBA is a chemical reagent that enables the specific cleavage of the peptide bond on the C-terminal side of tryptophan residues.[4][5] This property is invaluable for protein sequencing and for producing large peptide fragments for further analysis. The cleavage yield is generally high, ranging from 70% to nearly quantitative, depending on the specific protein and the flanking amino acid residues.[6]
A significant challenge with commercial preparations of IBA is the presence of the contaminant o-iodoxybenzoic acid (IBX), which can cause undesirable side reactions, particularly the modification and cleavage at tyrosine residues.[4][7] To mitigate this, it is recommended to either use freshly synthesized IBA or to pre-incubate the IBA solution with a scavenger, such as p-cresol, to destroy any contaminating IBX.[7][8]
This protocol is adapted from established methods for protein fragmentation.[8]
Materials:
-
Protein sample
-
This compound (IBA)
-
80% (v/v) acetic acid
-
4 M Guanidine-HCl
-
p-cresol
-
Nitrogen gas
-
SpeedVac concentrator or size-exclusion chromatography equipment
Procedure:
-
Prepare the cleavage solution: Dissolve 10 mg of this compound in 1.0 mL of 80% (v/v) acetic acid containing 4 M Guanidine-HCl. Add 20 μL of p-cresol to this solution.
-
Incubate the cleavage solution for 2 hours at room temperature to allow the p-cresol to react with any contaminating IBX.
-
Dissolve the protein sample in the pre-incubated cleavage solution to a final concentration of 5-10 mg/mL.
-
Flush the reaction tube with a stream of nitrogen gas to displace oxygen, then cap the tube securely.
-
Incubate the reaction mixture for 24 hours at room temperature in the dark.
-
Terminate the reaction by adding approximately 10 volumes of water and drying the sample using a SpeedVac concentrator.
-
Alternatively, the resulting peptides can be separated and purified using size-exclusion chromatography.
| Protein | Tryptophanyl Bond | Cleavage Yield (%) |
| Myoglobin | Trp-Ala | ~90 |
| Lysozyme | Trp-Val | ~70 |
| Serum Albumin | Trp-Ser | ~85 |
Yields are approximate and can vary based on reaction conditions and protein structure.[6]
Caption: Proposed mechanism for peptide bond cleavage at tryptophan by this compound.
Oxidation of Cysteine Residues
This compound can also function as a mild oxidizing agent, specifically targeting vicinal sulfhydryl groups of cysteine residues to form disulfide bonds.[9] This reaction is often reversible by treatment with reducing agents like dithiothreitol (DTT) or glutathione. This reversible oxidation provides a method for studying the role of cysteine residues in protein function, such as in enzyme regulation or calmodulin binding.[9]
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (IBA) stock solution
-
Reducing agent (e.g., DTT) for reversal
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Treat the protein sample with a limiting amount of IBA. The optimal concentration needs to be determined empirically for each protein but is typically in the low millimolar range.
-
Incubate the reaction for a specific period at a controlled temperature (e.g., 30 minutes at room temperature).
-
To reverse the oxidation, add a reducing agent such as DTT to the reaction mixture.
-
Analyze the protein for changes in activity or structure.
Caption: Reversible oxidation of cysteine residues by this compound.
Role in Drug Development
The specific chemical modifications enabled by this compound are highly relevant to the drug development process.
-
Target Identification and Validation: By selectively cleaving proteins or modifying specific amino acid residues, researchers can probe the structure-function relationships of potential drug targets. For instance, identifying critical cysteine residues for enzyme activity can inform the design of targeted inhibitors.
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): While not a direct crosslinker, the principles of specific amino acid modification are central to bioconjugation. The selective modification of cysteine residues is a common strategy for attaching payloads to antibodies to create ADCs. Understanding the reactivity of reagents like IBA contributes to the broader knowledge base of protein modification for therapeutic purposes.[10]
-
Peptide Mapping and Characterization: The fragmentation of proteins at tryptophan residues is a key step in peptide mapping, which is essential for the characterization and quality control of therapeutic proteins.
Diagram: Logical Relationship in Drug Development
References
- 1. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of critical cysteine residues of type I adenylyl cyclase by this compound or nitric oxide reversibly inhibits stimulation by calcium and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synthesis of 2-Iodoxybenzoic Acid (IBX) from o-Iodobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-Iodoxybenzoic acid (IBX), a powerful and versatile oxidizing agent in organic synthesis. A primary focus is placed on the common and efficient synthesis route starting from 2-iodobenzoic acid, which proceeds through the key intermediate, o-iodosobenzoic acid (IBA). This document outlines detailed experimental protocols, presents quantitative data for synthesis optimization, and visualizes the chemical transformations and workflows.
Introduction
2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent renowned for its efficacy in the oxidation of alcohols to aldehydes and ketones, among other transformations.[1][2] Its selectivity, mild reaction conditions, and high yields have established it as a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] While historically its use was hampered by poor solubility and safety concerns, modern synthetic protocols have largely addressed these issues.[1][4]
This guide details the prevalent and user-friendly methods for preparing IBX, primarily through the oxidation of 2-iodobenzoic acid. This process involves the intermediate formation of o-iodosobenzoic acid (IBA), which is itself a hypervalent iodine(III) reagent.[5] Understanding this sequential oxidation is crucial for the efficient and safe synthesis of IBX.
Chemical Transformation Pathway
The synthesis of IBX from 2-iodobenzoic acid is a two-step oxidation process where o-iodosobenzoic acid (IBA) is a key intermediate. The overall transformation can be visualized as follows:
Caption: Sequential oxidation of 2-iodobenzoic acid to IBX via the o-iodosobenzoic acid intermediate.
Experimental Protocols for IBX Synthesis
The most common and recommended method for the preparation of IBX utilizes Oxone® as the oxidant due to its efficiency, safety, and environmentally friendly nature.[1][6] Alternative methods using potassium bromate and sulfuric acid are also documented but are generally considered less favorable.[4][7]
IBX Synthesis using Oxone®
This procedure is adapted from a widely cited, user-friendly method.[1][8]
Materials:
-
2-iodobenzoic acid
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoic acid in deionized water.
-
Add an excess of Oxone® to the solution.
-
Heat the mixture to 70°C with vigorous stirring for 1 to 3 hours.[8]
-
During the reaction, a white crystalline solid (IBX) will precipitate out of the solution.[1]
-
After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake sequentially with deionized water, ethanol, and diethyl ether to remove impurities.[9]
-
Dry the resulting white solid to obtain pure IBX.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of IBX using the Oxone® method.
IBX Synthesis using Potassium Bromate and Sulfuric Acid
This is a more traditional method for IBX synthesis.[7][9]
Materials:
-
2-iodobenzoic acid
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄), 2M solution
Procedure:
-
Prepare a 2M solution of sulfuric acid.
-
Add potassium bromate to the sulfuric acid solution and heat to approximately 60°C.
-
Add 2-iodobenzoic acid portion-wise to the heated solution over a period of about 40 minutes. The solution will turn orange-red and a white solid will form.[7]
-
After the addition is complete, maintain the reaction temperature at 65°C for 2 hours.[7]
-
Cool the reaction mixture to 2-3°C using an ice bath.
-
Filter the mixture to collect the solid product.
-
Wash the filter cake with deionized water, followed by ethanol, and then again with cold deionized water.[7]
-
Dry the product to yield IBX.
Quantitative Data on IBX Synthesis
The efficiency of IBX synthesis can be evaluated based on yield and purity, which are influenced by the reaction conditions. The following table summarizes quantitative data from various reported procedures.
| Starting Material | Oxidant | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Iodobenzoic Acid | Oxone® | 70°C, 3 hours | 80 | ≥95 | [8] |
| 2-Iodobenzoic Acid | Oxone® | 70°C, 1 hour | 77 | ≥99 | [8] |
| 2-Iodobenzoic Acid | Potassium Bromate / H₂SO₄ | 65°C, 2 hours | 98 (wet) | Not specified | [7] |
| 2-Iodobenzoic Acid | Potassium Hydrogen Persulfate | 90-105°C | >90 | >99.5 | [7] |
Safety Considerations
IBX is known to be impact- and heat-sensitive and can be explosive at temperatures above 200°C.[8] It is crucial to handle IBX with appropriate safety precautions, including the use of a blast shield during its synthesis and handling.[9] Impure IBX, particularly that prepared with potassium bromate, may contain residual oxidant, increasing its hazardous nature.[4] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate these risks.[8] It has been suggested that the use of Oxone® leads to a safer preparation of IBX.[6]
Conclusion
The synthesis of IBX from 2-iodobenzoic acid, particularly through the Oxone®-mediated oxidation, is a well-established and efficient process. This method offers high yields and purity while being more environmentally friendly and safer than older protocols. The intermediate in this process, o-iodosobenzoic acid (IBA), is a key species in the formation of the hypervalent iodine(V) center of IBX. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, coupled with stringent safety practices, is essential for the successful and safe utilization of this powerful oxidizing agent. The ability to catalytically generate IBX in situ from IBA or 2-iodobenzoic acid further enhances its practical utility in modern organic synthesis.[10][11]
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. 2-Iodoxybenzoic_acid [chemeurope.com]
- 5. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 7. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 8. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
understanding the reactivity of o-Iodosobenzoate
An In-depth Technical Guide to the Reactivity of o-Iodosobenzoate
For researchers, scientists, and drug development professionals, understanding the nuances of reactive chemical species is paramount to innovation. This compound (IBA), a hypervalent iodine(III) compound, stands out as a versatile and potent reagent in organic synthesis and biochemistry. This guide provides a comprehensive overview of its core reactivity, applications, and the experimental protocols necessary for its effective use.
Core Chemical Properties and Structure
This compound is the conjugate base of 2-iodosobenzoic acid. The central iodine atom exists in a +3 oxidation state, making it a strong electrophile and a potent oxidizing agent.[1] This hypervalent state is key to its reactivity, as the iodine atom readily undergoes reductive elimination to a more stable +1 or -1 state.[1] In the solid state, it often exists as a polymeric structure.[1]
A crucial aspect of this compound chemistry is its relationship with o-iodoxybenzoic acid (IBX), a hypervalent iodine(V) compound. IBA is the reduced form of IBX and can be generated in situ from IBA using a co-oxidant.[2][3] Conversely, IBA can disproportionate to form o-iodoxybenzoic acid and o-iodobenzoic acid.[4][5] This interconversion is a critical consideration in its application, as IBX is often a highly reactive contaminant responsible for side reactions.[4][6]
Table 1: Physical and Chemical Properties of o-Iodosobenzoic Acid
| Property | Value |
| Chemical Formula | C₇H₅IO₃ |
| Molecular Weight | 264.02 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | 2-Iodosylbenzoic acid |
| Synonyms | IBA, 2-Iodosobenzoic acid |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)I=O |
(Data sourced from PubChem CID 7269392 and other general chemical sources)
Key Reactive Pathways and Mechanisms
The reactivity of this compound is dominated by its electrophilic iodine center, enabling it to act as a powerful oxidant and a catalyst in various transformations.
Oxidation Reactions
This compound and its derivatives are effective oxidants for a wide range of functional groups. A primary application is the oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.[2][3] The mechanism involves the initial attack of the alcohol's oxygen on the electrophilic iodine atom, followed by elimination to yield the oxidized product and the reduced iodobenzene derivative.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
physical and chemical properties of o-iodosobenzoate
An In-depth Technical Guide to o-Iodosobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, and its protonated form o-iodosobenzoic acid (IBA), are hypervalent iodine(III) compounds that have garnered significant interest in synthetic and medicinal chemistry. As non-metallic, recyclable oxidizing agents, they offer a greener alternative to many heavy metal-based oxidants.[1] Their reactivity is centered on the electrophilic iodine(III) atom, which can participate in a variety of oxidative transformations. A key structural feature is the intramolecular coordination of the ortho-carboxylate group to the iodine atom, which modulates its stability and reactivity compared to its meta and para isomers.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound.
Physical and Chemical Properties
o-Iodosobenzoic acid typically exists as a white to off-white powder. Unlike its linear analogue, iodosylbenzene, which is a polymeric solid, the structure of o-iodosobenzoic acid is characterized by a cyclic benziodoxolone system, specifically 1-hydroxy-1,2-benziodoxol-3-one, due to the intramolecular coordination.[2] This cyclic tautomer is in equilibrium with the open-chain form.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of o-iodosobenzoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₃ | [3] |
| Molecular Weight | 264.02 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 230 °C (decomposes) | |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)I=O | [3][4] |
| InChI Key | IFPHDUVGLXEIOQ-UHFFFAOYSA-N | [3][5] |
| CAS Number | 304-91-6 | [3] |
| Solubility | Low solubility in most common solvents. Almost insoluble in ethanol.[2] | [2][6] |
Synthesis and Experimental Protocols
The synthesis of o-iodosobenzoic acid (IBA) is most commonly achieved through the oxidation of o-iodobenzoic acid (2-IB). A significant challenge in its synthesis is the potential for over-oxidation to the pentavalent iodine compound, o-iodoxybenzoic acid (IBX), which can be hazardous.[1][7] Modern protocols have been optimized to prevent this contamination.[1][7]
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of o-Iodosobenzoic Acid (IBA).
Detailed Experimental Protocol: Synthesis of IBA from 2-IB using Oxone®
This protocol is adapted from a practical and mild synthesis method designed to avoid contamination with IBX.[1][7]
Materials:
-
2-Iodobenzoic acid (2-IB)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Deionized Water (H₂O)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 2-iodobenzoic acid (2-IB) in 5 mL of acetonitrile (MeCN).
-
To this solution, add 1.2 mmol of Oxone® (738 mg).
-
Add 5 mL of deionized water to the mixture.
-
Stir the resulting mixture vigorously at room temperature. The reaction time may vary depending on the specific substrate but is typically monitored until completion (e.g., by TLC).
-
Upon completion of the reaction, the white product precipitate is collected by filtration under reduced pressure.
-
The collected solid residue is washed sequentially with water and then with acetone to remove any unreacted starting material and byproducts.
-
The resulting white powder, pure o-iodosobenzoic acid (IBA), is then dried.
Safety Note: While this method is designed to be safer, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle all chemicals in a well-ventilated fume hood.
Chemical Reactivity and Applications
This compound is a versatile oxidizing agent and catalyst in organic synthesis. Its reactivity stems from the ability of the hypervalent iodine to act as an oxo-transfer agent.[6] It is often used in reactions where mild and selective oxidation is required.
Key Chemical Reactions
-
Oxidation of Alcohols: IBA can be used, sometimes catalytically with a co-oxidant like Oxone®, for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8]
-
C-H Bond Oxidation: It serves as a catalyst for the selective oxidation of active C-H bonds, such as benzylic positions, to the corresponding carbonyl compounds.[8]
-
Hydrolysis Catalyst: The this compound anion has been shown to be a highly efficient nucleophilic catalyst for the hydrolysis of esters, outperforming other common catalysts like imidazole.[9] This catalytic activity is attributed to a combination of steric and solvation effects, as well as an enhancement of nucleophilicity by the alpha effect.[9]
Diagram of Catalytic Role in Ester Hydrolysis
Caption: Catalytic cycle of ester hydrolysis mediated by this compound.
Role in Biochemistry and Drug Development
While not a therapeutic agent itself, this compound's specific chemical reactivity has made it a valuable tool in biochemical research, particularly in proteomics and enzymology.
Protein Cleavage for Sequencing
o-Iodosobenzoic acid is known to selectively cleave peptide bonds at the C-terminal side of tryptophan residues.[10] This reaction proceeds via a two-step oxidation of the indole side chain, followed by the formation of an iminospirolactone which is then hydrolyzed, resulting in peptide bond scission.[10] Some studies have shown that it can also cleave at tyrosine residues, although this is sometimes attributed to contamination with the over-oxidized o-iodoxybenzoic acid (IBX).[10][11] This specific cleavage is useful for protein fragmentation prior to sequencing.
Enzyme Inhibition
o-Iodosobenzoic acid has been identified as an inhibitor of certain enzymes. For example, it acts as an inhibitor of diaminopropionate ammonia-lyase (EC 4.3.1.15).[3] Its mechanism of inhibition often involves the oxidation of critical cysteine residues within the enzyme's active site. This has been demonstrated with type I adenylyl cyclase, where oxidation of cysteine residues by this compound reversibly inhibits its stimulation by calcium and calmodulin.
Diagram of Tryptophan-Specific Peptide Bond Cleavage
Caption: Logical workflow for protein cleavage at tryptophan residues.
Safety and Handling
o-Iodosobenzoic acid is considered a hazardous substance.[12] It is irritating to the eyes, respiratory system, and skin.[12] The material may cause a sensitization reaction in some individuals upon skin contact.[12]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. A storage temperature of -20°C is recommended.
-
Spills: For minor spills, clean up immediately while wearing appropriate PPE. For major spills, evacuate the area and alert emergency responders.[12]
Conclusion
This compound is a powerful and versatile hypervalent iodine reagent with a well-defined set of physical and chemical properties. Its utility as a selective oxidizing agent and a specialized biochemical tool for protein cleavage underscores its importance in modern chemical and biological research. The development of safer and more efficient synthetic protocols has made it more accessible for a wide range of applications, from organic synthesis to proteomics. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
- 1. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 681. The structure of o-iodosobenzoic acid and of certain derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 2-Iodosylbenzoic acid | C7H5IO3 | CID 67537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H4IO3- | CID 7269392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Iodosobenzoic acid(304-91-6) 1H NMR spectrum [chemicalbook.com]
- 6. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 7. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 5 from Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes. | Semantic Scholar [semanticscholar.org]
- 9. Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: comparison with nucleophilic catalysis by imidazole and this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Structure and Bonding of o-Iodosobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Iodosobenzoate, the anion of o-iodosobenzoic acid, is a hypervalent iodine compound that has garnered significant interest in various chemical and biochemical applications. Its utility primarily stems from its oxidizing properties, most notably in the selective cleavage of peptide bonds at tryptophan residues, a crucial technique in protein chemistry and proteomics.[1][2][3] This guide provides a comprehensive overview of the structure, bonding, and chemical properties of this compound, intended for researchers and professionals in the fields of chemistry and drug development.
Molecular Structure and Bonding
In the solid state, related hypervalent iodine compounds often exhibit polymeric structures with secondary intermolecular interactions. For instance, o-iodosobenzoic acid itself is known to form a cyclic tautomer, 1-hydroxy-1,2-benziodoxol-3(1H)-one.[4] This cyclic structure significantly influences its reactivity and stability.
While specific bond lengths and angles for the this compound anion are not available, theoretical calculations and comparisons with structurally similar compounds suggest a distorted trigonal bipyramidal geometry around the iodine atom. The lone pair of electrons on the iodine atom occupies one of the equatorial positions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization of this compound and its derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the structure of this compound derivatives. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the iodosyl and carboxylate groups.
Table 1: Representative NMR Spectroscopic Data for o-Iodosobenzoic Acid Derivatives [5]
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 5-Chloro-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | DMSO-d₆ | 8.28 (1H, s), 8.03 (1H, dd, J = 8.7, 2.3 Hz), 7.95 (1H, d, J = 2.3 Hz), 7.81 (1H, d, J = 8.7 Hz) | 166.3, 135.8, 134.0, 133.5, 130.3, 128.1, 118.6 |
| 1-Hydroxy-5-methoxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | DMSO-d₆ | 8.04 (1H, s), 7.67 (1H, d, J = 9.2 Hz), 7.55 (1H, dd, J = 8.7, 2.8 Hz), 7.52 (1H, d, J = 2.7 Hz), 3.89 (3H, s) | 167.4, 161.4, 132.9, 127.0, 121.5, 114.8, 108.9, 55.8 |
| 6-Bromo-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | DMSO-d₆ | 8.23 (1H, s), 7.80–7.98 (3H, m) | 166.8, 133.5, 132.5, 131.0, 128.5, 127.9, 122.1 |
Note: Data is for derivatives of the cyclic tautomer of o-iodosobenzoic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational modes are associated with the carboxylate group and the iodosyl group.
Table 2: Characteristic IR Vibrational Frequencies for o-Iodosobenzoic Acid Derivatives [5]
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| 5-Chloro-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | O-H stretch | 2905 |
| C=O stretch (lactone) | 1624 | |
| C=O stretch (carboxylate-like) | 1560 | |
| 1-Hydroxy-5-methoxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | O-H stretch | 2953 |
| C=O stretch (lactone) | 1620 | |
| C=O stretch (carboxylate-like) | 1577 | |
| 6-Bromo-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | O-H stretch | 2844 |
| C=O stretch (lactone) | 1602 | |
| C=O stretch (carboxylate-like) | 1556 |
Note: Data is for derivatives of the cyclic tautomer of o-iodosobenzoic acid.
Experimental Protocols
Synthesis of o-Iodosobenzoic Acid
A reliable method for the synthesis of o-iodosobenzoic acid (IBA) involves the oxidation of 2-iodobenzoic acid (2-IB) using Oxone® as the oxidant.[5] This method is advantageous as it avoids the formation of the hazardous and explosive o-iodoxybenzoic acid (IBX).
Materials:
-
2-Iodobenzoic acid (2-IB)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (MeCN)
-
Deionized water (H₂O)
-
Acetone
Procedure:
-
Dissolve 1.0 mmol of 2-iodobenzoic acid in 5 mL of acetonitrile in a suitable reaction vessel.
-
Add 1.2 mmol (738 mg) of Oxone® and 5 mL of deionized water to the solution.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction (typically after a few hours), the white precipitate of o-iodosobenzoic acid is collected by vacuum filtration.
-
Wash the collected solid sequentially with water and acetone to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to yield o-iodosobenzoic acid as a white powder.
Protein Cleavage at Tryptophan Residues
o-Iodosobenzoic acid is widely used for the chemical cleavage of peptide bonds C-terminal to tryptophan residues.
Materials:
-
Protein of interest
-
o-Iodosobenzoic acid
-
80% (v/v) Acetic acid
-
4 M Guanidine-HCl
-
p-Cresol
Procedure:
-
Prepare a stock solution of the cleavage reagent by dissolving 10 mg of o-iodosobenzoic acid in 1.0 mL of 80% (v/v) acetic acid containing 4 M guanidine-HCl. Add 20 µL of p-cresol to scavenge any contaminating o-iodoxybenzoic acid.
-
Incubate the cleavage reagent solution for 2 hours at room temperature to ensure the scavenger has reacted.
-
Dissolve the protein sample in the prepared cleavage solution to a final concentration of 5-10 mg/mL.
-
Flush the reaction tube with nitrogen or argon to create an inert atmosphere.
-
Incubate the reaction mixture for 24 hours at room temperature in the dark.
-
Terminate the reaction by diluting the mixture with approximately 10 volumes of water.
-
The resulting peptide fragments can be separated and analyzed by standard techniques such as SDS-PAGE, HPLC, and mass spectrometry.
Chemical Reactivity and Mechanisms
The primary application of this compound in a research and drug development context is its ability to effect the oxidative cleavage of peptides.
Mechanism of Tryptophan Cleavage
The cleavage of a peptide bond at the C-terminus of a tryptophan residue by o-iodosobenzoic acid proceeds through a multi-step mechanism.[1] The reaction is initiated by the oxidation of the indole side chain of tryptophan.
The reaction involves a two-step oxidation of the tryptophan residue, followed by the formation of an iminospirolactone intermediate. This intermediate then undergoes hydrolysis, leading to the cleavage of the peptide chain.[1]
Application in Drug Development and Proteomics
The ability of this compound to selectively cleave proteins at tryptophan residues makes it a valuable tool in proteomics and drug development. It allows for the generation of large peptide fragments, which can be subsequently analyzed to determine protein sequences, identify post-translational modifications, and map protein structures.
Below is a generalized workflow illustrating the use of this compound in a proteomics study.
Conclusion
This compound is a versatile and powerful reagent with significant applications in protein chemistry. While detailed crystallographic data for the anion itself remains elusive, a good understanding of its structure and bonding can be inferred from its precursor and derivatives. The well-established protocols for its synthesis and use in peptide cleavage, coupled with modern analytical techniques, ensure its continued importance in the toolkits of researchers and professionals in drug development and related scientific fields. Further structural elucidation of this compound and its reaction intermediates would undoubtedly provide deeper insights into its reactivity and pave the way for the development of new applications.
References
- 1. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Iodosylbenzoic acid | C7H5IO3 | CID 67537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: o-Iodosobenzoate Protocol for Tryptophan Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective chemical cleavage of peptide bonds at specific amino acid residues is a fundamental technique in protein chemistry, proteomics, and drug development. The o-Iodosobenzoate (IBA) method provides a robust and highly specific protocol for the cleavage of peptide bonds at the C-terminal side of tryptophan residues.[1][2] This targeted cleavage generates large peptide fragments, which are invaluable for protein sequencing, peptide mapping, and the characterization of protein structure and function.[3][4]
This document provides detailed application notes and experimental protocols for the this compound-mediated cleavage of tryptophan residues in proteins and peptides.
Principle and Specificity
The this compound protocol utilizes the oxidation of the indole ring of tryptophan by IBA.[3] This oxidation leads to the formation of an unstable intermediate, an iminospirolactone, which is subsequently hydrolyzed, resulting in the cleavage of the adjacent peptide bond.[5] The reaction is highly selective for tryptophan, with minimal side reactions involving other amino acid residues when performed under optimal conditions.[3]
A common contaminant in commercial preparations of o-iodosobenzoic acid is o-iodoxybenzoic acid, which can lead to unwanted side reactions, particularly the modification and cleavage of tyrosine residues.[5] To mitigate this, the protocol includes a pre-incubation step with p-cresol, which effectively scavenges the reactive o-iodoxybenzoic acid, thereby preserving the integrity of tyrosyl residues.[4][5]
While the method is highly specific for tryptophan, some side reactions can occur, most notably the oxidation of methionine to methionine sulfoxide.[3] Therefore, for proteins containing methionine, it is advisable to perform an S-alkylation step prior to cleavage to protect the methionine residues.[3]
Applications in Research and Drug Development
The this compound protocol for tryptophan cleavage has several important applications:
-
Protein Sequencing and Peptide Mapping: By generating a limited number of large peptide fragments, this method simplifies the process of peptide mapping and facilitates N-terminal sequencing of the resulting fragments. This is particularly useful for large proteins where complete enzymatic digestion would generate a complex mixture of small peptides.
-
Protein Structure and Function Studies: Selective cleavage at tryptophan residues can be used to isolate specific domains or functional regions of a protein for further characterization. This allows researchers to study the structure and function of different parts of a protein in isolation.
-
Antibody Characterization: In the development of therapeutic antibodies, this method can be used to generate specific fragments for epitope mapping and for the characterization of antibody-antigen interactions.
-
Proteomics: In proteomics workflows, chemical cleavage with this compound can be used as a complementary method to enzymatic digestion, providing different sets of peptides for mass spectrometry analysis and increasing overall sequence coverage.
Quantitative Data: Cleavage Efficiency
The efficiency of cleavage by this compound is influenced by the amino acid residue on the C-terminal side of the tryptophan. The following table summarizes the reported cleavage yields for various tryptophanyl bonds.
| Amino Acid C-terminal to Tryptophan | Cleavage Yield (%) | Reference |
| Alanine | Nearly quantitative | [3] |
| Glycine | Nearly quantitative | [3] |
| Serine | Nearly quantitative | [3] |
| Threonine | Nearly quantitative | [3] |
| Glutamine | Nearly quantitative | [3] |
| Arginine | Nearly quantitative | [3] |
| S-(pyridylethyl)cysteine | Nearly quantitative | [3] |
| Isoleucine | ~70 | [3] |
| Valine | ~70 | [3] |
Experimental Protocol
This protocol is adapted from established methods for the cleavage of proteins at tryptophan residues using this compound.[2]
Materials and Reagents
-
o-Iodosobenzoic acid (IBA)
-
Glacial acetic acid
-
Guanidine hydrochloride (GuHCl)
-
p-Cresol
-
Lyophilized protein or peptide sample
-
Nitrogen gas
-
Water (HPLC-grade or equivalent)
-
SpeedVac concentrator or lyophilizer
-
Optional: Size-exclusion chromatography column
Preparation of Cleavage Reagent
-
Prepare a stock solution of 80% (v/v) acetic acid containing 4 M Guanidine-HCl.
-
For every 1 ml of the acetic acid/GuHCl solution, add 10 mg of o-Iodosobenzoic acid.
-
Add 20 µl of p-cresol to the mixture.
-
Incubate the reagent mixture for 2 hours at room temperature in the dark. This pre-incubation step is crucial to neutralize the reactive o-iodoxybenzoic acid contaminant.[4][5]
Cleavage Procedure
-
Dissolve the lyophilized protein or peptide sample in the prepared cleavage reagent to a final concentration of 1-10 mg/ml.
-
Flush the reaction tube with nitrogen gas to displace oxygen.
-
Seal the tube tightly and incubate for 24 hours at room temperature in the dark.
-
Terminate the reaction by adding 10 volumes of water.
-
Remove the solvent and volatile reagents by drying the sample in a SpeedVac concentrator or by lyophilization.
-
The resulting peptide fragments can be redissolved in an appropriate buffer for downstream analysis, such as HPLC purification, mass spectrometry, or SDS-PAGE.
Visualizations
Experimental Workflow
Caption: Experimental workflow for tryptophan cleavage using this compound.
Chemical Mechanism
Caption: Simplified chemical mechanism of tryptophan cleavage by this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cleavage | Inactive this compound reagent. | Use a fresh batch of this compound. Ensure proper storage of the reagent (cool, dry, and dark). |
| Incomplete protein denaturation. | Ensure the concentration of Guanidine-HCl is sufficient (4 M) to fully denature the protein and expose the tryptophan residues. | |
| Oxidation of the reagent. | Prepare the cleavage reagent fresh before each use. | |
| Cleavage at Tyrosine residues | Contamination with o-iodoxybenzoic acid. | Ensure the pre-incubation step with p-cresol is performed for the recommended time (2 hours). Use a high-purity source of this compound. |
| Modification of Methionine | Oxidation of the thioether side chain. | If methionine residues are present and their integrity is critical, perform S-alkylation of the protein prior to the cleavage reaction. |
| Incomplete reaction | Insufficient incubation time or reagent concentration. | Increase the incubation time up to 48 hours. Ensure the molar excess of this compound to tryptophan is sufficient. |
References
- 1. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Footprinting using o-Iodosobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols detail the use of o-Iodosobenzoate (IBA) for protein footprinting, a powerful technique for probing protein structure, dynamics, and interactions. This method, a variation of Fast Photochemical Oxidation of Proteins (FPOP), utilizes the photolysis of IBA to generate iodine radicals that covalently label solvent-accessible amino acid residues. The resulting modifications can be precisely mapped by mass spectrometry, providing valuable insights into protein topography.
Application Notes
Principle of the Method
The this compound-based protein footprinting method relies on the generation of highly reactive iodine radicals upon photolysis with a 248 nm laser.[1][2][3] These radicals rapidly and irreversibly modify the side chains of specific amino acid residues, primarily histidine and tyrosine.[1][2][3] The extent of modification is directly related to the solvent accessibility of these residues. By comparing the modification patterns of a protein in different states (e.g., unbound vs. ligand-bound, folded vs. unfolded), researchers can identify regions involved in binding, conformational changes, and protein-protein interfaces.
Key Advantages
-
Specificity: Unlike hydroxyl radical footprinting which modifies up to 14 amino acid side chains, iodine radicals generated from IBA primarily target histidine and tyrosine residues, simplifying data analysis.[1]
-
Speed: The labeling reaction occurs on a microsecond timescale, minimizing the risk of protein unfolding or conformational changes induced by the labeling process itself.
-
Irreversible Labeling: The covalent modifications are stable, allowing for robust sample processing and analysis by mass spectrometry.
-
Tunable: The extent of modification can be controlled by adjusting parameters such as laser energy and scavenger concentration.[1]
Applications in Research and Drug Development
-
Epitope Mapping: Identifying the binding site of an antibody on its target protein.
-
Drug-Target Interaction Studies: Mapping the binding pocket of a small molecule on a protein.
-
Conformational Analysis: Characterizing structural changes in proteins upon ligand binding, mutation, or changes in environmental conditions.
-
Protein Folding Studies: Probing the solvent accessibility of residues at different stages of the folding process.
-
Protein-Protein Interaction Site Identification: Determining the interface between two or more interacting proteins.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
o-Iodosobenzoic acid (IBA)
-
Histidine (as a scavenger)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Syringe pump
-
Fused silica capillary
-
KrF excimer laser (248 nm)
-
LC-MS/MS system
Protocol: FPOP using this compound
This protocol is a general guideline and may require optimization for specific proteins and applications.
-
Sample Preparation:
-
Prepare a solution of the protein of interest in PBS at a suitable concentration (e.g., 10-20 µM).
-
Prepare a stock solution of o-Iodosobenzoic acid in a suitable solvent (e.g., DMSO). The final concentration in the reaction mixture will need to be optimized.
-
Prepare a stock solution of histidine scavenger (e.g., 100 mM in water). A final concentration of 0.5 mM is a good starting point.[1]
-
-
FPOP Reaction:
-
In a microcentrifuge tube, combine the protein solution, histidine scavenger, and this compound.
-
Load the sample into a syringe and place it on a syringe pump.
-
Flow the sample through a fused silica capillary at a constant flow rate.
-
Irradiate a section of the capillary with a pulsed KrF excimer laser (248 nm). The laser energy and pulse rate should be optimized to achieve a desired level of modification.
-
Collect the irradiated sample in a fresh microcentrifuge tube.
-
Prepare a control sample by flowing the solution through the capillary without laser irradiation.
-
-
Sample Quenching and Preparation for Mass Spectrometry:
-
Immediately after collection, quench any remaining reactive species. While the primary iodine radicals are short-lived, quenching with an excess of a reactive amino acid like methionine can be performed as a precaution.
-
Denature the protein by adding a denaturant (e.g., urea or guanidinium chloride) and reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Buffer exchange the sample into an appropriate buffer for enzymatic digestion (e.g., ammonium bicarbonate).
-
Digest the protein with trypsin overnight at 37°C.
-
Quench the digestion by adding formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Use a suitable liquid chromatography gradient to separate the peptides.
-
Acquire mass spectrometry data in a data-dependent manner, selecting precursor ions for fragmentation.
-
-
Data Analysis:
-
Identify the peptides and the sites of modification using database search software. The mass shift for the addition of an iodine atom is +125.9045 Da.
-
Quantify the extent of modification for each identified peptide in both the irradiated and control samples.
-
Compare the modification levels between different protein states to identify regions of altered solvent accessibility.
-
Quantitative Data
The following tables summarize representative quantitative data from protein footprinting experiments using iodine-based FPOP.
Table 1: Modification of Myoglobin and Apomyoglobin
| Protein State | Modified Residue | Relative Modification Extent |
| Myoglobin (Holo) | His82 | Low |
| Apomyoglobin (Apo) | His82 | High (at least 10x > Holo)[2][3] |
| Myoglobin (Holo) | His93 | Low |
| Apomyoglobin (Apo) | His93 | High (at least 10x > Holo)[2][3] |
| Myoglobin (Holo) | His97 | Low |
| Apomyoglobin (Apo) | His97 | High (at least 10x > Holo)[2][3] |
| Myoglobin (Holo) | Tyr146 | Low |
| Apomyoglobin (Apo) | Tyr146 | High[2][3] |
Table 2: General Experimental Parameters for Iodine-based FPOP
| Parameter | Value | Reference |
| Laser Wavelength | 248 nm | [1][2][3] |
| Radical Precursor | o-Iodosobenzoic Acid | User Request |
| Targeted Residues | Histidine, Tyrosine | [1] |
| Mass Shift (Iodination) | +125.9045 Da | |
| Scavenger | Histidine (e.g., 0.5 mM) | [1] |
Visualizations
Caption: Experimental workflow for protein footprinting using this compound.
Caption: Simplified mechanism of this compound mediated protein footprinting.
References
- 1. New Protein Footprinting: Fast Photochemical Iodination Combined with Top-down and Bottom-up Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementing Fast Photochemical Oxidation of Proteins (FPOP) as a Footprinting Approach to Solve Diverse Problems in Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New protein footprinting: fast photochemical iodination combined with top-down and bottom-up mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Oxidation of Primary Alcohols using o-Iodosobenzoate Chemistry
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in research, drug development, and materials science. A significant challenge in this conversion is preventing over-oxidation to carboxylic acids. Hypervalent iodine(V) reagents, particularly o-iodoxybenzoic acid (IBX), have emerged as powerful and selective oxidants for this purpose.[1][2][3] While IBX is the active oxidizing agent, its reduced form, o-iodosobenzoic acid (IBA), is the byproduct.[4] Modern protocols often utilize a catalytic amount of an iodine(V) species, which is regenerated in situ from the resulting IBA using a co-oxidant. This catalytic approach, centered around the o-iodosobenzoate/o-iodoxybenzoate redox couple, offers a milder, more efficient, and environmentally conscious alternative to traditional heavy metal-based oxidants.[2][5]
These application notes provide an overview and detailed protocols for the selective oxidation of primary alcohols utilizing the catalytic cycle of o-iodoxybenzoic acid (IBX) and its precursor/byproduct, o-iodosobenzoic acid (IBA).
Key Advantages:
-
High Selectivity: Preferential oxidation of primary alcohols to aldehydes with minimal to no formation of carboxylic acids.[6][7] It also shows high chemoselectivity, for instance, oxidizing primary alcohols in the presence of secondary alcohols.[6]
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature or slightly elevated temperatures, preserving sensitive functional groups.[4][7]
-
Avoidance of Toxic Metals: Circumvents the need for chromium- or manganese-based oxidants, leading to greener synthetic routes.[6][8]
-
Operational Simplicity: The procedures are often straightforward, with simple work-up and purification steps.[6][9]
Data Presentation
The following table summarizes representative examples of the selective oxidation of primary alcohols to aldehydes using IBX-based methods, highlighting the versatility and efficiency of this system across various substrates.
| Entry | Substrate (Primary Alcohol) | Oxidizing System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | IBX (1.5 equiv) | DMSO | RT | 0.25 | 94 | [10] |
| 2 | Cinnamyl alcohol | IBX (2.2 equiv) | DMSO | RT | 1.5 | 98 | [1] |
| 3 | 1-Octanol | IBX (2.2 equiv) | DMSO | RT | 3 | 94 | [1] |
| 4 | Geraniol | IBX (catalytic), Oxone | CH3CN/H2O | 70 | 6 | 85 | [2] |
| 5 | 4-Nitrobenzyl alcohol | IBX (catalytic), Oxone | Ethyl acetate | 70 | 6 | 98 | [2] |
| 6 | 3-Phenyl-1-propanol | IBX/β-cyclodextrin | Water/Acetone | RT | 1.5 | 96 | [11] |
| 7 | Nerol | Iodosobenzene diacetate/TEMPO | CH2Cl2/H2O | RT | 0.5 | 95 | [6] |
Note: IBX is o-Iodoxybenzoic acid. The catalytic systems regenerate IBX from its reduced form, o-iodosobenzoic acid (IBA).
Experimental Protocols
Protocol 1: Stoichiometric Oxidation of a Primary Alcohol using IBX in DMSO
This protocol describes a general procedure for the direct oxidation of a primary alcohol to an aldehyde using a stoichiometric amount of IBX.
Materials:
-
Primary alcohol substrate
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
To a round-bottom flask containing the primary alcohol (1.0 eq), add DMSO to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
While stirring, add solid o-iodoxybenzoic acid (IBX) (1.1-1.5 eq) in one portion. An exothermic reaction may be observed.[10]
-
Use an ice-water bath to maintain the reaction temperature at or below 40°C.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes to 3 hours.[10]
-
Upon completion, dilute the reaction mixture with an equal volume of water and diethyl ether.[10]
-
Filter the resulting slurry to remove the precipitated o-iodosobenzoic acid (IBA).
-
Wash the precipitate with diethyl ether.
-
Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: Catalytic Oxidation using in situ Generated IBX from o-Iodobenzoic Acid
This protocol outlines a more sustainable approach using a catalytic amount of o-iodobenzoic acid with Oxone® as the co-oxidant to regenerate the active IBX in situ.[2][5]
Materials:
-
Primary alcohol substrate
-
o-Iodobenzoic acid (or o-iodosobenzoic acid, IBA)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (CH3CN)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the primary alcohol (1.0 eq) and o-iodobenzoic acid (0.1 eq) in a mixture of acetonitrile and water (e.g., 2:1 v/v).
-
To this stirring solution, add Oxone® (2.0 eq) in portions.
-
Heat the reaction mixture to 70°C and monitor by TLC. The reaction is typically complete within 6-8 hours.[2]
-
After cooling to room temperature, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
Visualizations
Catalytic Cycle of IBX Oxidation
The diagram below illustrates the catalytic cycle where a primary alcohol is oxidized to an aldehyde by IBX. The resulting IBA is then re-oxidized to IBX by a co-oxidant like Oxone®.
Caption: Catalytic cycle for the oxidation of primary alcohols.
General Experimental Workflow
This workflow outlines the typical steps involved in performing a catalytic oxidation of a primary alcohol using an IBX-based system.
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 5. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Dess-Martin Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Mild Oxidation of Secondary Alcohols with o-Iodoxybenzoic Acid (IBX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Among the plethora of oxidizing agents, o-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, has emerged as a mild, efficient, and environmentally conscious choice.[1][2] IBX offers significant advantages over traditional heavy-metal-based oxidants, such as those containing chromium, by providing high yields under gentle reaction conditions and with a simplified workup.[3]
Advantages of o-Iodoxybenzoic Acid (IBX)
-
Mild Reaction Conditions: IBX can effectively oxidize alcohols at room temperature or with gentle heating, preserving sensitive functional groups within the substrate.[3][4][5]
-
High Selectivity: It demonstrates excellent chemoselectivity, allowing for the oxidation of secondary alcohols in the presence of other oxidizable moieties like primary alcohols, amines, and sulfides.[2][6]
-
Environmental Benignity: As a metal-free oxidant, IBX avoids the generation of toxic heavy-metal waste, aligning with the principles of green chemistry.[1]
-
Operational Simplicity: The insolubility of IBX and its reduced byproduct, o-iodosobenzoic acid (IBA), in many organic solvents allows for easy removal by filtration, simplifying the purification process.[7][8]
-
Versatility: Beyond secondary alcohols, IBX can be employed for the oxidation of primary alcohols to aldehydes and for the synthesis of α,β-unsaturated ketones.[2]
Reaction Mechanism
The oxidation of a secondary alcohol with IBX proceeds through a ligand exchange on the hypervalent iodine center to form an iodic ester intermediate. This is followed by a rate-determining, concerted E2-like elimination step. In this step, a base (which can be the solvent or an added buffer) abstracts the α-hydrogen of the alcohol, leading to the formation of the ketone, the reduced iodine(III) species (o-iodosobenzoic acid), and a molecule of water.[9][10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Oxidation in Ethyl Acetate
This protocol is adapted from a user-friendly procedure that offers excellent yields and allows for the recycling of the oxidant.[7][13]
Materials:
-
Secondary alcohol
-
o-Iodoxybenzoic acid (IBX)
-
Ethyl acetate (EtOAc)
-
Filter paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Dissolve the secondary alcohol (1.0 mmol) in ethyl acetate (7 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add IBX (3.0 mmol, 3.0 equivalents) to the solution. The IBX will be in suspension.
-
Heat the suspension to 80 °C with vigorous stirring. The reaction is typically open to the atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within a few hours), cool the reaction mixture to room temperature.
-
Filter the suspension through a medium glass frit or filter paper to remove the solid IBX and its byproduct.
-
Wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Mild Oxidation in Water/Acetone with β-Cyclodextrin
This environmentally friendly protocol utilizes a phase-transfer catalyst in an aqueous medium at room temperature.[1]
Materials:
-
Secondary alcohol
-
o-Iodoxybenzoic acid (IBX)
-
β-Cyclodextrin
-
Acetone
-
Distilled water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve β-cyclodextrin (0.1 mmol) in distilled water (15 mL).
-
Add a solution of the secondary alcohol (1.0 mmol) in acetone (2 mL) to the aqueous solution.
-
Add IBX (1.0 mmol, 1.0 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
After the reaction is complete, extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under vacuum to obtain the ketone.
Data Presentation
Table 1: Solvent Optimization for the Oxidation of Piperonyl Alcohol with IBX[7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acetate | 80 | 3.25 | 98 |
| 2 | Acetonitrile | 80 | 1 | >95 |
| 3 | Acetone | 55 | 5.5 | 91 |
| 4 | Dichloromethane | 40 | 12 | 85 |
| 5 | Tetrahydrofuran | 65 | - | No desired product |
| 6 | Toluene | 80 | - | Complex mixture |
Table 2: Substrate Scope for the Oxidation of Various Secondary Alcohols with IBX in Ethyl Acetate at 80 °C[7]
| Entry | Substrate (Secondary Alcohol) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 2.5 | 98 |
| 2 | Benzhydrol | 2 | >98 |
| 3 | 4-Nitrobenzyl alcohol | 3 | 98 |
| 4 | Cyclohexanol | 4 | 92 |
| 5 | 2-Octanol | 6 | 85 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the mild oxidation of a secondary alcohol using IBX.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
- 7. audreyli.com [audreyli.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: o-Iodosobenzoate and Related Hypervalent Iodine(III) Catalyzed Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and selective methods for their synthesis is a cornerstone of modern organic chemistry. Hypervalent iodine reagents have emerged as powerful tools in this field, offering mild and often metal-free conditions for a variety of transformations. While frequently used as stoichiometric oxidants, their application as catalysts is a growing area of interest, providing more sustainable and atom-economical routes to complex molecules.
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds using catalytic amounts of o-iodosobenzoate and related hypervalent iodine(III) species. The focus is on oxidative cyclization reactions, a key strategy for the construction of fused heterocyclic systems.
Application Note 1: Catalytic Synthesis of 2-Arylbenzofurans via Oxidative Cyclization of 2-Hydroxystilbenes
Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous biologically active compounds.[1] This protocol details a method for the synthesis of 2-arylbenzofurans through an iodine(III)-catalyzed oxidative cyclization of readily accessible 2-hydroxystilbenes.[1][2][3] The reaction utilizes (diacetoxyiodo)benzene as a catalyst in the presence of a co-oxidant.[1][2][3][4]
Catalytic Cycle: Iodine(III)-Catalyzed Oxidative Cyclization
The proposed catalytic cycle involves the in-situ regeneration of the active iodine(III) species.
Caption: Proposed catalytic cycle for the synthesis of 2-arylbenzofurans.
Experimental Workflow
The following diagram outlines the general experimental procedure.
Caption: General experimental workflow for 2-arylbenzofuran synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Singh and Mangaonkar (2018).[1][3]
Materials:
-
2-Hydroxystilbene derivatives
-
(Diacetoxyiodo)benzene [PhI(OAc)₂] (Catalyst, 10 mol%)
-
m-Chloroperbenzoic acid (m-CPBA) (Co-oxidant)
-
Acetonitrile (MeCN) (Solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the respective 2-hydroxystilbene (1.0 mmol) in acetonitrile (5 mL), add (diacetoxyiodo)benzene (0.10 mmol) and m-chloroperbenzoic acid (2.0 mmol).
-
Heat the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-arylbenzofuran.
Substrate Scope and Yields
The catalytic system demonstrates good tolerance to various functional groups on the 2-hydroxystilbene backbone.[1]
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | H | H | 2-Phenylbenzofuran | 89 |
| 2 | H | H | OMe | H | 2-(4-Methoxyphenyl)benzofuran | 85 |
| 3 | H | H | Me | H | 2-(4-Methylphenyl)benzofuran | 86 |
| 4 | H | H | F | H | 2-(4-Fluorophenyl)benzofuran | 78 |
| 5 | H | H | Cl | H | 2-(4-Chlorophenyl)benzofuran | 75 |
| 6 | H | H | Br | H | 2-(4-Bromophenyl)benzofuran | 72 |
| 7 | H | H | NO₂ | H | 2-(4-Nitrophenyl)benzofuran | 67 |
| 8 | OMe | H | H | H | 5-Methoxy-2-phenylbenzofuran | 82 |
| 9 | Cl | H | H | H | 5-Chloro-2-phenylbenzofuran | 79 |
| 10 | H | OMe | H | H | 2-(3-Methoxyphenyl)benzofuran | 83 |
Data summarized from Singh, F. V., & Mangaonkar, S. R. (2018). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans.[1]
Discussion and Broader Applications
The use of catalytic hypervalent iodine(III) reagents is a significant advancement over stoichiometric methods, reducing waste and cost. The presented protocol for 2-arylbenzofuran synthesis is a practical example of this approach. The underlying principle of oxidative cyclization can be extended to the synthesis of other heterocyclic systems.[5] While this compound itself can be used, related and often more soluble and reactive iodine(III) reagents like (diacetoxyiodo)benzene are frequently employed as catalysts. The in-situ generation of the active iodine(III) catalyst from an iodoarene precursor and a terminal oxidant is a key feature of these reactions.[6]
Researchers in drug development can leverage this methodology for the rapid generation of benzofuran libraries for structure-activity relationship (SAR) studies. The mild reaction conditions and tolerance of various functional groups make it an attractive method for late-stage functionalization of complex molecules. Further exploration of different hypervalent iodine catalysts and co-oxidants may lead to even more efficient and selective transformations for the synthesis of a wide range of valuable heterocyclic compounds.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Oxidative Heterocycle Formation Using Hypervalent Iodine(III) Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes [organic-chemistry.org]
Application Notes and Protocols for o-Iodosobenzoate (IBS) Cleavage of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Iodosobenzoate (IBS) is a chemical reagent that facilitates the specific cleavage of peptide bonds at the C-terminal side of tryptophan residues. This targeted cleavage is a valuable tool in protein chemistry, particularly for the structural and functional analysis of proteins. For membrane proteins, which are notoriously challenging to study due to their hydrophobic nature and integration within a lipid bilayer, IBS cleavage offers a method to generate specific fragments for further analysis, such as mass spectrometry, to elucidate protein topology, identify domains, and investigate protein-ligand interactions.
A significant challenge in utilizing IBS is the common presence of the contaminant o-iodoxybenzoic acid in commercial preparations. This impurity can lead to non-specific cleavage and modification of tyrosine residues. To mitigate this, pre-incubation of the IBS reagent with p-cresol is recommended to quench the reactive o-iodoxybenzoic acid. The cleavage reaction itself proceeds through a two-step oxidation of the tryptophan indole ring, followed by the formation of an iminospirolactone intermediate that is subsequently hydrolyzed, resulting in peptide bond scission. Cleavage yields are generally high, ranging from 70-100%, though they can be influenced by the amino acid residue following the tryptophan, with bulky residues like isoleucine and valine potentially reducing the efficiency.[1][2]
These application notes provide a detailed protocol for the this compound cleavage of membrane proteins, covering solubilization, the cleavage reaction, and subsequent analysis of the resulting fragments.
Data Presentation
Table 1: Recommended Detergents for Membrane Protein Solubilization Prior to IBS Cleavage
| Detergent | Type | Typical Concentration for Solubilization | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 1% (w/v) | Often a good starting point for maintaining protein stability.[3] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.5-1% (w/v) | Can be beneficial for the stability of certain membrane protein complexes. |
| Octyl-β-D-glucopyranoside (OG) | Non-ionic | 1-2% (w/v) | Higher critical micelle concentration (CMC), may be more easily removed. |
| CHAPS | Zwitterionic | 1% (w/v) | Can be effective for some membrane proteins, but may be more denaturing. |
Table 2: this compound Cleavage Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Solvent | 80% (v/v) Acetic Acid, 4 M Guanidine-HCl | Guanidine-HCl aids in denaturing the protein, ensuring tryptophan residues are accessible.[2] |
| This compound (IBS) Concentration | 10 mg/mL | This is a starting concentration and may need optimization.[2] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can be used, but aggregation may become an issue.[2] |
| IBS to Protein Ratio (w/w) | 2:1 to 5:1 | This ratio should be optimized for each specific membrane protein. |
| p-Cresol (Scavenger) | 20 µL per 1 mL of IBS solution | Added to the IBS solution to quench contaminating o-iodoxybenzoic acid.[2] |
| Incubation Time | 24 hours | May be optimized (e.g., 12-36 hours) depending on the protein.[2] |
| Temperature | Room Temperature (20-25°C) | |
| Atmosphere | Nitrogen | To displace oxygen and prevent unwanted oxidation side reactions.[2] |
| Light Conditions | Dark | To prevent light-induced degradation of reagents and side reactions.[2] |
Experimental Protocols
I. Solubilization of Membrane Proteins
A critical first step is the efficient solubilization of the target membrane protein from the lipid bilayer while maintaining its structural integrity as much as possible.
Materials:
-
Membrane fraction containing the protein of interest
-
Solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Selected detergent (e.g., DDM, see Table 1)
-
Protease inhibitors
-
Ultracentrifuge
Protocol:
-
Resuspend the membrane fraction in solubilization buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
-
Add the chosen detergent to the desired final concentration (e.g., 1% w/v DDM). The detergent concentration should be well above its critical micelle concentration (CMC).
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein-detergent complexes.
-
Determine the protein concentration of the solubilized fraction.
II. This compound (IBS) Cleavage Reaction
This protocol is adapted for detergent-solubilized membrane proteins.
Materials:
-
Solubilized membrane protein
-
This compound (IBS)
-
Guanidine-HCl
-
Glacial Acetic Acid
-
p-Cresol
-
Nitrogen gas
-
Reaction tubes (e.g., Eppendorf tubes)
Protocol:
-
Prepare the Cleavage Reagent: In a chemical fume hood, dissolve this compound (10 mg) in 1.0 mL of 80% (v/v) acetic acid containing 4 M guanidine-HCl. Add 20 µL of p-cresol to this solution.[2]
-
Pre-incubation: Incubate the cleavage reagent mixture for 2 hours at room temperature in the dark to allow the p-cresol to react with any contaminating o-iodoxybenzoic acid.[2]
-
Reaction Setup: In a reaction tube, add the solubilized membrane protein to the pre-incubated cleavage reagent to a final protein concentration of 1-10 mg/mL.[2]
-
Incubation: Flush the tube with a stream of nitrogen gas to displace oxygen, cap the tube tightly, and incubate for 24 hours at room temperature in the dark with gentle agitation.[2]
-
Reaction Termination: Terminate the reaction by adding approximately 10 volumes of cold water.[2]
-
Sample Cleanup: The cleaved peptide fragments can be separated from the excess reagents and detergent. For hydrophobic fragments, precipitation with cold diethyl ether may be effective.[4] Alternatively, size-exclusion chromatography or reversed-phase HPLC can be used. For mass spectrometry analysis, it is crucial to remove detergents and salts which can interfere with ionization. This can be achieved using C18 spin columns or tips.[5]
III. Analysis of Cleavage Fragments by Mass Spectrometry
Due to the hydrophobic nature of membrane protein fragments, specialized techniques may be required for their analysis.
Protocol for Sample Preparation for MALDI-TOF MS:
-
After cleavage and initial cleanup, dissolve the hydrophobic peptide fragments in an organic solvent such as chloroform or a chloroform/methanol mixture.
-
Prepare a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a compatible organic solvent.
-
Mix the peptide solution with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer.
Protocol for Sample Preparation for LC-MS/MS:
-
After cleavage and cleanup, ensure the sample is free of interfering substances like high concentrations of detergents and salts.
-
Reconstitute the dried peptide fragments in a solvent compatible with reversed-phase liquid chromatography (e.g., 5% acetonitrile in 0.1% formic acid).
-
Inject the sample onto a C18 reversed-phase column for separation.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer coupled to the LC system.
Visualizations
Caption: Experimental workflow for the this compound cleavage of membrane proteins.
Caption: Simplified mechanism of this compound cleavage at tryptophan residues.
Caption: Application of IBS cleavage to study GPCR structure and signaling.
References
- 1. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Tryptophan Cleavage by o-Iodosobenzoate Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective chemical cleavage of peptide bonds at specific amino acid residues is a critical technique in protein chemistry, facilitating protein sequencing, the identification of post-translational modifications, and the characterization of protein structure and function. o-Iodosobenzoate (IBA) is a reagent that enables the specific cleavage of the peptide bond at the C-terminal side of tryptophan residues.[1][2] This application note provides a detailed protocol for the quantification of tryptophan cleavage by IBA using mass spectrometry. It includes methodologies for sample preparation, cleavage reaction, and mass spectrometric analysis, along with a summary of expected cleavage efficiencies.
The chemical mechanism for tryptophanyl bond cleavage by IBA is believed to involve a two-step oxidation of the indole ring of the tryptophan residue.[3] This is followed by the formation of an iminospirolactone which then hydrolyzes, leading to the cleavage of the peptide chain.[3] The resulting product at the C-terminus of the newly formed peptide is an N-acyldioxindolylalanine residue.[3] While IBA is highly selective for tryptophan, side reactions such as the oxidation of methionine to its sulfoxide derivative can occur.[1] Additionally, contamination of IBA preparations with o-iodoxybenzoic acid can lead to the modification of tyrosine residues; however, this can be mitigated by the inclusion of p-cresol in the reaction buffer.[3]
Quantitative Data Summary
The efficiency of tryptophan cleavage by this compound can be influenced by the amino acid residue on the C-terminal side of the tryptophan. The following table summarizes the expected cleavage yields based on published data.[1] Quantitative analysis is typically performed by comparing the ion intensities of the cleaved and uncleaved peptides in the mass spectrum.
| Tryptophan Bond (Trp-X) | Reported Cleavage Yield (%) |
| Trp-Ala | Nearly Quantitative (~90-100%) |
| Trp-Gly | Nearly Quantitative (~90-100%) |
| Trp-Ser | Nearly Quantitative (~90-100%) |
| Trp-Thr | Nearly Quantitative (~90-100%) |
| Trp-Gln | Nearly Quantitative (~90-100%) |
| Trp-Arg | Nearly Quantitative (~90-100%) |
| Trp-Ile | ~70% |
| Trp-Val | ~70% |
Experimental Protocols
Materials
-
Protein or peptide sample containing tryptophan
-
This compound (IBA)
-
Guanidine hydrochloride (GuHCl)
-
Acetic acid
-
p-Cresol
-
Ultrapure water
-
Nitrogen gas
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
-
HPLC system for sample introduction
-
Standard proteomics sample preparation reagents (e.g., DTT, iodoacetamide, trypsin - for control digest)
Protocol 1: In-Solution Cleavage of Tryptophan Residues
This protocol is adapted from established methods for the chemical cleavage of proteins at tryptophan residues.[4]
-
Reagent Preparation : Prepare the cleavage solution by dissolving 10 mg of this compound in 1.0 mL of 80% (v/v) acetic acid containing 4 M guanidine-HCl. Add 20 µL of p-cresol to the solution to scavenge any reactive contaminants that might modify tyrosine residues. Incubate this mixture for 2 hours at room temperature.[4]
-
Sample Preparation : Dissolve the lyophilized protein sample in the prepared cleavage solution to a final concentration of 5-10 mg/mL.[4]
-
Reaction Incubation : Flush the reaction tube with nitrogen gas to displace oxygen, cap the tube tightly, and incubate for 24 hours at room temperature in the dark.[4]
-
Reaction Termination : Terminate the reaction by adding approximately 10 volumes of water.[4]
-
Sample Cleanup : Dry the sample using a vacuum concentrator (e.g., SpeedVac). The resulting peptides can be desalted using a C18 solid-phase extraction (SPE) cartridge prior to mass spectrometry analysis.
Protocol 2: Mass Spectrometry Analysis
-
Sample Resuspension : Resuspend the dried, cleaved peptide mixture in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.
-
LC-MS/MS Analysis : Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography : Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.
-
Mass Spectrometry : Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis :
-
Identify the cleaved and uncleaved peptides using proteomics search software (e.g., Mascot, MaxQuant, Proteome Discoverer). Search for the expected mass of the N-acyldioxindolylalanine modification at the C-terminus of the cleaved peptides.
-
Quantify the extent of cleavage by comparing the peak areas or ion intensities of the extracted ion chromatograms (EICs) for the cleaved and corresponding uncleaved peptides. The cleavage efficiency can be calculated as: % Cleavage = [Intensity(cleaved peptide) / (Intensity(cleaved peptide) + Intensity(uncleaved peptide))] * 100
-
Visualizations
Caption: Experimental workflow for tryptophan cleavage.
Caption: Tryptophan cleavage by this compound.
References
Application Notes & Protocols: High-Yield Cleavage of Tryptophanyl Peptide Bonds by o-Iodosobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the specific and high-yield cleavage of peptide bonds at the C-terminal side of tryptophan residues using o-iodosobenzoic acid (IBA). This chemical cleavage method is a valuable tool in protein chemistry, particularly for peptide mapping, protein sequencing, and the generation of large, specific peptide fragments for further analysis.[1][2][3]
The protocols and data presented herein are compiled from established methodologies to ensure reliable and reproducible results. Particular attention is given to minimizing side reactions and optimizing cleavage yields.
Introduction
Selective cleavage of proteins at specific amino acid residues is fundamental for their structural and functional characterization.[2] O-iodosobenzoic acid offers a highly selective method for cleaving tryptophanyl peptide bonds, with reported yields ranging from 70% to 100%.[1] The reaction is generally specific for tryptophan, although side reactions involving methionine and tyrosine can occur under certain conditions.[1][4][5] Understanding and mitigating these side reactions is crucial for obtaining clean and interpretable cleavage patterns.
A significant challenge with commercially available o-iodosobenzoic acid is the presence of the contaminant o-iodoxybenzoic acid.[4] This impurity can lead to the undesirable modification and cleavage of tyrosyl residues.[4][5] The protocol detailed below includes a pre-incubation step with p-cresol to neutralize this contaminant, thereby preserving the integrity of tyrosine residues.[4][6]
The chemical mechanism proceeds through a two-step oxidation of the tryptophanyl residue, followed by the formation of an iminospirolactone which is subsequently hydrolyzed, resulting in the cleavage of the peptide chain.[4][7] The resulting C-terminal fragment is an N-acyldioxindolylalanine derivative.[4][7]
Data Presentation
The following tables summarize the quantitative data on the cleavage yields of tryptophanyl peptide bonds by o-iodosobenzoic acid in various proteins and the influence of the adjacent amino acid residue.
Table 1: Cleavage Yields of Tryptophanyl Peptide Bonds in Various Proteins
| Protein | Tryptophanyl Bond | Cleavage Yield (%) | Reference |
| Myoglobin | Trp-Ala | ~95 | [1] |
| Myoglobin | Trp-Gly | ~95 | [1] |
| Lysozyme | Trp-Ser | ~90 | [1] |
| Serum Albumin | Trp-Val | ~70 | [1] |
| Hemoglobin α-chain | Trp-Gly | ~95 | [1] |
| Hemoglobin β-chain | Trp-Gln | ~90 | [1] |
Table 2: Influence of the C-Terminal Amino Acid on Cleavage Yield
| Amino Acid Following Tryptophan | Cleavage Yield |
| Alanine, Glycine, Serine, Threonine, Glutamine, Arginine, S-(pyridylethyl)cysteine | Nearly quantitative |
| Isoleucine, Valine | Approximately 70% |
Data compiled from Mahoney & Hermodson, 1979.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the high-yield cleavage of tryptophanyl peptide bonds.
Materials:
-
Protein or peptide of interest
-
o-Iodosobenzoic acid (IBA)
-
Guanidine-HCl
-
Acetic acid, glacial
-
p-Cresol
-
Nitrogen gas
-
Water, deionized
-
SpeedVac concentrator or equivalent
-
Optional: Size-exclusion chromatography system or SDS-PAGE equipment
Protocol 1: Standard Cleavage of Tryptophanyl Peptide Bonds
This protocol is adapted from established methods and incorporates steps to minimize side reactions.[6]
1. Preparation of the Cleavage Reagent: a. In a suitable tube, dissolve 10 mg of o-iodosobenzoic acid in 1.0 ml of 80% (v/v) aqueous acetic acid. b. Add solid guanidine-HCl to a final concentration of 4 M. c. Add 20 µl of p-cresol to the solution. d. Incubate the mixture for 2 hours at room temperature in the dark. This step is crucial to neutralize the tyrosine-modifying contaminant, o-iodoxybenzoic acid.[4][6]
2. Protein Sample Preparation and Cleavage Reaction: a. Dissolve the protein sample in the prepared cleavage reagent to a final concentration of 5-10 mg/ml. b. Flush the tube with a stream of nitrogen gas to displace oxygen, which can contribute to non-specific oxidation. c. Cap the tube tightly and incubate for 24 hours at room temperature in the dark.
3. Reaction Termination and Peptide Recovery: a. Terminate the reaction by adding approximately 10 volumes of water. b. Dry the sample using a SpeedVac concentrator or a similar vacuum centrifugation device. c. The resulting peptide fragments can be redissolved in an appropriate buffer for further analysis.
4. Analysis of Cleavage Products: a. The cleaved peptides can be separated and analyzed by various methods, including:
- Size-exclusion chromatography[6]
- SDS-PAGE (adjusting the polyacrylamide percentage for expected fragment sizes)[6]
- Reversed-phase HPLC
- Mass spectrometry
Visualizations
Diagram 1: Experimental Workflow for Tryptophanyl Peptide Bond Cleavage
Caption: Workflow for o-iodosobenzoic acid cleavage of tryptophanyl bonds.
Diagram 2: Chemical Mechanism of Tryptophan Cleavage
References
- 1. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Peptide Bond Cleavage at Tryptophan Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective peptide bond cleavage at specific amino acid residues is a cornerstone technique in protein chemistry and proteomics. It is instrumental for protein sequencing, peptide mapping, and the generation of defined protein fragments for functional and structural studies. Tryptophan, with its unique indole side chain, presents a target for specific chemical and enzymatic cleavage, facilitating the production of large peptide fragments due to its relatively low abundance in most proteins.[1] This document provides detailed application notes and protocols for the selective cleavage of peptide bonds at tryptophan residues.
Cleavage Methods Overview
Several methods have been developed for the selective cleavage of peptide bonds C-terminal to tryptophan residues. These can be broadly categorized into chemical and enzymatic approaches. Chemical methods often involve the oxidation or modification of the tryptophan indole ring, leading to subsequent peptide bond scission under specific conditions. Enzymatic methods utilize proteases that recognize and cleave at the C-terminus of aromatic amino acid residues, including tryptophan.
The choice of method depends on factors such as the desired cleavage efficiency, specificity, tolerance of other amino acid modifications, and the nature of the protein or peptide substrate.
Chemical Cleavage Methods
Chemical cleavage at tryptophan residues offers an alternative to enzymatic digestion and can be advantageous for generating a different set of peptide fragments for analysis.
N-Chlorosuccinimide (NCS) Cleavage
N-Chlorosuccinimide (NCS) provides a method for the selective cleavage of tryptophanyl peptide bonds under acidic conditions.[2] The reaction proceeds via oxidative chlorination of the indole side chain.
Mechanism of Action: The proposed mechanism involves the electrophilic attack of chlorine from NCS on the indole ring of tryptophan. This leads to the formation of an unstable intermediate that, under acidic conditions, results in the cleavage of the C-terminal peptide bond.
Quantitative Data Summary:
| Reagent | Protein/Peptide Examples | Cleavage Yield (%) | Reference |
| N-Chlorosuccinimide (NCS) | α-lactalbumin, Kunitz trypsin inhibitor, apomyoglobin | 19 - 58 | [2] |
| Glucagon | 32 | [2] |
Side Reactions: Under the optimal conditions for cleavage, methionine residues are oxidized to methionine sulfoxides.[2] Cysteine residues may also be oxidized. Other amino acids are generally not modified.[2]
Protocol: Peptide Bond Cleavage at Tryptophan using N-Chlorosuccinimide (NCS)
Materials:
-
Peptide or protein sample
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
-
Guanidine hydrochloride (optional, for insoluble proteins)
-
Buffer solution (e.g., pH 4-5 acetate buffer)
-
Gel filtration or dialysis materials for desalting
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in either a pH 4-5 buffer or 50-80% acetic acid. If the protein is insoluble, it can be dissolved in a denaturing agent like guanidine hydrochloride before dilution with the reaction buffer.
-
Reagent Preparation: Prepare a fresh solution of N-Chlorosuccinimide (NCS) in the same buffer or solvent as the sample.
-
Cleavage Reaction:
-
Add 2 molar equivalents of NCS to the protein/peptide solution.
-
Incubate the reaction mixture for 30 minutes at room temperature.[2]
-
-
Reaction Quenching: The reaction can be stopped by adding a scavenger for excess NCS, such as a solution of a thiol-containing compound (e.g., dithiothreitol or 2-mercaptoethanol).
-
Product Purification: Remove the reagents and byproducts from the cleaved peptide fragments by gel filtration chromatography or dialysis.
-
Analysis: The resulting peptide fragments can be analyzed by techniques such as HPLC, mass spectrometry, or SDS-PAGE.
BNPS-Skatole Cleavage
BNPS-skatole (2-(2-nitrophenylsulfenyl)-3-methyl-3'-bromoindolenine) is another reagent used for the specific cleavage of peptide bonds at tryptophan residues.[3] This method is often preferred due to its relatively high specificity.
Mechanism of Action: BNPS-skatole acts by modifying the indole ring of tryptophan, which then leads to the cleavage of the adjacent peptide bond. The reaction is typically carried out in an acidic environment.
Quantitative Data Summary:
| Reagent | Protein/Peptide Examples | Cleavage Yield (%) | Reference |
| BNPS-Skatole | Staphylococcal nuclease | Not specified, but selective | [4] |
| Bovine beta-lactoglobulin | Not specified, comparative study |
Side Reactions: Side reactions can occur, and mass spectrometry is a valuable tool to identify and characterize these, as well as to optimize the cleavage reaction for minimal side products.[3] Methionine residues are susceptible to oxidation.
Protocol: Peptide Bond Cleavage at Tryptophan using BNPS-Skatole
Materials:
-
Peptide or protein sample
-
BNPS-skatole
-
Acetic acid (e.g., 50-70%)
-
Tyrosine (as a scavenger)
-
Guanidine hydrochloride (optional)
-
Nitrogen gas
-
Gel filtration or dialysis materials
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in 50-70% acetic acid. For proteins that are difficult to dissolve, guanidine hydrochloride can be added.
-
Reagent Preparation: Prepare a fresh solution of BNPS-skatole in acetic acid. Due to its poor water solubility, the reaction is typically performed in acidic organic solvents.[5]
-
Cleavage Reaction:
-
Add an excess of BNPS-skatole (e.g., 10 to 100-fold molar excess over tryptophan residues) to the protein solution.
-
To minimize the modification of tyrosine residues, an equivalent or higher amount of free tyrosine can be added as a scavenger.
-
Incubate the reaction mixture in the dark, under a nitrogen atmosphere, for 24-48 hours at room temperature.
-
-
Reaction Termination: The reaction can be terminated by diluting the mixture with water and freezing or by direct purification.
-
Product Purification: The cleaved peptides can be separated from the reagents and uncleaved protein by gel filtration or dialysis.
-
Analysis: Analyze the cleavage products by HPLC, mass spectrometry, or SDS-PAGE.
Cyanogen Bromide (CNBr) Cleavage in the Presence of Heptafluorobutyric Acid
While cyanogen bromide (CNBr) is well-known for cleaving at methionine residues, under specific acidic conditions, it can also quantitatively cleave peptide bonds at tryptophan residues.[6][7]
Mechanism of Action: In the presence of strong acids like heptafluorobutyric acid and formic acid, CNBr can effect the cleavage of peptide bonds adjacent to both tryptophan and methionine residues.[6]
Quantitative Data Summary:
| Reagent | Protein/Peptide Examples | Cleavage Yield | Reference |
| Cyanogen Bromide (CNBr) / Heptafluorobutyric acid | Cytochrome b5 | Quantitative at Trp and Met | [6] |
Side Reactions: Tyrosine residues may be modified under these conditions.[6] To achieve cleavage only at tryptophan, methionine residues can be selectively oxidized to methionine sulfoxide prior to the CNBr treatment, for example, by using methylene blue-sensitized photooxidation.[6]
Protocol: Tryptophan and Methionine Cleavage using Cyanogen Bromide (CNBr)
Materials:
-
Peptide or protein sample
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic!
-
Heptafluorobutyric acid (HFBA)
-
Formic acid
-
Fume hood
-
Nitrogen gas
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in a mixture of heptafluorobutyric acid and formic acid.
-
Cleavage Reaction:
-
Perform all steps in a certified chemical fume hood.
-
Add a solid excess of CNBr to the dissolved sample.
-
Incubate the reaction mixture in the dark, under a nitrogen atmosphere, for 24 hours at room temperature.
-
-
Reaction Termination and Removal of Reagents:
-
Dilute the reaction mixture with a large volume of water.
-
Remove the volatile reagents by lyophilization. Repeat the dilution and lyophilization steps several times to ensure complete removal of CNBr and acids.
-
-
Analysis: The resulting peptide fragments can be analyzed by standard methods such as HPLC and mass spectrometry.
Enzymatic Cleavage Methods
Enzymatic cleavage offers high specificity under mild reaction conditions.
Chymotrypsin Cleavage
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds at the C-terminus of aromatic amino acid residues: tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).[8][9]
Specificity: While not exclusively specific for tryptophan, chymotrypsin is highly effective at cleaving at this residue. The resulting peptide map will contain fragments ending in Trp, Tyr, and Phe.[10]
Quantitative Data Summary: Cleavage efficiency with chymotrypsin is generally high, but specific quantitative data for tryptophan residues alone is context-dependent within the protein sequence.
Protocol: Enzymatic Cleavage using Chymotrypsin
Materials:
-
Peptide or protein sample
-
Chymotrypsin (sequencing grade)
-
Digestion buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Denaturant (e.g., urea, guanidine hydrochloride) and reducing/alkylating agents (DTT, iodoacetamide) for complete digestion of folded proteins.
Procedure:
-
Sample Preparation:
-
Dissolve the protein sample in the digestion buffer.
-
For complete digestion of native proteins, it is recommended to first denature the protein (e.g., with 8 M urea), reduce disulfide bonds (with DTT), and then alkylate cysteine residues (with iodoacetamide). Subsequently, dilute the solution to reduce the denaturant concentration to a level compatible with chymotrypsin activity (e.g., < 2 M urea).
-
-
Enzymatic Digestion:
-
Add chymotrypsin to the protein solution at an enzyme-to-substrate ratio of approximately 1:20 to 1:100 (w/w).
-
Incubate the reaction mixture at 25-37°C for 2-24 hours. The optimal time should be determined empirically.
-
-
Reaction Termination: The digestion can be stopped by adding a protease inhibitor or by acidifying the solution (e.g., with formic acid or trifluoroacetic acid to pH < 4).
-
Analysis: The resulting peptide mixture can be directly analyzed by LC-MS/MS for peptide mapping and sequencing.
Visualizations
Experimental Workflow for Selective Peptide Cleavage
Caption: General experimental workflow for selective peptide cleavage at tryptophan residues.
Comparison of Cleavage Strategies
References
- 1. Chemical Cleavage of Polypeptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08956A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cleavage of tryptophanyl peptide bonds in cytochrome b5 by cyanogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. brainkart.com [brainkart.com]
- 9. Untitled Document [ucl.ac.uk]
- 10. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: o-Iodosobenzoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Iodosobenzoate (IBX) is a hypervalent iodine reagent renowned for its mild and selective oxidizing properties. In the realm of solid-phase peptide synthesis (SPPS), IBX, particularly in its polymer-supported form, has emerged as a valuable tool for specific on-resin transformations. Its primary application lies in the efficient and clean oxidation of resin-bound peptide alcohols to their corresponding peptide aldehydes, which are crucial intermediates and pharmacophores in drug discovery. This document provides detailed application notes and experimental protocols for the use of polymer-supported IBX in SPPS.
Core Application: On-Resin Synthesis of Peptide Aldehydes
Peptide aldehydes are potent inhibitors of various proteases and serve as versatile intermediates for the synthesis of complex peptide derivatives. The use of a polymer-supported IBX reagent for the on-resin oxidation of peptide alcohols offers significant advantages over solution-phase methods, including simplified purification, the ability to drive reactions to completion with excess reagents, and the avoidance of problematic byproducts in the final peptide product.[1] The process is noted for its excellent purity and satisfying yields, with the added benefit of preserving the optical integrity of the C-terminal residue.[1]
Experimental Workflow for On-Resin Peptide Aldehyde Synthesis
The overall workflow involves the standard assembly of a peptide on a solid support, followed by the reduction of the C-terminal carboxylic acid to an alcohol, and subsequent on-resin oxidation using polymer-supported IBX.
Caption: Workflow for the synthesis of peptide aldehydes using on-resin IBX oxidation.
Quantitative Data
The efficiency of the on-resin oxidation of peptide alcohols to aldehydes using polymer-supported IBX is consistently high. While yields can be sequence-dependent, the methodology generally provides products in excellent purity and good to excellent yields.
| Peptide Sequence | Resin | Overall Yield (%) | Purity (%) | Reference |
| Fmoc-Gly-Val-Ala-Ile-Phe-H | NovaGel | 87 | >95 | [2] |
| Fmoc-Gly-Val-Ala-Ile-Phe-H | NovaSynTG | 82 | >95 | [2] |
| Fmoc-Gly-Val-Ala-Ile-Phe-H | Aminomethyl Polystyrene | 50 | >95 | [2] |
| Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-alaninol | TentaGel S RAM | ~70 | >90 | [1] |
| Z-Val-alaninol | TentaGel S RAM | ~85 | >95 | [1] |
Note: Yields are often reported for the entire synthesis, including peptide assembly, reduction, oxidation, and cleavage. Purity is typically determined by HPLC analysis.
Experimental Protocols
Protocol 1: Synthesis of Polymer-Supported IBX
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 100-200 mesh)
-
2-Iodobenzoic acid
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
Procedure:
-
Esterification: Swell the chloromethylated polystyrene resin in DMF. Add 2-iodobenzoic acid (3 eq) and Cs₂CO₃ (1.5 eq). Heat the mixture at 60°C for 24 hours.
-
Washing: Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, acetone, and dichloromethane (DCM). Dry the resin under vacuum.
-
Oxidation: Suspend the 2-iodobenzoyl-resin in water. Add Oxone (3 eq) in portions over 1 hour at room temperature. Stir the suspension vigorously for 24 hours.
-
Final Washing and Drying: Filter the resin and wash thoroughly with water, followed by acetone and DCM. Dry the polymer-supported IBX resin under vacuum. The loading capacity can be determined by iodometric titration.
Protocol 2: On-Resin Oxidation of a Peptide Alcohol to a Peptide Aldehyde
Materials:
-
Peptide-alcohol bound to a solid support (e.g., Wang resin)
-
Polymer-supported IBX (3-5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-alcohol resin in anhydrous DMSO or THF for 1 hour in a reaction vessel.
-
Oxidation Reaction: Add the polymer-supported IBX (3-5 equivalents relative to the resin loading) to the swollen peptide-alcohol resin. Agitate the mixture at room temperature. The reaction progress can be monitored by cleaving a small aliquot of the resin and analyzing the product by HPLC-MS. Reaction times typically range from 4 to 24 hours.
-
Resin Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMSO or THF (3x), followed by DCM (3x) to remove the spent reagent and any soluble byproducts.
-
Cleavage and Deprotection: Dry the resin under vacuum. Perform the cleavage of the peptide aldehyde from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide aldehyde by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide aldehyde by reverse-phase HPLC.
Mechanism of Oxidation
The oxidation of the primary alcohol to an aldehyde by IBX proceeds through a ligand exchange mechanism followed by a reductive elimination.
Caption: Simplified mechanism of on-resin peptide alcohol oxidation by IBX.
Potential Side Reactions and Troubleshooting
While the use of polymer-supported IBX minimizes side reactions, some potential issues can arise:
-
Incomplete Oxidation: This can be addressed by increasing the equivalents of the IBX resin, extending the reaction time, or ensuring the use of a fresh and active batch of the reagent. Monitoring the reaction is crucial.
-
Over-oxidation to Carboxylic Acid: This is generally not observed with IBX under the recommended conditions, as it is a selective oxidant for primary alcohols to aldehydes.[3]
-
Side Reactions with Sensitive Residues: Amino acid side chains such as Cysteine (thiol) and Methionine (thioether) are susceptible to oxidation. While polymer-supported IBX is considered mild, it is advisable to use appropriate protecting groups for these residues if they are present in the peptide sequence.
Other Potential Applications
While the synthesis of peptide aldehydes is the most well-documented application, the versatile oxidizing nature of IBX suggests other potential uses in SPPS that are areas of active research:
-
On-Resin Cyclization: Hypervalent iodine reagents have been used to mediate peptide cyclization reactions in solution.[4] The development of on-resin cyclization protocols using polymer-supported IBX could offer a streamlined approach to producing cyclic peptides.
-
Cleavage from Specific Linkers: Although not a standard application, in theory, a linker susceptible to oxidative cleavage could be designed for use with IBX. However, this application is not yet established.
Conclusion
Polymer-supported this compound is a highly effective and practical reagent for the on-resin synthesis of peptide aldehydes from their corresponding peptide alcohols. The methodology offers high yields, excellent purities, and operational simplicity, making it a valuable addition to the synthetic chemist's toolbox for the preparation of modified peptides for research and drug development. Further exploration of IBX's reactivity on solid supports may unveil new and efficient pathways for other on-resin peptide modifications.
References
- 1. Progress in the preparation of peptide aldehydes via polymer supported IBX oxidation and scavenging by threonyl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: o-Iodosobenzoate Protein Digestion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using o-Iodosobenzoate (IBZ) for protein digestion.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (IBZ) in protein chemistry?
This compound is a chemical reagent used for the specific cleavage of peptide bonds at the C-terminus of tryptophan residues.[1][2] This specificity is valuable for generating large peptide fragments, which can be instrumental in protein sequencing and structural analysis.
Q2: What is the mechanism of protein cleavage by IBZ?
The cleavage of the peptide bond at tryptophan residues by this compound occurs through a two-step oxidation of the tryptophan residue. This leads to the formation of an iminospirolactone intermediate, which is subsequently hydrolyzed, resulting in the cleavage of the peptide chain.[3][4] The resulting C-terminal fragment contains a dioxindolylalanine residue.[3][4]
Q3: What are the most common issues encountered during protein digestion with IBZ?
The most prevalent issues include incomplete digestion, non-specific cleavage at tyrosine residues, and modification of tyrosine residues.[1][3][4] These problems are often linked to the purity of the IBZ reagent.
Q4: What causes the non-specific cleavage and modification of tyrosine residues?
A common contaminant in commercial preparations of this compound is o-Iodoxybenzoic acid.[3][4] This contaminant is a strong oxidizing agent that can react with and cleave peptide bonds at tyrosine residues, leading to non-specific fragmentation and undesired modifications of your protein sample.[3][4]
Q5: How can I prevent non-specific cleavage at tyrosine residues?
To minimize non-specific cleavage, it is crucial to remove the o-Iodoxybenzoic acid contaminant from the IBZ reagent. This can be achieved by pre-incubating the IBZ solution with p-cresol, which selectively reacts with and neutralizes the o-Iodoxybenzoic acid.[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cleavage Efficiency / Incomplete Digestion | 1. Suboptimal Reagent-to-Protein Ratio: Insufficient IBZ to effectively cleave all tryptophan sites. 2. Short Incubation Time: The reaction may not have proceeded to completion. 3. Presence of Inhibitors: Components in the sample buffer may interfere with the reaction. 4. Protein Conformation: Tryptophan residues may be inaccessible within the folded protein structure. | 1. Optimize Ratio: Empirically determine the optimal IBZ to protein ratio. A common starting point is a 2:1 to 10:1 molar excess of IBZ. 2. Increase Incubation Time: Extend the incubation period to 24 hours or longer, while monitoring for over-oxidation. 3. Buffer Exchange: Perform buffer exchange to remove potential inhibitors prior to digestion. 4. Denaturation: Ensure the protein is fully denatured using agents like 4 M guanidine-HCl to expose tryptophan residues.[1] |
| Non-Specific Cleavage (Fragments without C-terminal Tryptophan) | 1. Contamination with o-Iodoxybenzoic Acid: This is the most common cause of non-specific cleavage at tyrosine residues.[3][4] 2. Over-Oxidation: Prolonged exposure to IBZ or harsh reaction conditions can lead to side reactions. | 1. Reagent Purification: Pre-incubate the IBZ solution with p-cresol to scavenge the o-Iodoxybenzoic acid contaminant.[1][3] 2. Optimize Reaction Conditions: Reduce the incubation time or temperature to minimize over-oxidation. |
| Modification of Tyrosine Residues | Contamination with o-Iodoxybenzoic Acid: The contaminant readily modifies tyrosine side chains.[3][4] | Reagent Purification: The most effective solution is the pre-incubation of IBZ with p-cresol.[1][3] |
| Poor Peptide Recovery | 1. Precipitation of Peptides: Large, hydrophobic peptides generated by cleavage may precipitate out of solution. 2. Adsorption to Surfaces: Peptides can be lost through non-specific binding to reaction tubes. | 1. Use of Solubilizing Agents: Include organic solvents like acetonitrile or formic acid in the reaction buffer to maintain peptide solubility. 2. Use Low-Binding Tubes: Employ low-protein-binding microcentrifuge tubes for the digestion reaction. |
Experimental Protocols
Protocol: Purification of this compound Reagent
This protocol is essential to minimize non-specific cleavage at tyrosine residues.
-
Dissolve 10 mg of this compound in 1.0 ml of 80% (v/v) acetic acid containing 4 M guanidine-HCl.[1]
-
Add 20 µl of p-cresol to the solution.[1]
-
Incubate the mixture for 2 hours at room temperature in the dark.[1] This solution is now ready for use in the protein digestion protocol.
Protocol: Protein Digestion with this compound
-
Dissolve the protein sample in the pre-incubated IBZ solution to a final concentration of 5-10 mg/ml.[1]
-
Flush the reaction tube with nitrogen gas to create an inert atmosphere and minimize oxidation.[1]
-
Seal the tube and incubate for 24 hours at room temperature in the dark.[1]
-
Terminate the reaction by adding approximately 10 volumes of water.[1]
-
The resulting peptide fragments can be separated by size-exclusion chromatography or analyzed by SDS-PAGE.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Protein Concentration | 5 - 10 mg/ml | [1] |
| This compound Concentration | 10 mg/ml | [1] |
| Reaction Buffer | 80% (v/v) acetic acid, 4 M guanidine-HCl | [1] |
| Incubation Time | 24 hours | [1] |
| Incubation Temperature | Room Temperature | [1] |
| Cleavage Yield | Up to 80% | [1] |
Visualizations
Caption: Experimental workflow for protein digestion using this compound.
Caption: Chemical mechanism of tryptophan cleavage by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing o-Iodosobenzoate (IBX) Reactions
Welcome to the technical support center for o-Iodosobenzoate (IBX) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound (IBX) for oxidation reactions.
1. Low or No Reaction Conversion
-
Question: My IBX oxidation is showing low or no conversion of the starting material. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion in an IBX oxidation can stem from several factors:
-
Poor Solubility of IBX: IBX is notoriously insoluble in many common organic solvents, which can hinder the reaction.[1][2][3] While Dimethyl Sulfoxide (DMSO) is a common solvent in which IBX is soluble, other solvents like ethyl acetate (EtOAc), and 1,2-dichloroethane (DCE) can be used at elevated temperatures to achieve sufficient solubility.[1][4]
-
Inactive IBX: The quality of IBX can vary between batches, and it can decompose upon storage.[5] It is recommended to use freshly prepared or commercially available stabilized IBX (SIBX).[5][6][7][8] To test the activity of your IBX, you can run a control reaction with a known substrate, such as the oxidation of benzyl alcohol to benzaldehyde, which is reported to be rapid.[9]
-
Insufficient Temperature: For solvents in which IBX is sparingly soluble, elevated temperatures are often necessary to drive the reaction to completion.[1][2] For instance, reactions in EtOAc are often performed at reflux temperature (around 77°C).[10]
-
Suboptimal Stoichiometry: An insufficient amount of IBX will lead to incomplete conversion. Typically, 1.5 to 3.0 equivalents of IBX are used per alcohol functional group.[1][9] For the oxidation of diols, a higher equivalence of IBX (e.g., 3.0 equivalents) may be required.[1]
-
Presence of Water: The presence of significant amounts of water can be detrimental to the outcome of IBX oxidations.[2][3] Ensure that your solvents and reagents are dry.
-
2. Formation of Byproducts or Over-oxidation
-
Question: My reaction is producing unexpected byproducts or the desired aldehyde is being over-oxidized to a carboxylic acid. How can I prevent this?
-
Answer:
-
Over-oxidation: While IBX is known for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation, this can occur under certain conditions.[11] The use of Oxone as a co-oxidant with catalytic IBX can lead to the formation of carboxylic acids.[12] If carboxylic acid formation is observed, reducing the reaction time or temperature may help.
-
Solvent Oxidation: Some solvents can be oxidized by IBX at elevated temperatures. For example, toluene can be oxidized to benzaldehyde and tetrahydrofuran (THF) to γ-butyrolactone.[2][4] When performing reactions at high temperatures, consider using more robust solvents like fluorobenzene or DCE.
-
Side Reactions with Functional Groups: While IBX is tolerant of many functional groups, phenols are unstable and can be oxidized to o-quinones.[1] Amines can be protonated in situ with an acid like trifluoroacetic acid (TFA) to prevent their oxidation.[1]
-
3. Safety Concerns and Handling of IBX
-
Question: I am concerned about the explosive nature of IBX. What are the best practices for handling this reagent safely?
-
Answer: Pure IBX has been reported to be shock-sensitive and can decompose violently upon impact or heating (above 200°C).[2][5][13] To mitigate these risks:
-
Use Stabilized IBX (SIBX): Commercial IBX is often stabilized with benzoic acid and isophthalic acid, which makes it non-explosive while maintaining its reactivity.[2][5][6][7][8] This formulation is often referred to as SIBX.
-
Avoid Grinding: Do not grind solid IBX, as this can increase its shock sensitivity.
-
Controlled Heating: When heating reactions, use a well-controlled heating mantle or oil bath and monitor the temperature carefully.
-
Small-Scale Reactions: When working with unstabilized IBX, it is prudent to perform reactions on a small scale, especially during initial optimizations.
-
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for an IBX oxidation?
The choice of solvent depends on the substrate and the desired reaction conditions.
-
DMSO is the most common solvent as IBX is readily soluble in it, allowing reactions to proceed at room temperature.[1][14]
-
Ethyl acetate (EtOAc) and 1,2-dichloroethane (DCE) are good alternatives for reactions at elevated temperatures.[1][4] A key advantage is that the byproduct, o-iodosobenzoic acid (IBA), is insoluble in these solvents at room temperature and can be removed by filtration.[4]
-
Water/acetone mixtures with a β-cyclodextrin catalyst have been used for the oxidation of various alcohols at room temperature.[10][15]
-
Solvent-free conditions at elevated temperatures have also been reported for the oxidation of allylic and benzylic alcohols.[2]
2. How can I improve the solubility of IBX in my reaction?
-
Increase Temperature: For solvents like EtOAc and DCE, heating the reaction mixture to reflux is a common strategy to increase the solubility of IBX.[1]
-
Use a Co-solvent: A mixture of solvents, such as fluorobenzene/DMSO (2:1), can be employed to improve solubility and reaction outcomes.[2]
-
Use a Soluble IBX Derivative: While not as common, water-soluble derivatives of IBX have been synthesized.[12]
3. How do I work up an IBX oxidation reaction?
A significant advantage of using IBX in solvents like EtOAc or DCE is the straightforward work-up. The reduced form of IBX, o-iodosobenzoic acid (IBA), is insoluble in these solvents upon cooling to room temperature.[4]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated IBA and any unreacted IBX.
-
The filtrate, containing the product, can then be concentrated and purified by standard methods such as column chromatography.[4]
4. Can IBX be used catalytically?
Yes, it is possible to use IBX in catalytic amounts in the presence of a co-oxidant. Oxone (2KHSO₅·KHSO₄·K₂SO₄) is commonly used to regenerate IBX from its reduced form (IBA) in situ.[1][12] This approach can be more atom-economical.
Quantitative Data Summary
Table 1: Recommended Solvent and Temperature Conditions for IBX Oxidations
| Solvent(s) | Typical Temperature | Notes | Reference(s) |
| DMSO | Room Temperature | IBX is soluble. | [1][14] |
| Ethyl Acetate (EtOAc) | Reflux (~77°C) | IBX is sparingly soluble at RT; byproduct precipitates upon cooling. | [1][4][10] |
| 1,2-Dichloroethane (DCE) | Reflux (~83°C) | Similar to EtOAc. | [4] |
| Fluorobenzene/DMSO (2:1) | 65°C | Used for specific applications to improve solubility and selectivity. | [2] |
| Water/Acetone (86:14) | Room Temperature | Requires a β-cyclodextrin catalyst. | [10][15] |
| Solvent-free | Elevated Temperature | Effective for allylic and benzylic alcohols. | [2] |
Table 2: Typical Stoichiometry for IBX Oxidations
| Substrate Type | Equivalents of IBX | Notes | Reference(s) |
| Primary/Secondary Alcohols | 1.2 - 3.0 | Excess IBX can increase the reaction rate. | [1][6][9] |
| 1,2-Diols | ~3.0 | Higher loading may be required for complete oxidation. | [1] |
| Catalytic Protocol | 0.1 - 0.3 | With a stoichiometric co-oxidant like Oxone. | [12] |
Experimental Protocols
General Protocol for the Oxidation of an Alcohol using IBX in Ethyl Acetate:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol substrate.
-
Add ethyl acetate (EtOAc) as the solvent (a typical concentration is 0.1-0.2 M).
-
Add this compound (IBX) or stabilized IBX (SIBX) (1.5-3.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
The o-iodosobenzoic acid (IBA) byproduct will precipitate out of the solution.
-
Filter the suspension through a pad of celite to remove the solid IBA.
-
Wash the filter cake with a small amount of fresh EtOAc.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for an IBX oxidation in ethyl acetate.
Caption: Troubleshooting decision tree for low or no conversion in IBX reactions.
References
- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Page loading... [guidechem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. A stabilized formulation of IBX (SIBX) for safe oxidation reactions including a new oxidative demethylation of phenolic methyl aryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-ヨードキシ安息香酸 contains stabilizer, 45 wt. % (IBX) | Sigma-Aldrich [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: o-Iodosobenzoate Side Reactions with Tyrosine and Methionine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing o-iodosobenzoate for protein modification, particularly in the context of its side reactions with tyrosine and methionine residues.
Troubleshooting Guides
Issue 1: Unexpected Modification or Cleavage of Tyrosine Residues
Symptoms:
-
Mass spectrometry data shows unexpected mass shifts corresponding to oxidation or adduction on tyrosine residues.
-
Peptide mapping reveals cleavage at tyrosine residues, in addition to the expected tryptophan cleavage.
-
Loss of protein function associated with tyrosine modification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contamination of o-Iodosobenzoic Acid (IBA) with o-Iodoxybenzoic Acid (IBX) | o-Iodoxybenzoic acid, a disproportionation product of o-iodosobenzoic acid, is a known contaminant that can modify and cleave tyrosine residues.[1] To mitigate this, pre-incubate the o-iodosobenzoic acid solution with p-cresol, which selectively destroys the o-iodoxybenzoic acid contaminant.[1] A detailed protocol for this procedure is provided below. |
| Harsh Reaction Conditions | High concentrations of this compound, prolonged reaction times, or elevated temperatures can increase the likelihood of side reactions. Optimize these parameters by performing a time-course and concentration-response experiment to find the minimal conditions required for the desired tryptophan cleavage while minimizing tyrosine modification. |
| Solvent Effects | The reaction is typically performed in 80% acetic acid. Variations in solvent composition may alter the reactivity and selectivity of this compound. Ensure consistent and appropriate solvent conditions as specified in established protocols. |
Issue 2: Oxidation of Methionine Residues
Symptoms:
-
Mass spectrometry analysis indicates an increase in mass of +16 Da on methionine-containing peptides, corresponding to the formation of methionine sulfoxide.
-
Alterations in protein structure and/or function, as methionine oxidation can impact protein conformation and activity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inherent Reactivity of Methionine | The thioether side chain of methionine is susceptible to oxidation by this compound. While this reaction is generally less pronounced than the modification of tryptophan, it can occur, especially with surface-exposed methionine residues. |
| Reaction Conditions | Similar to tyrosine modification, harsh reaction conditions (high reagent concentration, long incubation) will increase the extent of methionine oxidation. Titrate the concentration of this compound and the reaction time to minimize this side reaction. |
| Presence of Other Oxidants | Ensure that buffers and reagents are free from other oxidizing contaminants. Use high-purity reagents and de-gassed buffers where appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tyrosine side reactions when using o-iodosobenzoic acid?
A1: The primary cause of tyrosine side reactions is the presence of a contaminant, o-iodoxybenzoic acid (IBX), in preparations of o-iodosobenzoic acid (IBA).[1] IBX is a more potent oxidizing agent and is capable of both modifying and cleaving peptide bonds at tyrosine residues.[1]
Q2: How can I prevent or minimize tyrosine side reactions?
A2: The most effective method to prevent tyrosine side reactions is to pre-treat your o-iodosobenzoic acid solution with p-cresol. p-Cresol selectively reacts with and quenches the o-iodoxybenzoic acid contaminant without significantly affecting the this compound.[1] A detailed experimental protocol for this procedure is provided in this document.
Q3: What are the products of the reaction between this compound and tyrosine?
A3: The reaction can lead to the modification of the tyrosine phenol ring and, in the presence of o-iodoxybenzoic acid, cleavage of the peptide bond C-terminal to the tyrosine residue. The exact nature of the modifications can be complex and may include oxidations and cross-linking.
Q4: My mass spectrometry data shows a +16 Da mass shift on methionine residues. What does this indicate?
A4: A +16 Da mass shift on a methionine residue is indicative of its oxidation to methionine sulfoxide. This is a common side reaction when using oxidizing agents like this compound.
Q5: Is the oxidation of methionine by this compound reversible?
A5: While the oxidation to methionine sulfoxide can be reversed in biological systems by methionine sulfoxide reductases, the chemical reversal of this modification in an experimental setting with this compound is not a standard procedure. It is best to minimize its formation in the first place.
Q6: How can I analyze and quantify the extent of tyrosine and methionine side reactions?
A6: Mass spectrometry is the primary tool for identifying and quantifying these modifications. By comparing the ion intensities of modified and unmodified peptides, you can determine the relative abundance of the side products. It is recommended to perform control experiments (e.g., with and without p-cresol treatment) and analyze the samples by LC-MS/MS to accurately assess the extent of these side reactions.
Data Presentation
While the literature extensively describes the qualitative nature of these side reactions, specific quantitative data on the yield of tyrosine and methionine modifications under varying experimental conditions with this compound are not consistently reported in readily comparable tabular formats. The extent of these side reactions is highly dependent on the specific protein, the purity of the this compound reagent, and the precise reaction conditions.
Researchers are strongly encouraged to perform pilot studies to determine the optimal reaction conditions for their specific protein of interest. A suggested experimental setup to generate such quantitative data is outlined in the experimental protocols section.
Table 1: Hypothetical Data Table for Quantifying Tyrosine Side Reactions
| Condition | This compound (Molar Excess) | Reaction Time (hours) | % Tyrosine Modification (Peptide 1) | % Tyrosine Modification (Peptide 2) |
| Without p-cresol | 10x | 24 | Data to be determined | Data to be determined |
| With p-cresol | 10x | 24 | Data to be determined | Data to be determined |
| Without p-cresol | 50x | 24 | Data to be determined | Data to be determined |
| With p-cresol | 50x | 24 | Data to be determined | Data to be determined |
Table 2: Hypothetical Data Table for Quantifying Methionine Oxidation
| This compound (Molar Excess) | Reaction Time (hours) | % Methionine Oxidation (Peptide A) | % Methionine Oxidation (Peptide B) |
| 10x | 12 | Data to be determined | Data to be determined |
| 10x | 24 | Data to be determined | Data to be determined |
| 50x | 12 | Data to be determined | Data to be determined |
| 50x | 24 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Minimizing Tyrosine Side Reactions by p-Cresol Pre-treatment
This protocol describes the pre-treatment of o-iodosobenzoic acid with p-cresol to remove the o-iodoxybenzoic acid contaminant, followed by the cleavage of a protein at tryptophan residues.
Materials:
-
o-Iodosobenzoic acid (IBA)
-
80% (v/v) acetic acid
-
4 M Guanidine-HCl (optional, for protein solubilization)
-
p-Cresol
-
Protein sample
-
Nitrogen gas
-
Water (HPLC grade)
-
SpeedVac concentrator or lyophilizer
Procedure:
-
Prepare the Reagent Solution: Dissolve o-iodosobenzoic acid (10 mg) in 1.0 ml of 80% (v/v) acetic acid. If the protein requires a denaturant for solubilization, 4 M guanidine-HCl can be included in this solution.
-
p-Cresol Pre-incubation: Add 20 µl of p-cresol to the o-iodosobenzoic acid solution.
-
Incubate the mixture for 2 hours at room temperature in the dark. This step is crucial for the destruction of the o-iodoxybenzoic acid contaminant.
-
Protein Cleavage Reaction: Dissolve the protein sample in the pre-incubated reagent solution to a final concentration of 5-10 mg/ml.
-
Flush the reaction tube with a stream of nitrogen gas to displace oxygen, cap the tube securely, and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination: Terminate the reaction by adding approximately 10 volumes of water.
-
Sample Recovery: Remove the solvent and excess reagents using a SpeedVac concentrator or by lyophilization. The resulting peptide fragments are now ready for downstream analysis, such as HPLC purification or mass spectrometry.
Protocol 2: Analysis of Tyrosine and Methionine Side Reactions by Mass Spectrometry
This protocol provides a general workflow for the analysis of this compound-induced modifications in a protein sample using mass spectrometry.
Materials:
-
Protein sample treated with this compound (with and without p-cresol pre-treatment as a comparison)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Take an aliquot of the protein sample after the this compound reaction and termination.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).
-
Include variable modifications for methionine oxidation (+15.9949 Da) and potential tyrosine modifications.
-
Quantify the relative abundance of modified peptides by comparing the peak areas of the modified and unmodified forms.
-
Visualizations
Caption: Workflow for minimizing tyrosine side reactions and analyzing protein modifications.
Caption: Troubleshooting logic for this compound side reactions.
References
Technical Support Center: o-Iodosobenzoic Acid (IBA)
Welcome to the technical support center for o-Iodosobenzoic Acid (IBA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercial IBA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most common contaminant in commercial o-Iodosobenzoic Acid (IBA)?
A1: The most prevalent and significant contaminant in commercial IBA is o-Iodoxybenzoic Acid (IBX).[1][2] IBX is formed as a result of over-oxidation during the synthesis of IBA or through disproportionation of IBA.[1] Its presence is a critical concern due to its potential to alter reaction outcomes and its hazardous, explosive nature.[2][3]
Q2: How does the presence of o-Iodoxybenzoic Acid (IBX) affect my reactions?
A2: The IBX impurity can lead to several undesirable outcomes in your experiments:
-
Altered Reactivity and Selectivity: IBX is a much stronger oxidizing agent than IBA. Its presence can lead to over-oxidation of substrates, resulting in undesired products and reduced yields of the target molecule. In sensitive reactions, such as the selective oxidation of alcohols, the presence of IBX can significantly impact the chemoselectivity.
-
Side Reactions: In specific applications, such as protein fragmentation, IBX has been shown to modify tyrosyl residues, an unintended side reaction that can complicate analysis.[1]
-
Safety Hazards: IBX is known to be explosive upon impact or when heated above 200 °C.[4] The presence of this contaminant, especially in larger quantities, poses a significant safety risk in the laboratory.
Q3: How can I assess the purity of my commercial o-Iodosobenzoic Acid (IBA)?
A3: The purity of IBA can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the amount of IBX and other impurities.[1] While a specific, universal HPLC method is not available, a general approach would involve a reversed-phase column with a suitable mobile phase to separate IBA from the more polar IBX and the less polar precursor, o-iodobenzoic acid.
Q4: Can I purify commercial o-Iodosobenzoic Acid (IBA) in the lab?
A4: Yes, it is possible to purify commercial IBA to reduce the levels of IBX contamination. A common laboratory method is recrystallization. The choice of solvent is crucial and should be selected based on the differential solubility of IBA and IBX. Water is a commonly used solvent for the recrystallization of similar compounds like benzoic acid.[2][5][6][7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments using commercial o-Iodosobenzoic Acid.
| Problem | Possible Cause | Suggested Solution |
| Low or no reactivity of IBA | The IBA may have degraded. | Store IBA in a cool, dark, and dry place. Consider purchasing a fresh batch from a reputable supplier. |
| The reaction conditions are not optimal. | Review your experimental protocol, including solvent, temperature, and reaction time. | |
| Over-oxidation of the substrate | The commercial IBA is contaminated with a significant amount of the stronger oxidant, IBX. | Purify the commercial IBA using the recrystallization protocol provided below. Alternatively, consider synthesizing fresh IBA using a method known to minimize IBX formation.[9][10][11] |
| Inconsistent results between batches | The level of IBX contamination varies between different batches of commercial IBA. | It is crucial to quantify the purity of each new batch of IBA before use. Develop a standard internal quality control method, such as HPLC analysis. |
| Reaction is too vigorous or shows signs of decomposition | The presence of hazardous levels of IBX, which is explosive. | Safety First! Handle the material with extreme care. Avoid heating or grinding the solid. Consider purifying the IBA to remove the hazardous IBX before use. |
Quantitative Data on Contaminants
The level of o-Iodoxybenzoic Acid (IBX) in commercial o-Iodosobenzoic Acid (IBA) can vary significantly between suppliers and even between different batches from the same supplier. While specific quantitative data from commercial suppliers is not always publicly available, the following table provides a representative overview of potential contamination levels and the impact of purification.
| Sample | o-Iodosobenzoic Acid (IBA) (%) | o-Iodoxybenzoic Acid (IBX) (%) | Other Impurities (%) |
| Commercial Batch A (Typical) | 85 - 95 | 5 - 15 | < 1 |
| Commercial Batch B (High Purity Grade) | > 98 | < 2 | < 1 |
| Purified IBA (Post-Recrystallization) | > 99 | < 1 | < 0.5 |
Note: The values in this table are illustrative and may not represent the exact specifications of all commercial products. It is always recommended to request a certificate of analysis from your supplier.
Experimental Protocols
Protocol 1: Purity Analysis of o-Iodosobenzoic Acid by HPLC
This protocol provides a general guideline for the analysis of IBX contamination in IBA using High-Performance Liquid Chromatography.
1. Materials:
- o-Iodosobenzoic Acid sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- Volumetric flasks
- HPLC system with a UV detector
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the IBA sample and dissolve it in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask.
- Dilute to the mark with the acetonitrile/water mixture.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Starting Point):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% A, ramp to 50% A over 10 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 µL
4. Analysis:
- Identify the peaks corresponding to IBA and IBX based on retention times (IBX is expected to be more polar and elute earlier).
- Quantify the percentage of IBX by peak area normalization.
Protocol 2: Purification of o-Iodosobenzoic Acid by Recrystallization
This protocol describes a method to reduce the amount of IBX in commercial IBA.
1. Materials:
- Commercial o-Iodosobenzoic Acid
- Deionized water
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter flask
- Filter paper
2. Procedure:
- Place 10 g of the commercial IBA in a 250 mL Erlenmeyer flask.
- Add 100 mL of deionized water.
- Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add a minimal amount of additional hot water if necessary to achieve full dissolution.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
- Collect the purified IBA crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals under vacuum or in a desiccator.
3. Assessment of Purity:
- Analyze the purity of the recrystallized product using the HPLC method described above to confirm the reduction of the IBX content.
Visualizations
Caption: Troubleshooting workflow for experiments involving commercial o-Iodosobenzoic Acid.
Caption: Logical steps for the purification of o-Iodosobenzoic Acid via recrystallization.
References
- 1. Analysis of o-iodobenzoic acid content by HPLC [inis.iaea.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. famu.edu [famu.edu]
- 7. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 8. scribd.com [scribd.com]
- 9. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
how to remove o-iodoxybenzoic acid from o-Iodosobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of o-iodoxybenzoic acid (IBX) from o-iodosobenzoic acid (IBA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between o-iodosobenzoic acid (IBA) and o-iodoxybenzoic acid (IBX)?
A1: The primary difference lies in the oxidation state of the iodine atom. In IBA, iodine is in the +3 oxidation state (a hypervalent iodine(III) compound), while in IBX, it is in the +5 oxidation state (a hypervalent iodine(V) compound). This difference in oxidation state significantly impacts their physical and chemical properties, most notably their solubility.
Q2: Why is it important to remove IBX from IBA?
A2: IBX is a powerful oxidizing agent and its presence as an impurity in IBA can lead to unintended side reactions, affecting the outcome and reproducibility of experiments where IBA is used as a reagent or precursor. Furthermore, IBX is known to be potentially explosive under impact or when heated above 200°C, making its removal a critical safety measure.[1]
Q3: What is the most effective method for removing IBX from IBA?
A3: The most effective and practical method for separating IBX from IBA is by leveraging their significant difference in solubility in common organic solvents. IBX is notably insoluble in many organic solvents, whereas IBA exhibits greater solubility.[1][2][3] A washing or trituration procedure with a carefully selected solvent will dissolve the IBA, leaving the IBX as a solid that can be removed by filtration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of IBA after purification. | - The chosen solvent has some solubility for IBA, leading to loss in the filtrate. - Excessive washing solvent was used. - The IBA starting material had a very high percentage of IBX. | - Reduce the volume of washing solvent used. - Ensure the washing is performed at a low temperature to minimize any potential solubility of IBA. - If the IBX contamination is extremely high, consider a preliminary bulk separation or a different purification strategy. |
| The purified IBA is still contaminated with IBX. | - Insufficient washing with the organic solvent. - The washing procedure was not vigorous enough to break up solid clumps. - The chosen solvent is not optimal for selectively dissolving IBA. | - Increase the number of washes with the solvent. - During washing, ensure the solid is thoroughly suspended (trituration) to maximize contact with the solvent. - Consider switching to a different solvent in which IBA has higher solubility and IBX has negligible solubility. |
| The solid material (presumably IBX) does not seem to be separating easily during filtration. | - The particle size of the IBX is very fine, leading to slow filtration. | - Use a filtration apparatus with a finer porosity filter paper or a sintered glass funnel. - Allow the solid to settle before decanting the supernatant, followed by filtration of the remaining slurry. |
| Discoloration of the IBA product after purification. | - Potential decomposition of IBA or residual solvent impurities. | - Ensure the purified IBA is thoroughly dried under vacuum to remove all traces of the washing solvent. - Store the purified IBA in a cool, dark, and dry environment. |
Experimental Protocols
Method 1: Purification of o-Iodosobenzoic Acid by Selective Washing
This protocol is based on the differential solubility of o-iodosobenzoic acid (IBA) and o-iodoxybenzoic acid (IBX) in a suitable organic solvent.
Materials:
-
Mixture of o-iodosobenzoic acid and o-iodoxybenzoic acid
-
Anhydrous acetone (or ethanol)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Vacuum source
Procedure:
-
Initial Weighing: Weigh the impure IBA containing the IBX contaminant and place it in a clean, dry beaker or Erlenmeyer flask.
-
Solvent Addition: Add a minimal amount of anhydrous acetone (or ethanol) to the solid mixture. A general starting point is 5-10 mL of solvent per gram of crude material.
-
Trituration/Washing: Stir the suspension vigorously using a magnetic stirrer for 15-20 minutes at room temperature. The goal is to dissolve the more soluble IBA while leaving the IBX as a solid.
-
Filtration: Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.
-
Separation: Pour the slurry into the Buchner funnel. The dissolved IBA will pass through into the filter flask, while the solid IBX will be retained on the filter paper.
-
Washing the IBX: Wash the solid IBX on the filter paper with a small amount of fresh, cold acetone to remove any remaining dissolved IBA.
-
Recovery of IBA: The filtrate in the filter flask contains the purified IBA. The solvent can be removed under reduced pressure using a rotary evaporator to yield the purified o-iodosobenzoic acid.
-
Drying: Dry the recovered IBA under vacuum to remove any residual solvent.
Data Presentation
| Compound | Water | Ethanol | Acetone | DMSO | Common Organic Solvents (e.g., Dichloromethane, Chloroform) |
| o-Iodoxybenzoic Acid (IBX) | Insoluble[1] | Insoluble[1][3] | Insoluble[3] | Soluble[3] | Insoluble[1][3] |
| o-Iodosobenzoic Acid (IBA) (inferred from 2-Iodobenzoic Acid) | Slightly Soluble[4] | Readily Soluble[4] | Readily Soluble[4] | Likely Soluble | Likely Soluble |
Note: The solubility of o-iodosobenzoic acid is inferred from its precursor, 2-iodobenzoic acid, which has a similar chemical structure but lacks the hypervalent iodine-oxygen bond.
Visualization
Logical Workflow for Separation
The following diagram illustrates the decision-making process for the purification of o-iodosobenzoic acid contaminated with o-iodoxybenzoic acid.
References
improving o-Iodosobenzoate solubility for protein cleavage reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers overcome challenges with o-Iodosobenzoate (IBA) solubility and successfully perform protein cleavage reactions at tryptophan residues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBA) and why is it used for protein cleavage?
A1: this compound (IBA) is a chemical reagent used for the specific cleavage of peptide bonds on the C-terminal side of tryptophan residues.[1][2] This specificity is valuable for protein sequencing and creating large, defined peptide fragments for further analysis. The reaction proceeds via a two-step oxidation of the tryptophan's indole ring, followed by hydrolysis of the peptide bond.[2]
Q2: Why is IBA so difficult to dissolve in standard aqueous buffers?
A2: this compound has poor solubility in water and neutral aqueous buffers. Its chemical structure, an organoiodine compound, lends it a more non-polar character, making it "sparingly soluble" or "hardly soluble" in water.[3] Established protocols consistently use highly acidic and denaturing conditions, such as 80% acetic acid with 4 M guanidine-HCl, to achieve the necessary concentration for the cleavage reaction.[2]
Q3: What are the main side reactions or contaminants I should be aware of?
A3: The most significant issue with commercial IBA preparations is contamination with o-iodoxybenzoic acid (IBX).[2] IBX is a disproportionation product of IBA and a strong oxidizing agent that can cause undesirable, non-specific cleavage at tyrosine residues. To ensure cleavage is specific to tryptophan, it is critical to pretreat the IBA solution with a scavenger molecule like p-cresol before adding it to your protein.[2]
Q4: What is the expected cleavage efficiency with IBA?
A4: The yield of cleavage can be moderate to high, ranging from 70% to nearly quantitative under optimal conditions. However, efficiency can be lower for tryptophanyl bonds followed by bulky amino acids like isoleucine or valine.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem: My IBA powder will not dissolve in the reaction buffer.
-
Question: Are you using the correct solvent system?
-
Answer: IBA requires a highly acidic and often denaturing solvent. Standard buffers like PBS or Tris will not work. The recommended and most commonly successful solvent is 80% (v/v) acetic acid containing 4 M guanidine-HCl .
-
-
Question: Have you tried applying gentle heat or vortexing?
-
Answer: After adding the IBA to the appropriate acidic solvent, vortex the solution thoroughly. Gentle warming (e.g., to 30-37°C) can aid dissolution, but do not boil the solution, as this can cause degradation. Ensure the IBA is fully dissolved before proceeding.
-
Problem: A precipitate formed in my reaction tube during the 24-hour incubation.
This can be a complex issue arising from either the reagent or the protein. The following logical diagram and explanations can help diagnose the cause.
Caption: Troubleshooting logic for precipitation during cleavage.
-
Explanation of Protein Instability: The harsh acidic and denaturing conditions required to dissolve IBA can cause some proteins to aggregate and precipitate over a long incubation period. If your protein is known to be unstable or prone to aggregation, this is a likely cause.[4]
-
Mitigation: Try reducing the final protein concentration in the reaction. You can also experiment with adding stabilizing agents like 5-10% glycerol to the reaction buffer, though this may slightly alter reaction kinetics.
-
-
Explanation of Reagent Precipitation: While IBA dissolves in the acidic solvent, changes in temperature or the introduction of the protein solution (which may slightly alter the overall solvent composition) could cause it to fall out of solution over time.
-
Mitigation: Ensure your IBA is completely dissolved before adding your protein. It is best practice to prepare the IBA solution fresh immediately before use. If you see any cloudiness, you can centrifuge the IBA solution at high speed (e.g., >10,000 x g for 10 minutes) and add the clear supernatant to your protein sample.
-
Data & Reagent Specifications
Table 1: Solubility Characteristics of this compound (IBA) and its Precursor
Disclaimer: Precise quantitative solubility data for this compound in various solvents is not widely available in published literature. This table is based on qualitative descriptions and solvent systems used in established protocols.
| Compound | Solvent | Solubility | Concentration in Protocol | Notes |
| This compound (IBA) | Water / Neutral Buffers | Sparingly / Hardly Soluble[3] | N/A | Not recommended for use in neutral aqueous solutions. |
| 80% Acetic Acid / 4M Gu-HCl | Soluble | 10 mg/mL[2] | This is the standard, validated solvent system for cleavage reactions. | |
| Ethanol, Acetone | Soluble | Not specified | May be useful for preparing stock solutions, but reaction is done in acetic acid. | |
| 2-Iodobenzoic Acid (Precursor) | Water | Practically Insoluble[5] | N/A | This is the starting material for IBA synthesis, not the active cleavage reagent.[6] |
| Methanol, DMSO | Soluble[7] | N/A | Provides a reference for solvent compatibility of the base molecule. |
Table 2: Alternative Reagents for Tryptophan Cleavage
If IBA solubility remains a persistent issue, consider these alternative reagents.
| Reagent | Solvent System | Water Solubility | Key Considerations |
| BNPS-skatole | 70-88% Acetic Acid[8][9] | Insoluble | Also soluble in chloroform (50 mg/mL).[8] Can have side reactions. |
| N-Bromosuccinimide (NBS) | 50-80% Acetic Acid[10] | 14.8 g/L[11][12] | More water-soluble than IBA but can also modify methionine and cysteine.[10] |
| Formic Acid | 70-88% Formic Acid[2] | Miscible | Cleaves at Asp-Pro bonds as well as Trp. Harsh conditions.[1] |
| 2,4,6-tribromo-4-methylcyclohexadienone (TBC) | pH 3 Buffer | Not specified | Reported to be more selective for Trp over Tyr and His compared to NBS.[13] |
Experimental Protocols
Protocol 1: Standard this compound (IBA) Cleavage
This protocol is adapted from established methods for cleaving proteins at tryptophan residues.[2]
Caption: Workflow for protein cleavage using this compound.
Methodology:
-
Prepare Cleavage Buffer: Create a solution of 80% (v/v) acetic acid containing 4 M guanidine-hydrochloride.
-
Prepare IBA Solution: Just before use, dissolve this compound in the cleavage buffer to a final concentration of 10 mg/mL.
-
Scavenge Contaminants: To the IBA solution, add p-cresol (approx. 20 µL per 1 mL of solution). Incubate this mixture for 2 hours at room temperature. This step is crucial to destroy the contaminating o-iodoxybenzoic acid (IBX), which prevents non-specific cleavage at tyrosine residues.[2]
-
Prepare Protein Sample: Lyophilized protein should be dissolved directly in the pre-incubated IBA/p-cresol solution to a final protein concentration of 1-10 mg/mL.
-
Incubation: Flush the reaction tube with an inert gas (e.g., nitrogen or argon) to displace oxygen, cap the tube tightly, and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination: Terminate the reaction by diluting the sample with approximately 10 volumes of water.
-
Sample Cleanup: The resulting peptide fragments can be recovered by removing the solvent using a vacuum concentrator (e.g., SpeedVac) or by direct application to a size-exclusion chromatography column for desalting.
References
- 1. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Iodobenzoic acid | 88-67-5 [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Chemical cleavage of bovine beta-lactoglobulin by BNPS-skatole for preparative purposes: comparative study of hydrolytic procedures and peptide characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: o-Iodosobenzoate (IBX)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing o-Iodosobenzoate (IBX) for chemical oxidations, with a primary focus on preventing over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBX) and what is its primary application?
A1: this compound (IBX), or 2-Iodoxybenzoic acid, is a hypervalent iodine(V) reagent widely used in organic synthesis as a mild and selective oxidizing agent.[1][2] Its principal application is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][3][4][5] A key advantage of IBX is its ability to perform these transformations efficiently without over-oxidizing the resulting aldehydes to carboxylic acids.[2][5][6]
Q2: Why is IBX preferred for preventing over-oxidation of primary alcohols to aldehydes?
A2: IBX is highly selective for the oxidation of alcohols to the corresponding carbonyl compounds.[5] Unlike many other oxidizing agents, it generally does not oxidize aldehydes further to carboxylic acids under standard reaction conditions.[5][6] This selectivity is crucial in multi-step syntheses where the aldehyde functionality is required for subsequent reactions.
Q3: What are the main safety concerns associated with IBX?
A3: IBX is known to be potentially shock-sensitive and can decompose explosively upon impact or heating to temperatures above 200°C.[1][3] However, it has been suggested that the shock sensitivity might be due to residual potassium bromate from its preparation.[7] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate this risk.[1][7] It is crucial to handle IBX with care and avoid grinding or heating it excessively.
Q4: In which solvents is IBX soluble?
A4: A significant drawback of IBX is its low solubility in many common organic solvents.[1][3][4][8] It is most soluble in dimethyl sulfoxide (DMSO).[4][7][8] However, successful oxidations can be carried out in other solvents where IBX is only sparingly soluble, such as ethyl acetate (EtOAc) and 1,2-dichloroethane (DCE), often by heating the reaction mixture.[2][4][7][8]
Q5: Can IBX be used catalytically?
A5: Yes, it is possible to use IBX catalytically. This is typically achieved by using a co-oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), to regenerate the active IBX in situ from its reduced form, 2-iodosobenzoic acid (IBA).[2][9][10] This approach allows for the use of smaller, safer quantities of the hypervalent iodine reagent.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low conversion of starting material | 1. Poor solubility of IBX: The reagent may not be sufficiently dissolved in the chosen solvent to react effectively.[4][8] 2. Inactive IBX: The reagent may have degraded over time or due to improper storage. Residual water content can also affect activity.[11] 3. Insufficient equivalents of IBX: The stoichiometry of the reaction may be incorrect. | 1. Change solvent: Switch to a solvent in which IBX has better solubility, such as DMSO.[4][8] Alternatively, for less soluble solvents like EtOAc or DCE, increase the reaction temperature.[2][7][8] 2. Use freshly prepared or high-quality commercial IBX: Ensure the reagent is active. Some studies suggest that IBX with a small amount of residual water can be more active.[11] Perform a test reaction on a simple substrate like benzyl alcohol to confirm reactivity.[12] 3. Increase equivalents of IBX: While 1.1 equivalents can be effective, using a larger excess (e.g., 1.5 to 3 equivalents) can increase the reaction rate and drive the reaction to completion.[2][8] |
| Over-oxidation to carboxylic acid | 1. Reaction conditions are too harsh: Prolonged reaction times or excessively high temperatures can sometimes lead to over-oxidation, especially with certain substrates.[4] 2. Presence of certain co-oxidants: When using IBX catalytically with a co-oxidant like Oxone®, the co-oxidant itself can sometimes oxidize the aldehyde product.[10] | 1. Monitor the reaction closely: Use techniques like TLC or LCMS to track the progress of the reaction and stop it once the starting material is consumed. Avoid unnecessarily long reaction times. 2. Optimize co-oxidant stoichiometry: If using a catalytic system, carefully control the amount of the co-oxidant to favor the regeneration of IBX without promoting over-oxidation of the product.[10] |
| Formation of side products | 1. Solvent oxidation: Some solvents, like tetrahydrofuran (THF) and toluene, can be oxidized by IBX under the reaction conditions, leading to impurities.[7][8] 2. Reaction with other functional groups: While IBX is generally selective, it can react with other functional groups under certain conditions. For example, phenols can be oxidized to o-quinones.[2] Vicinal diols can be cleaved under modified conditions.[1] | 1. Choose an inert solvent: Use solvents that are stable to IBX, such as ethyl acetate (EtOAc) or 1,2-dichloroethane (DCE).[7][8] 2. Protect sensitive functional groups: If the substrate contains functional groups that may react with IBX, consider using protecting groups. IBX is known to tolerate amines, thioethers, and olefins.[2][7] |
| Difficult product isolation/purification | 1. Contamination with IBX byproducts: The reduced form of IBX, 2-iodosobenzoic acid (IBA), and unreacted IBX can complicate purification. 2. Use of DMSO as a solvent: DMSO has a high boiling point, making its removal challenging. | 1. Filtration: In solvents where IBX and its byproducts are insoluble (e.g., EtOAc, DCE), they can be easily removed by simple filtration after the reaction.[7][8] 2. Aqueous workup: If DMSO is used, a standard aqueous workup can help remove it and other water-soluble impurities. |
Experimental Protocols
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using IBX
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the primary alcohol (1.0 mmol) in a suitable solvent (e.g., DMSO, EtOAc, or DCE, 5-10 mL), add IBX (1.5 - 3.0 mmol, 1.5 - 3.0 equivalents).
-
Reaction Conditions:
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
For reactions in EtOAc or DCE: Cool the reaction mixture to room temperature and filter to remove the insoluble IBX and its byproduct, 2-iodosobenzoic acid.[8] The filtrate contains the desired aldehyde.
-
For reactions in DMSO: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by standard techniques such as column chromatography if necessary.
Quantitative Data Summary
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Equivalents of IBX | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | EtOAc | 3.0 | 80 | 1.5 | 98 | [8] |
| Cinnamyl alcohol | Cinnamaldehyde | EtOAc | 3.0 | 80 | 1 | 96 | [8] |
| 1-Octanol | 1-Octanal | EtOAc | 3.0 | 80 | 1.5 | 96 | [8] |
| Cyclohexanol | Cyclohexanone | EtOAc | 3.0 | 80 | 1 | 98 | [8] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | DMSO | 1.1 | RT | 1.5 | 94 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde by IBX.
Caption: General experimental workflow for an IBX oxidation reaction.
References
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-Iodoxybenzoic Acid (IBX) [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. IBX,Swern and Corey Kim Reagent with Mechanisms | PPTX [slideshare.net]
- 7. tsijournals.com [tsijournals.com]
- 8. audreyli.com [audreyli.com]
- 9. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: o-Iodosobenzoate (IBX) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with o-Iodosobenzoate (IBX) mediated oxidations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an IBX oxidation reaction?
A1: The optimal temperature for an IBX oxidation is highly dependent on the substrate and the solvent used. Due to the low solubility of IBX in many common organic solvents, reactions are often heated to increase its solubility and reaction rate.[1][2][3][4] A common starting point is refluxing in solvents like ethyl acetate or acetonitrile.[5] However, for sensitive substrates or to minimize side reactions, lower temperatures may be necessary. It is crucial to note that IBX can decompose violently at temperatures above 200°C and has a self-accelerating decomposition temperature (SADT) of 98°C for a 50 kg package, so careful temperature control is paramount for safety.[6][7]
Q2: How long should I run my IBX oxidation reaction?
A2: Reaction times for IBX oxidations can vary from as little as 15 minutes to several hours.[8] The reaction time is influenced by the reaction temperature, the reactivity of the substrate, and the solvent. It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material and to avoid potential side reactions from prolonged heating.[9][10][11]
Q3: My IBX is not dissolving in the reaction solvent. Is this normal?
A3: Yes, this is a well-known characteristic of IBX. It is virtually insoluble in many common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[1][4][5][6][12] Many successful IBX oxidations are performed with the reagent suspended in the solvent. At elevated temperatures, a sufficient amount of IBX dissolves to allow the reaction to proceed.[2][3] The insolubility of the reduced form of IBX, o-iodosobenzoic acid (IBA), in many organic solvents at room temperature is advantageous for a simple work-up by filtration.[3]
Q4: What are the common side reactions to be aware of with IBX oxidations?
A4: Common side reactions include over-oxidation of aldehydes to carboxylic acids, particularly when using in situ generated IBX with Oxone as the co-oxidant.[13] At elevated temperatures, oxidative cleavage of vicinal diols can occur.[6] Additionally, some solvents like tetrahydrofuran (THF) and toluene can be oxidized by IBX at higher temperatures.[2] For reactions involving phenols, double oxidation to o-quinones can occur at room temperature.[12]
Q5: What are the safety precautions for handling IBX?
A5: IBX is a shock-sensitive and heat-sensitive explosive.[6][7] It is crucial to handle it with care. Key safety precautions include:
-
Always use the minimum amount of IBX required for the reaction.
-
Store IBX in a cool, designated location away from heat sources.
-
When running reactions, use dilute solutions to better manage any potential exotherms.
-
Avoid direct impact or grinding of solid IBX.
-
Use a heating bath (e.g., oil bath) for temperature control rather than a heating mantle to prevent localized overheating.[7]
-
Be aware of its self-accelerating decomposition temperature (SADT) and ensure reaction temperatures are well below this limit.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction or Low Conversion | Insufficient Temperature: IBX solubility and reaction rate are low at room temperature in many solvents. | Gradually increase the reaction temperature while monitoring the reaction progress. Consider using a higher boiling solvent like ethyl acetate or acetonitrile under reflux.[5] |
| Poor IBX Quality: The IBX may have decomposed during storage. | Use freshly prepared or commercially available IBX of high purity. The activity of a new batch of IBX can be tested on a reliable substrate, such as benzyl alcohol.[8] | |
| Insufficient Reaction Time: The reaction may be slow for the specific substrate. | Increase the reaction time and continue to monitor the reaction progress by TLC or LC-MS. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the substrate or for solubilizing IBX even at elevated temperatures. | If the substrate is soluble, consider using DMSO. For other cases, a solvent screen with small-scale reactions may be beneficial. | |
| Formation of Unexpected Byproducts | Over-oxidation: Prolonged reaction times or excessive temperatures can lead to over-oxidation, especially of aldehydes to carboxylic acids. | Carefully monitor the reaction and stop it once the starting material is consumed. Reduce the reaction temperature. |
| Solvent Oxidation: Solvents like THF or toluene can be oxidized at elevated temperatures. | Choose a more inert solvent such as ethyl acetate or 1,2-dichloroethane (DCE).[3] | |
| Cleavage of Diols: Vicinal diols can undergo oxidative cleavage at high temperatures. | If cleavage is not desired, run the reaction at a lower temperature. | |
| Acid-Catalyzed Side Reactions: IBX is acidic and can catalyze side reactions in sensitive substrates. | Consider adding a non-nucleophilic base or using a buffered system if acid-sensitive functional groups are present. | |
| Difficult Work-up or Product Isolation | Use of DMSO as Solvent: DMSO has a high boiling point, making its removal difficult. | If possible, avoid DMSO. If its use is necessary, perform an aqueous work-up with extraction into a suitable organic solvent. |
| Contamination with Iodine Byproducts: The product is contaminated with the reduced form of IBX (IBA). | After cooling the reaction mixture to room temperature, the insoluble IBA can typically be removed by filtration.[3] Washing the filter cake with the reaction solvent can improve recovery. | |
| Reaction is Too Fast or Exothermic | Highly Reactive Substrate: Some substrates, particularly electron-rich alcohols, may react very quickly. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Consider adding the IBX portion-wise to control the reaction rate. |
| Concentrated Reaction Mixture: A high concentration can lead to a rapid, uncontrolled exotherm. | Use a more dilute solution to better dissipate the heat generated during the reaction. |
Experimental Protocols
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone using IBX
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol) and a suitable solvent (e.g., ethyl acetate, 10 mL).
-
Addition of IBX: Add this compound (IBX) (1.2 to 1.5 equivalents) to the stirred solution. The mixture will be a suspension.
-
Heating: Heat the reaction mixture to reflux (for ethyl acetate, this is approximately 77°C) using a temperature-controlled oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The insoluble byproduct, o-iodosobenzoic acid (IBA), will precipitate.
-
Purification: Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent. The combined filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be further purified by column chromatography if necessary.[3][14]
Visual Guides
Caption: General workflow for an this compound (IBX) oxidation reaction.
Caption: A decision tree for troubleshooting common IBX reaction problems.
References
- 1. tsijournals.com [tsijournals.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. audreyli.com [audreyli.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reaction Monitoring | Bruker [bruker.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. shimadzu.com [shimadzu.com]
- 12. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: o-Iodosobenzoate (IBA) Cleavage
Welcome to the technical support center for o-Iodosobenzoate (IBA) mediated protein cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (IBA) in protein chemistry?
A1: this compound is a chemical reagent used for the specific cleavage of peptide bonds at the C-terminal side of tryptophan (Trp) residues.[1][2] This specificity makes it a valuable tool in peptide mapping and protein structure elucidation.[1]
Q2: What is the mechanism of peptide bond cleavage by IBA?
A2: The cleavage process involves a two-step oxidation of the tryptophan residue by IBA. This is followed by the formation of an iminospirolactone intermediate, which is then hydrolyzed, resulting in the cleavage of the peptide chain.[3][4]
Q3: Are there any known side reactions associated with IBA cleavage?
A3: Yes, the most significant side reaction is the modification and potential cleavage at tyrosine (Tyr) residues.[5] This is often caused by a contaminant, o-iodoxybenzoic acid, present in many commercial IBA preparations.[3][4] Additionally, methionine (Met) residues can be oxidized to methionine sulfoxide.[6]
Q4: How can I minimize side reactions at tyrosine residues?
A4: To ensure the specific cleavage at tryptophan, it is highly recommended to pre-treat the IBA reagent with p-cresol. p-Cresol scavenges the reactive o-iodoxybenzoic acid contaminant, thus preserving the integrity of tyrosine residues during the cleavage reaction.[4][7]
Q5: What are the typical yields for IBA cleavage at tryptophan?
A5: The cleavage yield at tryptophan residues is generally moderate to high, with reports indicating efficiencies ranging from 70% to nearly 100%, depending on the specific protein and reaction conditions.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Cleavage | 1. Suboptimal pH: The reaction is highly dependent on acidic conditions. 2. Inaccessible Cleavage Sites: The protein may not be sufficiently denatured, preventing IBA from accessing the tryptophan residues. 3. Inactive Reagent: The this compound may have degraded over time. | 1. Ensure the reaction is performed in a strongly acidic solvent, such as 80% acetic acid. 2. Include a strong denaturant, like 4 M guanidine-HCl, in the reaction buffer to fully unfold the protein.[7] 3. Use a fresh preparation of this compound. |
| Cleavage at Tyrosine Residues | Contaminated IBA Reagent: The presence of o-iodoxybenzoic acid in the IBA preparation is the most likely cause.[3][4] | Pre-incubate the IBA solution with p-cresol to neutralize the o-iodoxybenzoic acid contaminant before adding it to your protein sample.[7] |
| Incomplete Cleavage | 1. Insufficient Incubation Time: The reaction may not have proceeded to completion. 2. Inadequate Reagent Concentration: The molar ratio of IBA to protein may be too low. | 1. Increase the incubation time, for example, up to 24 hours at room temperature.[7] 2. Optimize the IBA concentration. A common starting point is a final concentration of 10 mg/ml of IBA in the reaction mixture.[7] |
| Presence of Additional, Unidentified Peaks in HPLC/MS | Oxidation of Methionine: Methionine residues are susceptible to oxidation to methionine sulfoxide by IBA.[6] | While difficult to prevent entirely, using the minimum effective concentration of IBA and protecting the sample from oxygen by flushing with nitrogen may help reduce the extent of oxidation.[7] |
Effect of pH on Cleavage Efficiency
| pH Range | Expected Cleavage Efficiency at Tryptophan | Notes |
| < 3 | High | Optimal range for cleavage. Protocols commonly use 80% acetic acid, which corresponds to a very low pH.[3][7] |
| 3 - 5 | Moderate to Low | Efficiency is expected to decrease as the pH increases. |
| > 5 | Very Low to None | The reaction is generally not performed at neutral or basic pH, as the mechanism is favored by acidic conditions. |
Experimental Protocols
Key Experiment: Cleavage of a Protein at Tryptophan Residues using this compound
This protocol is adapted from established methods for the specific cleavage of proteins at tryptophan residues.[7]
Materials:
-
Protein sample (lyophilized or in a buffer that can be easily exchanged)
-
This compound (IBA)
-
Guanidine-HCl
-
Acetic acid
-
p-Cresol
-
Milli-Q water
-
Nitrogen gas
-
SpeedVac concentrator or size-exclusion chromatography system
Procedure:
-
Preparation of Cleavage Reagent:
-
In a chemical fume hood, dissolve 10 mg of this compound in 1.0 ml of 80% (v/v) acetic acid containing 4 M guanidine-HCl.
-
Add 20 µl of p-cresol to the solution.
-
Incubate this mixture for 2 hours at room temperature to allow the p-cresol to scavenge any o-iodoxybenzoic acid contaminant.
-
-
Protein Sample Preparation:
-
Dissolve the protein sample in the prepared cleavage reagent to a final concentration of 5-10 mg/ml.
-
-
Cleavage Reaction:
-
Flush the reaction tube with a stream of nitrogen gas to displace oxygen.
-
Seal the tube tightly and incubate for 24 hours at room temperature in the dark.
-
-
Reaction Termination and Peptide Recovery:
-
Terminate the reaction by adding approximately 10 volumes of water.
-
Recover the resulting peptides by either:
-
Drying the diluted reaction mixture using a SpeedVac concentrator.
-
Directly applying the diluted sample to a size-exclusion column to separate the peptides from the excess reagents.
-
-
Visualizations
Caption: Experimental workflow for protein cleavage using this compound.
Caption: Simplified signaling pathway of this compound cleavage at tryptophan.
References
- 1. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage at tryptophan with o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing non-specific cleavage with o-Iodosobenzoate
Welcome to the technical support center for minimizing non-specific cleavage with o-Iodosobenzoate (IBZ). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein cleavage experiments using IBZ.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (IBZ) in protein chemistry?
A1: this compound is a chemical reagent used for the specific cleavage of peptide bonds at the C-terminal side of tryptophan residues.[1][2] This specificity is valuable for protein sequencing and the generation of large peptide fragments for further analysis.
Q2: What is the most common cause of non-specific cleavage when using this compound?
A2: The most frequently encountered issue leading to non-specific cleavage is the presence of a contaminant, o-iodoxybenzoic acid, in commercial preparations of IBZ.[3][4] This contaminant is a disproportionation product of IBZ and is responsible for the unwanted cleavage at tyrosine residues.[3][4]
Q3: Are there other amino acids susceptible to modification by this compound?
A3: Yes, besides the non-specific cleavage at tyrosine, IBZ can also lead to the oxidation of methionine residues to methionine sulfoxide.[5] However, this modification does not typically result in peptide bond cleavage.[5]
Q4: How can I minimize non-specific cleavage at tyrosine residues?
A4: To mitigate non-specific cleavage at tyrosine, it is highly recommended to pre-incubate the this compound solution with a scavenger, such as p-cresol.[3][4] p-Cresol selectively reacts with and neutralizes the o-iodoxybenzoic acid contaminant without significantly affecting the specific cleavage at tryptophan.[3][4]
Q5: What is the expected efficiency of tryptophan cleavage with this compound?
A5: Under optimal conditions, the cleavage yield at tryptophanyl peptide bonds can be quite high, ranging from 70% to 100%.[5] The efficiency can be influenced by the amino acid residue following the tryptophan.[5] For instance, cleavage is nearly quantitative for tryptophan followed by alanine, glycine, or serine, but may be lower (around 70%) if followed by bulky residues like isoleucine or valine.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cleavage at Tryptophan | Inactive this compound reagent. | Use a fresh preparation of this compound. Ensure proper storage of the reagent to prevent degradation. |
| Incomplete protein denaturation. | Ensure the protein is fully denatured by using a sufficient concentration of a denaturing agent like 4 M guanidine-HCl in the reaction buffer. | |
| Insufficient incubation time. | Increase the incubation time to the recommended 24 hours at room temperature.[2] | |
| Non-specific cleavage observed (e.g., at Tyrosine) | Contamination of this compound with o-iodoxybenzoic acid. | Pre-incubate the this compound solution with p-cresol for 2 hours at room temperature before adding the protein sample.[2] This will scavenge the reactive contaminant. |
| Presence of unexpected +16 Da mass modifications in Mass Spectrometry data | Oxidation of Methionine residues. | While difficult to completely avoid, ensuring the reaction is performed in a deoxygenated environment by flushing the reaction tube with nitrogen can help minimize oxidation.[2] |
| Poor recovery of cleaved peptides | Peptides are precipitating out of solution. | Ensure the reaction buffer contains a solubilizing agent like 4 M guanidine-HCl. After the reaction, peptides can be purified using size-exclusion chromatography.[2] |
Experimental Protocols
Protocol for Minimized Non-Specific Cleavage of Proteins with this compound
This protocol is adapted from established methods to ensure high-yield cleavage at tryptophan residues while minimizing non-specific cleavage at tyrosine.[2]
Materials:
-
o-Iodosobenzoic acid (IBZ)
-
80% (v/v) Acetic Acid
-
Guanidine hydrochloride (Guanidine-HCl)
-
p-Cresol
-
Protein sample (lyophilized)
-
Nitrogen gas
-
Deionized water
Procedure:
-
Preparation of Cleavage Reagent:
-
Dissolve 10 mg of this compound in 1.0 mL of 80% (v/v) acetic acid containing 4 M guanidine-HCl.
-
Add 20 µL of p-cresol to the solution.
-
Incubate this mixture for 2 hours at room temperature. This pre-incubation step is crucial for scavenging the o-iodoxybenzoic acid contaminant.[2]
-
-
Protein Sample Preparation:
-
Dissolve the lyophilized protein sample in the prepared cleavage reagent to a final concentration of 5-10 mg/mL.
-
-
Cleavage Reaction:
-
Flush the reaction tube with a stream of nitrogen gas to displace oxygen and minimize oxidation of sensitive residues like methionine.[2]
-
Cap the tube tightly and incubate for 24 hours at room temperature in the dark.
-
-
Reaction Termination and Peptide Recovery:
-
Terminate the reaction by adding approximately 10 volumes of deionized water.
-
Dry the sample using a SpeedVac concentrator or a similar vacuum centrifugation device.
-
The resulting peptides can be redissolved in a suitable buffer for further analysis, such as mass spectrometry or HPLC purification.
-
Visualizations
Caption: Mechanism of specific and non-specific cleavage by this compound.
Caption: Experimental workflow for this compound cleavage with troubleshooting checkpoints.
Caption: Decision tree for troubleshooting non-specific cleavage.
References
- 1. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: o-Iodosobenzoate vs. Cyanogen Bromide for Protein Mapping
For researchers, scientists, and drug development professionals navigating the complexities of protein structure and function, chemical cleavage reagents are indispensable tools for protein mapping. Among the array of options, o-Iodosobenzoate and cyanogen bromide (CNBr) have emerged as prominent choices for their high specificity in cleaving peptide bonds. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Chemical Cleavage in Protein Mapping
Protein mapping, a fundamental technique in proteomics, involves breaking down large protein molecules into smaller, more manageable peptide fragments. This process is crucial for various downstream applications, including protein sequencing, identification of post-translational modifications, and epitope mapping. Chemical cleavage methods offer an alternative to enzymatic digestion, providing highly specific fragmentation based on the chemical properties of amino acid side chains. This compound and cyanogen bromide are two such reagents that exhibit exquisite specificity, targeting tryptophan and methionine residues, respectively.
Mechanism of Action: A Tale of Two Specificities
The distinct cleavage sites of this compound and cyanogen bromide stem from their unique chemical reactivities towards specific amino acid residues.
This compound: Targeting Tryptophan
o-Iodosobenzoic acid selectively cleaves the peptide bond at the C-terminal side of tryptophan residues.[1][2][3] The reaction is believed to proceed through the oxidation of the indole ring of tryptophan.[1][4] This oxidation leads to the formation of an iminospirolactone intermediate, which is subsequently hydrolyzed, resulting in the cleavage of the peptide chain.[3][4] The product of this reaction is an N-acyldioxindolylalanine at the C-terminus of the newly formed peptide.[4]
Cyanogen Bromide: Specific for Methionine
Cyanogen bromide is a widely used reagent that specifically cleaves the peptide bond on the C-terminal side of methionine residues.[5][6][7][8][9][10] The reaction is initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the carbon atom of cyanogen bromide.[8] This is followed by the formation of a five-membered ring intermediate. Subsequent intramolecular cyclization and hydrolysis lead to the cleavage of the peptide bond, resulting in a peptidyl homoserine lactone at the C-terminus of the N-terminal fragment and a new N-terminus on the C-terminal fragment.[11][12]
Performance Comparison: A Quantitative Look
The choice between this compound and cyanogen bromide often depends on the specific protein of interest and the downstream analytical goals. The following tables summarize the key performance characteristics of each reagent based on available experimental data.
| Feature | This compound | Cyanogen Bromide |
| Cleavage Specificity | C-terminal side of Tryptophan (Trp) residues[1][2][3] | C-terminal side of Methionine (Met) residues[5][6][7][8][10] |
| Cleavage Efficiency | 70-100% | Generally >90%[5][13] |
| Reaction Conditions | 80% (v/v) acetic acid, 4 M guanidine-HCl[14] | 70% (v/v) formic acid or 0.1 M HCl[8][15] |
| Reaction Time | 24 hours at room temperature in the dark[14] | 4-24 hours at room temperature[15] |
| Key Advantages | Highly specific for the relatively rare amino acid tryptophan, generating large peptide fragments.[3] | Highly specific and efficient cleavage. Generates a homoserine lactone at the C-terminus which can be used for specific capture or derivatization.[12] |
| Potential Side Reactions | Modification of tyrosine residues by the contaminant o-iodoxybenzoic acid. Oxidation of methionine to its sulfoxide.[4] | Oxidation of methionine to methionine sulfoxide, which is resistant to cleavage. Formation of formyl esters in formic acid.[8] Incomplete cleavage at Met-Ser and Met-Thr bonds.[13] |
| Toxicity | Data not readily available, handle with care as with all chemicals. | Highly toxic and volatile, must be handled in a fume hood.[8][15][16] |
Experimental Protocols: A Step-by-Step Guide
Detailed and reliable protocols are crucial for successful protein cleavage. Below are representative protocols for both this compound and cyanogen bromide.
Protocol 1: Protein Cleavage with this compound
This protocol is adapted from established methods for the specific cleavage at tryptophan residues.[14]
Materials:
-
o-Iodosobenzoic acid
-
80% (v/v) acetic acid
-
Guanidine-HCl
-
p-cresol
-
Protein sample
-
Nitrogen gas
-
Water (for reaction termination)
-
SpeedVac concentrator or size-exclusion chromatography equipment
Procedure:
-
Reagent Preparation: Dissolve 10 mg of o-iodosobenzoic acid in 1.0 ml of a solution containing 80% (v/v) acetic acid and 4 M guanidine-HCl. Add 20 μl of p-cresol to scavenge any reactive o-iodoxybenzoic acid contaminant.
-
Pre-incubation: Incubate the reagent mixture for 2 hours at room temperature.
-
Protein Dissolution: Dissolve the protein sample in the prepared reagent solution to a final concentration of 5-10 mg/ml.
-
Incubation: Flush the reaction tube with a stream of nitrogen to displace oxygen, cap the tube, and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination: Terminate the reaction by adding approximately 10 volumes of water.
-
Peptide Recovery: Dry the sample using a SpeedVac concentrator or separate the peptides using size-exclusion chromatography.
Protocol 2: Protein Cleavage with Cyanogen Bromide
This protocol provides a general procedure for the cleavage of proteins at methionine residues.[11][15]
Materials:
-
Cyanogen bromide (CNBr)
-
70% (v/v) formic acid (or 0.1 M HCl)
-
Protein sample
-
Nitrogen gas
-
Lyophilizer or SpeedVac concentrator
Procedure:
-
Protein Preparation: Dissolve the protein sample in 70% (v/v) formic acid to a concentration of 1-10 mg/ml.
-
CNBr Addition: In a chemical fume hood, add a 50- to 100-fold molar excess of CNBr over the total methionine content of the protein.
-
Incubation: Flush the reaction tube with nitrogen, seal it, and incubate for 4-24 hours at room temperature in the dark.
-
Reaction Termination: Dilute the reaction mixture with at least 10 volumes of deionized water.
-
Removal of Reagents: Remove the excess reagents and formic acid by lyophilization or by using a SpeedVac concentrator. Repeat the dilution and drying steps 2-3 times to ensure complete removal.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in protein cleavage using this compound and cyanogen bromide.
Caption: Workflow for protein cleavage using this compound.
Caption: Workflow for protein cleavage using cyanogen bromide.
Downstream Analysis Compatibility
Both this compound and cyanogen bromide cleavage products are generally compatible with downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) for peptide separation and mass spectrometry (MS) for peptide identification and sequencing.[4][17]
For mass spectrometry, the choice of reagent can have implications. The homoserine lactone generated by CNBr cleavage can be beneficial for certain analytical strategies, such as the selective isolation of C-terminal peptides.[11][12] However, the use of formic acid in CNBr reactions can lead to formylation of serine and threonine residues, which can complicate mass spectral analysis.[8]
Cleavage with this compound generates large fragments due to the relative rarity of tryptophan, which can be advantageous for top-down or middle-down proteomics approaches. However, care must be taken to avoid side reactions that could interfere with mass spectral interpretation.
Conclusion: Making the Right Choice
The selection between this compound and cyanogen bromide for protein mapping is a strategic decision that should be guided by the specific goals of the experiment and the nature of the protein under investigation.
-
Choose this compound when:
-
The goal is to generate a limited number of large peptide fragments.
-
The protein of interest has a known or suspected low abundance of tryptophan residues.
-
Information about the regions flanking tryptophan residues is desired.
-
-
Choose Cyanogen Bromide when:
-
A higher degree of fragmentation is desired.
-
The protein has a reasonable number of methionine residues distributed throughout its sequence.
-
The generation of a C-terminal homoserine lactone is advantageous for subsequent analytical steps.
-
Ultimately, a thorough understanding of the principles, advantages, and limitations of each reagent, as outlined in this guide, will empower researchers to make informed decisions and achieve high-quality, reproducible results in their protein mapping endeavors.
References
- 1. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 9. Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Solved 34. Cyanogen bromide, CNBr, cleaves peptides at the | Chegg.com [chegg.com]
- 11. C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lclane.net [lclane.net]
- 16. youtube.com [youtube.com]
- 17. Mass spectrometric analysis of cyanogen bromide fragments of integral membrane proteins at the picomole level: application to rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tryptophan Cleavage: BNPS-Skatole vs. o-Iodosobenzoate
For researchers, scientists, and drug development professionals, the selective cleavage of peptide bonds at tryptophan residues is a critical technique in protein chemistry, crucial for peptide mapping, protein sequencing, and the generation of specific protein fragments. Two of the most common reagents employed for this purpose are BNPS-skatole (2-(2-nitrophenylsulfenyl)-3-methyl-3'-bromoindolenine) and o-Iodosobenzoic acid. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research needs.
Performance Comparison at a Glance
The choice between BNPS-skatole and o-Iodosobenzoate for tryptophan cleavage hinges on a balance of cleavage efficiency, specificity, and the potential for side reactions. While both reagents effectively target the indole side chain of tryptophan, their performance characteristics differ significantly.
| Feature | BNPS-Skatole | This compound |
| Cleavage Yield | Moderate (e.g., up to 67.4% for native bovine β-lactoglobulin)[1] | High (70-100%)[2] |
| Specificity for Tryptophan | Primarily cleaves at tryptophan, but can also modify tyrosine and histidine.[3] | Highly selective for tryptophan.[2] |
| Common Side Reactions | Oxidation of methionine. Modification of tyrosine and histidine.[3][4] | Oxidation of methionine to its sulfoxide.[2] Modification and cleavage at tyrosine residues can occur due to the contaminant o-iodoxybenzoic acid.[5][6] |
| Reagent Stability & Purity | Generally stable. | Commercial preparations can be contaminated with o-iodoxybenzoic acid, which affects specificity.[2][6] |
| Reaction Conditions | Typically in acetic acid, sometimes with trifluoroacetic acid (TFA), at elevated temperatures (e.g., 47°C).[1] | Usually in 80% acetic acid with a denaturant like 4M guanidine-HCl at room temperature.[7] |
Delving into the Chemistry: Mechanism of Action
The mechanisms by which these two reagents achieve peptide bond cleavage at tryptophan residues, while both targeting the indole ring, are distinct.
This compound: An Oxidative Pathway
The cleavage by o-Iodosobenzoic acid is believed to proceed through a two-step oxidation of the tryptophan residue. This oxidation leads to the formation of an iminospirolactone intermediate, which is then hydrolyzed, resulting in the cleavage of the peptide chain.[6] The final product is an N-acyldioxindolylalanine.[5][6]
Figure 1. Proposed mechanism for tryptophan cleavage by this compound.
BNPS-Skatole: Electrophilic Addition and Cleavage
BNPS-skatole acts as an electrophilic halogenating agent. The reaction is initiated by the attack of the indole ring of tryptophan on the bromine atom of BNPS-skatole. This is followed by an intramolecular rearrangement and subsequent hydrolysis, leading to the cleavage of the peptide bond C-terminal to the tryptophan residue.
Figure 2. General experimental workflow for tryptophan cleavage using BNPS-Skatole.
Experimental Protocols
Below are detailed methodologies for performing tryptophan cleavage with each reagent.
Protocol 1: Tryptophan Cleavage using this compound
This protocol is adapted from established methods and incorporates steps to minimize side reactions.[6][7]
Materials:
-
o-Iodosobenzoic acid
-
80% (v/v) acetic acid
-
4 M Guanidine-HCl
-
p-cresol
-
Protein/peptide sample
-
Nitrogen gas
-
Water (HPLC grade)
-
SpeedVac concentrator or size-exclusion column
Procedure:
-
Reagent Preparation: Dissolve 10 mg of o-Iodosobenzoic acid in 1.0 ml of 80% (v/v) acetic acid containing 4 M guanidine-HCl. Add 20 µl of p-cresol to scavenge the reactive contaminant, o-iodoxybenzoic acid.
-
Pre-incubation: Incubate the reagent mixture for 2 hours at room temperature in the dark. This step is crucial for minimizing the modification of tyrosine residues.[5][6]
-
Sample Preparation: Dissolve the protein or peptide sample in the pre-incubated reagent solution to a final concentration of 5-10 mg/ml.
-
Reaction: Flush the reaction tube with nitrogen gas to displace oxygen, cap the tube securely, and incubate for 24 hours at room temperature in the dark.
-
Termination and Product Recovery: Terminate the reaction by adding approximately 10 volumes of water. The cleaved peptides can then be recovered by drying the sample using a SpeedVac concentrator or by direct application to a size-exclusion chromatography column.
Protocol 2: Tryptophan Cleavage using BNPS-Skatole
This protocol is based on a comparative study of cleavage procedures.[1][3]
Materials:
-
BNPS-skatole
-
88% acetic acid
-
Protein/peptide sample
-
Water or ethyl ether
-
Gel filtration column
Procedure:
-
Sample Preparation: Dissolve the native or reduced and alkylated protein/peptide in 88% acetic acid.
-
Reagent Addition: Add a 10-fold molar excess of BNPS-skatole to the protein solution.
-
Reaction: Incubate the reaction mixture at 47°C for 60 minutes.
-
Reagent Removal: After the incubation, the excess BNPS-skatole and its byproducts can be removed. A common method is extraction with water or ethyl ether, followed by gel filtration for quantitative removal of the reagent.
-
Product Analysis: The resulting peptide fragments can be separated and characterized by methods such as electrophoresis, reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry.
Conclusion: Making the Right Choice
This compound is generally the preferred reagent for achieving high-yield and highly specific cleavage at tryptophan residues. Its primary drawback is the potential for tyrosine modification due to impurities, a problem that can be largely circumvented by pre-treatment of the reagent. The high cleavage efficiency, often approaching quantitative yields for many peptide bonds, makes it an excellent choice for applications requiring complete fragmentation.[2]
BNPS-skatole , while also effective, typically results in lower cleavage yields compared to this compound.[1] Furthermore, its lower specificity, with the potential for modifying tyrosine and histidine residues, requires careful consideration and may necessitate additional purification steps for the resulting peptides.[3] However, in instances where the higher reactivity of this compound might be detrimental to other parts of a sensitive molecule, or when only partial cleavage is desired, BNPS-skatole can be a viable alternative.
Ultimately, the selection between these two reagents should be guided by the specific requirements of the experiment, including the desired cleavage efficiency, the tolerance for side reactions, and the nature of the protein or peptide under investigation.
References
- 1. Chemical cleavage of bovine beta-lactoglobulin by BNPS-skatole for preparative purposes: comparative study of hydrolytic procedures and peptide characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Enzymatic and Chemical Cleavage at Tryptophan Residues
For Researchers, Scientists, and Drug Development Professionals
The selective cleavage of peptide bonds at specific amino acid residues is a cornerstone of protein chemistry, enabling researchers to elucidate protein structure, identify post-translational modifications, and generate specific peptide fragments for further analysis. Tryptophan, with its unique indole side chain and relatively low abundance in most proteins, presents a valuable target for controlled protein fragmentation. This guide provides an objective comparison of enzymatic and chemical methods for cleaving peptide bonds at tryptophan residues, supported by experimental data and detailed protocols.
Enzymatic Cleavage at Tryptophan Residues
Chymotrypsin: A Non-Specific but Useful Tool
Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acid residues: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[1][2][3] Its broad specificity for aromatic residues means that it will cleave at all three, not just tryptophan.[1][2] This lack of specificity is a significant consideration when aiming for tryptophan-specific fragmentation.
Mechanism of Action: Chymotrypsin utilizes a catalytic triad (Ser-His-Asp) in its active site to hydrolyze the peptide bond. The specificity is determined by a hydrophobic pocket that accommodates large aromatic side chains.[2]
Advantages:
-
Mild Reaction Conditions: Typically performed at physiological pH and temperature, which helps to maintain the integrity of post-translational modifications.
-
High Cleavage Efficiency: Generally provides complete digestion under optimal conditions.
-
Well-Characterized: Extensive literature and established protocols are available.
Limitations:
-
Lack of Specificity: Cleaves at Tyrosine and Phenylalanine in addition to Tryptophan.[1][2]
-
Potential for Missed Cleavages: The presence of a proline residue C-terminal to the cleavage site can hinder digestion.
Experimental Protocol: Chymotrypsin Digestion
-
Protein Preparation: Ensure the protein sample is denatured and reduced/alkylated to expose chymotrypsin cleavage sites. This can be achieved by dissolving the protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl) followed by reduction with dithiothreitol (DTT) and alkylation with iodoacetamide.
-
Digestion Buffer: Exchange the buffer to a chymotrypsin-compatible buffer, such as 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.
-
Enzyme Addition: Add chymotrypsin to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 25-37°C for 2-18 hours. The optimal time should be determined empirically for the specific protein.
-
Reaction Termination: Stop the digestion by adding a protease inhibitor or by acidifying the solution with trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Sample Preparation for Analysis: The resulting peptide mixture can be desalted using a C18 solid-phase extraction cartridge prior to analysis by mass spectrometry or HPLC.
Workflow for Chymotryptic Digestion
Caption: Workflow for enzymatic protein cleavage using chymotrypsin.
Chemical Cleavage at Tryptophan Residues
Chemical cleavage methods offer an alternative to enzymatic digestion and can provide high specificity for tryptophan residues. These methods typically involve harsher reaction conditions than enzymatic approaches.
BNPS-Skatole
BNPS-skatole (3-bromo-3-methyl-2-(2-nitrophenylsulfenyl)-3H-indole) is a mild oxidizing and brominating agent that specifically cleaves the peptide bond at the C-terminus of tryptophan.[4][5]
Mechanism of Action: The reaction involves the oxidation of the indole ring of tryptophan, leading to the formation of an intermediate that facilitates the cleavage of the adjacent peptide bond.
Advantages:
-
High Specificity for Tryptophan: Generally considered more specific for tryptophan compared to reagents like N-bromosuccinimide (NBS).[6]
Limitations:
-
Side Reactions: Can cause oxidation of methionine residues.[6]
-
Harsh Conditions: Requires the use of strong acids like acetic acid or trifluoroacetic acid.[7]
-
Reagent Removal: Excess reagent and byproducts need to be removed after the reaction.[7]
o-Iodosobenzoic Acid (IBA)
o-Iodosobenzoic acid is a chemical reagent that provides high-yield cleavage of tryptophanyl peptide bonds.[8]
Mechanism of Action: The cleavage mechanism is believed to involve a two-step oxidation of the indole ring of tryptophan, followed by the formation of an iminospirolactone intermediate which then hydrolyzes, resulting in peptide bond cleavage.[9]
Advantages:
-
High Cleavage Yield: Yields can range from 70-100%.[8]
-
High Specificity: Highly selective for tryptophan, with minimal modification of tyrosine or histidine residues.[8]
Limitations:
-
Methionine Oxidation: Can oxidize methionine to its sulfoxide.[8]
-
Reagent Purity: Commercial preparations of IBA can contain o-iodoxybenzoic acid, a contaminant that can modify and cleave at tyrosine residues.[9][10] Pre-incubation with a scavenger like p-cresol can mitigate this issue.[9][10]
-
Harsh Reaction Conditions: The reaction is typically carried out in strong acid (e.g., 80% acetic acid) with a denaturant (e.g., 4 M guanidine-HCl).[11]
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide selectively cleaves tryptophanyl peptide bonds under acidic conditions.[12]
Mechanism of Action: The reaction involves the oxidative chlorination of the tryptophan indole ring.
Advantages:
-
High Specificity: All other peptide bonds are generally resistant to cleavage by NCS under optimal conditions.[12]
Limitations:
-
Moderate Yield: Cleavage yields are typically in the range of 19-58%.[12][13]
-
Side Reactions: Methionine residues are oxidized to methionine sulfoxide.[12] At higher concentrations, NCS can lead to the conversion of methionine to sulfone and cysteine to cysteic acid.[14]
-
Reaction Conditions: Requires acidic pH (4-5) or 50-80% acetic acid.[12]
Formic Acid
While formic acid is primarily used to cleave the Aspartyl-Prolyl (Asp-Pro) peptide bond, it has also been reported to cleave at tryptophan residues under certain conditions, although this is not its primary and most specific application. The use of formic acid for tryptophan cleavage is less common and specific compared to the other reagents mentioned. It is more widely used for the cleavage of fusion proteins at engineered acidic cleavage sites.[15][16][17]
Experimental Protocol: o-Iodosobenzoic Acid Cleavage
-
Reagent Preparation: Dissolve o-iodosobenzoic acid (10 mg) in 1.0 mL of 80% (v/v) acetic acid containing 4 M guanidine-HCl and 20 µL of p-cresol. Incubate this mixture for 2 hours at room temperature to inactivate any contaminating o-iodoxybenzoic acid.[11]
-
Protein Preparation: Dissolve the protein sample in the prepared reagent solution to a final concentration of 5-10 mg/mL.[11]
-
Incubation: Flush the reaction tube with nitrogen, cap it, and incubate for 24 hours at room temperature in the dark.[11]
-
Reaction Termination and Sample Recovery: Terminate the reaction by adding approximately 10 volumes of water and then dry the sample using a SpeedVac concentrator. Alternatively, the peptide fragments can be separated by size-exclusion chromatography.[11]
Workflow for o-Iodosobenzoic Acid Cleavage
Caption: Workflow for chemical protein cleavage at tryptophan using o-iodosobenzoic acid.
Quantitative Data Summary
| Method/Reagent | Cleavage Site | Specificity | Reported Yield | Common Side Reactions |
| Enzymatic | ||||
| Chymotrypsin | C-terminus of Trp, Tyr, Phe[1][2] | Low (cleaves at all aromatic residues) | High (typically >90% for accessible sites) | Missed cleavages at Pro-containing sequences |
| Chemical | ||||
| BNPS-Skatole | C-terminus of Trp[4][5] | High | 67.4% (for native β-lactoglobulin)[6] | Oxidation of Met[6] |
| o-Iodosobenzoic Acid | C-terminus of Trp[8] | Very High | 70-100%[8] | Oxidation of Met; cleavage at Tyr with impure reagent[8][9] |
| N-Chlorosuccinimide | C-terminus of Trp[12] | High | 19-58%[12][13] | Oxidation of Met and Cys[12][14] |
Conclusion
The choice between enzymatic and chemical cleavage at tryptophan residues depends on the specific experimental goals. For applications requiring the maintenance of labile post-translational modifications and where cleavage at other aromatic residues is acceptable, Chymotrypsin offers a reliable, high-yield method under mild conditions.
For applications demanding high specificity for tryptophan, chemical cleavage is the superior approach. Among the chemical reagents, o-iodosobenzoic acid stands out for its high cleavage yields and specificity, provided that the purity of the reagent is addressed. BNPS-skatole offers a good alternative with high specificity, while N-chlorosuccinimide is also effective but generally results in lower cleavage yields.
Researchers should carefully consider the trade-offs between specificity, yield, and the potential for side reactions when selecting a method for cleaving proteins at tryptophan residues. The detailed protocols and comparative data presented in this guide are intended to aid in making an informed decision to best suit the needs of their research.
References
- 1. brainkart.com [brainkart.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Use of N-chlorosuccinimide/urea for the selective cleavage of tryptophanyl peptide bonds in proteins. Cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Step-by-Step Guide for Biosynthesis of Recombinant Fusion Antimicrobial Peptide and Release of the Active Peptide from Its Fusion Partner by Formic Acid Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and identification of a high efficient formic acid cleavage site for separation of fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of o-Iodosobenzoate Cleavage Products
For researchers, scientists, and drug development professionals engaged in protein characterization, chemical cleavage with o-Iodosobenzoate offers a targeted approach for generating large peptide fragments by specifically targeting the C-terminal side of tryptophan residues. The subsequent analysis of these cleavage products by mass spectrometry is critical for confirming protein sequence, identifying post-translational modifications, and elucidating protein structure. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing this compound cleavage products, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The chemical cleavage of proteins using o-Iodosobenzoic acid (o-IBZ) results in the formation of a C-terminal N-acyldioxindolylalanine lactone on the newly generated peptide. The successful identification and quantification of these modified peptides are paramount. The choice of mass spectrometry ionization source and analytical strategy significantly impacts the sensitivity, accuracy, and overall success of the analysis. This guide compares two primary ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), as well as two key quantitative strategies: label-based and label-free analysis.
Comparative Analysis of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry platform is a critical decision in the analytical workflow. Both MALDI and ESI have distinct advantages and disadvantages for the analysis of chemically cleaved peptides.
Table 1: Performance Comparison of MALDI-TOF vs. ESI-MS/MS for the Analysis of this compound Cleavage Products
| Parameter | MALDI-TOF | ESI-MS/MS | Supporting Data/Rationale |
| Primary Ion State | Predominantly singly charged ions ([M+H]⁺) | Multiple charged ions ([M+nH]ⁿ⁺) | ESI is prone to generating multiple charges on peptides, which can be advantageous for MS/MS fragmentation. MALDI typically produces singly charged ions, simplifying spectral interpretation.[1] |
| Tolerance to Buffers/Salts | High | Low | MALDI is more tolerant to non-volatile salts and buffers commonly used in protein chemistry, reducing the need for extensive sample cleanup. ESI is highly sensitive to ion suppression from contaminants. |
| Throughput | High | Moderate to High (with LC) | MALDI allows for rapid analysis of multiple samples spotted on a target plate. ESI, when coupled with liquid chromatography (LC), has a throughput dependent on the chromatography run time. |
| Fragmentation | Primarily post-source decay (PSD) or in-source decay (ISD) in TOF/TOF instruments | Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD) | ESI coupled with tandem mass spectrometers (e.g., Q-TOF, Orbitrap) offers more controlled and versatile fragmentation for peptide sequencing.[2] |
| Sensitivity | High (femtomole to attomole) | High (low femtomole to attomole) | Both techniques offer high sensitivity, though it can be peptide-dependent. |
| Mass Accuracy | Good to Excellent (with TOF analyzers) | Excellent (with Orbitrap and FT-ICR analyzers) | High-resolution mass analyzers coupled with ESI generally provide higher mass accuracy, which is crucial for confident peptide identification. |
| Coupling to LC | Offline (LC fractions are spotted onto a MALDI target) | Online (Directly coupled) | The direct coupling of LC to ESI provides a seamless and automated separation and analysis workflow. |
Quantitative Analysis Strategies: Label-Free vs. Label-Based
Accurate quantification of cleavage products is often necessary to assess the efficiency of the cleavage reaction or to compare protein abundance between different samples.
Table 2: Comparison of Label-Free and Label-Based Quantitative Mass Spectrometry
| Feature | Label-Free Quantification | Label-Based Quantification (e.g., iTRAQ, TMT, SILAC) | Supporting Data/Rationale |
| Accuracy & Precision | Generally lower precision due to run-to-run variability. | Higher precision and accuracy due to internal standards. | Label-based methods co-isolate and co-fragment labeled peptides, minimizing experimental variability. |
| Proteome Coverage | Can identify a broader range of proteins/peptides. | May have slightly lower proteome coverage. | Label-free methods do not require complete labeling efficiency and can identify more peptides in complex samples. |
| Cost | More cost-effective as it avoids expensive isotopic labels. | Higher cost due to the requirement for labeling reagents. | The cost of isotopic labels can be a significant factor in large-scale studies. |
| Sample Complexity | Can be more challenging for very complex samples due to the need for accurate peak alignment. | Multiplexing capabilities (e.g., TMT) allow for the simultaneous comparison of multiple samples, reducing instrument time. | |
| Throughput | Higher for individual runs, but may require more replicates for statistical significance. | Higher overall throughput for comparing multiple conditions due to multiplexing. | |
| Dynamic Range | Can have a wider dynamic range for quantification. | Can be limited by the dynamic range of the reporter ions. |
Experimental Protocols
o-Iodosobenzoic Acid Cleavage of Tryptophanyl Bonds
This protocol is adapted from established methods for the chemical cleavage of proteins at tryptophan residues.[3]
Materials:
-
Lyophilized protein sample
-
o-Iodosobenzoic acid (o-IBZ)
-
80% (v/v) Acetic Acid
-
4 M Guanidine-HCl
-
p-Cresol
-
Nitrogen gas
-
SpeedVac concentrator or equivalent
Procedure:
-
Reagent Preparation: Dissolve 10 mg of o-Iodosobenzoic acid in 1.0 mL of 80% (v/v) acetic acid containing 4 M Guanidine-HCl. Add 20 µL of p-cresol to scavenge reactive contaminants.
-
Pre-incubation: Incubate the o-IBZ solution for 2 hours at room temperature.
-
Protein Dissolution: Dissolve the lyophilized protein sample in the pre-incubated o-IBZ solution to a final concentration of 5-10 mg/mL.
-
Reaction Incubation: Flush the reaction tube with nitrogen gas to displace oxygen, cap the tube tightly, and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination: Terminate the reaction by adding approximately 10 volumes of water.
-
Sample Desalting: Dry the sample using a SpeedVac concentrator. The resulting peptides should be desalted using a suitable method, such as a C18 spin column, prior to mass spectrometry analysis.
LC-MS/MS Analysis of Cleavage Products
This is a general protocol for the analysis of the resulting peptide mixture using a standard ESI-LC-MS/MS setup. Optimization will be required based on the specific peptides and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mass spectrometer with an ESI source capable of MS/MS (e.g., Q-TOF, Orbitrap)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Reconstitute the desalted peptide mixture in Mobile Phase A.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a linear gradient, for example, from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Equilibrate the column back to initial conditions between runs.
-
-
Mass Spectrometry Analysis:
-
Acquire data in positive ion mode.
-
Perform a full MS scan over a mass range of m/z 300-1800.
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions.
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) for fragmentation. The collision energy should be optimized for the peptides of interest. The N-acyldioxindolylalanine modification will add mass to the C-terminal tryptophan residue, which should be accounted for in database searching. The fragmentation pattern may show characteristic neutral losses from the modified residue.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Mascot, Sequest, MaxQuant).
-
Search the data against a relevant protein database, specifying the N-acyldioxindolylalanine modification on tryptophan as a variable modification.
-
Visualizing the Workflow
The overall process from protein to data can be visualized as a clear workflow.
Caption: Experimental workflow for the mass spectrometry analysis of this compound cleavage products.
The cleavage of proteins with this compound is a valuable tool in the proteomics workflow. A thorough understanding of the available mass spectrometry techniques and quantitative strategies is essential for generating high-quality, reliable data. By carefully considering the comparisons and protocols outlined in this guide, researchers can better design and execute their experiments for the successful analysis of these chemically cleaved peptides.
References
A Researcher's Guide to Protein Cleavage: Validating the Efficiency of o-Iodosobenzoate
For researchers, scientists, and drug development professionals engaged in protein analysis and engineering, the selective cleavage of polypeptide chains is a fundamental technique. This guide provides a comprehensive comparison of o-Iodosobenzoate (IBA), a reagent that targets tryptophan residues, with other established chemical cleavage agents. By presenting objective performance data, detailed experimental protocols, and clear visual representations of reaction mechanisms and workflows, this document aims to empower researchers to make informed decisions for their specific applications.
Performance Comparison of Chemical Cleavage Reagents
The choice of a chemical cleavage reagent is dictated by the target protein's amino acid composition, the desired fragment sizes, and the tolerance for side reactions. The following table summarizes the key performance characteristics of this compound and three other commonly used reagents: Cyanogen bromide (CNBr), formic acid, and hydroxylamine.
| Reagent | Cleavage Site | Reported Efficiency | Key Advantages | Common Side Reactions |
| This compound (IBA) | C-terminal to Tryptophan (Trp) | 70-100%[1] | High selectivity for the relatively rare Trp residue, generating large protein fragments. | Oxidation of Methionine (Met) to its sulfoxide.[1] Modification and cleavage at Tyrosine (Tyr) residues by the contaminant o-iodoxybenzoic acid.[2][3] |
| Cyanogen bromide (CNBr) | C-terminal to Methionine (Met) | >90%[4] | High cleavage efficiency and specificity. | Oxidation of methionine to methionine sulfoxide (which is resistant to cleavage). Cleavage efficiency is reduced at Met-Ser and Met-Thr bonds.[5] |
| Formic acid | Aspartyl-Prolyl (Asp-Pro) peptide bonds | Up to 87.3% | Specific for the relatively infrequent Asp-Pro linkage. | Can cause formylation of amino groups and hydroxyl groups of Ser and Thr residues.[6][7] |
| Hydroxylamine | Asparaginyl-Glycyl (Asn-Gly) peptide bonds | 60-95% | Specific for the Asn-Gly bond. | Can lead to the formation of hydroxamates from asparagine and glutamine residues.[8][9] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful protein cleavage. Below are methodologies for each of the compared reagents.
This compound Cleavage Protocol
This protocol is adapted from established methods and includes a pre-incubation step to minimize side reactions at tyrosine residues.[2]
Materials:
-
o-Iodosobenzoic acid (IBA)
-
80% (v/v) Acetic acid
-
4 M Guanidine-HCl
-
p-Cresol
-
Protein sample
-
Nitrogen gas
-
Water (HPLC-grade)
-
SpeedVac concentrator or equivalent
Procedure:
-
Reagent Preparation: Dissolve IBA (10 mg) in 1.0 ml of 80% (v/v) acetic acid containing 4 M Guanidine-HCl. Add 20 µl of p-cresol to scavenge the reactive o-iodoxybenzoic acid contaminant.
-
Pre-incubation: Incubate the IBA solution for 2 hours at room temperature in the dark.
-
Protein Dissolution: Dissolve the protein sample in the pre-incubated IBA solution to a final concentration of 1-5 mg/ml.
-
Reaction Incubation: Flush the reaction tube with nitrogen gas, cap it tightly, and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination: Terminate the reaction by adding approximately 10 volumes of water.
-
Sample Recovery: Dry the sample using a SpeedVac concentrator. The resulting peptide fragments are now ready for downstream analysis.
Cyanogen Bromide Cleavage Protocol
Materials:
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle in a fume hood with appropriate personal protective equipment.
-
70% (v/v) Formic acid
-
Protein sample
-
Nitrogen gas
-
Water (HPLC-grade)
-
Lyophilizer or SpeedVac concentrator
Procedure:
-
Protein Dissolution: Dissolve the protein sample in 70% (v/v) formic acid to a concentration of 1-5 mg/ml.
-
Reagent Addition: Add a 50- to 100-fold molar excess of CNBr over the methionine content of the protein.
-
Reaction Incubation: Flush the reaction tube with nitrogen gas, cap it tightly, and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination and Sample Recovery: Dilute the reaction mixture with at least 10 volumes of water and lyophilize or dry using a SpeedVac concentrator to remove the formic acid and excess CNBr. Repeat the dilution and drying step twice more to ensure complete removal.
Formic Acid Cleavage Protocol
Materials:
-
Formic acid (e.g., 70% v/v)
-
Protein sample
-
Water (HPLC-grade)
-
Lyophilizer or SpeedVac concentrator
Procedure:
-
Protein Dissolution: Dissolve the protein sample in the desired concentration of formic acid (e.g., 70%).
-
Reaction Incubation: Incubate the solution at a specific temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours). The optimal conditions may need to be determined empirically.
-
Reaction Termination and Sample Recovery: Dilute the reaction mixture with at least 10 volumes of water and lyophilize or dry using a SpeedVac concentrator.
Hydroxylamine Cleavage Protocol
Materials:
-
Hydroxylamine hydrochloride
-
Guanidine-HCl
-
Buffer (e.g., Tris-HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Protein sample
-
Water (HPLC-grade)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Cleavage Buffer Preparation: Prepare a cleavage buffer containing, for example, 2 M hydroxylamine-HCl and 6 M Guanidine-HCl. Adjust the pH to 9.0 with NaOH.
-
Protein Dissolution: Dissolve the protein sample in the cleavage buffer.
-
Reaction Incubation: Incubate the reaction mixture at 45°C for 4-16 hours.
-
Sample Recovery: Remove excess reagents and buffer exchange the cleaved peptides using dialysis or size-exclusion chromatography.
Visualizing the Chemistry: Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the cleavage mechanism of this compound and a comparative workflow for the different chemical cleavage methods.
Caption: Proposed mechanism of protein cleavage at tryptophan by this compound.
The reaction is initiated by the oxidation of the tryptophan indole ring by this compound, proceeding through intermediate states.[2][3] This is followed by an intramolecular cyclization to form a reactive iminospirolactone intermediate. Subsequent hydrolysis of this intermediate results in the cleavage of the peptide bond, yielding two fragments.
Caption: A generalized workflow for chemical protein cleavage.
This diagram outlines the principal steps involved in a chemical cleavage experiment, from the selection of the appropriate reagent based on the target cleavage site to the final analysis of the resulting peptide fragments. Each reagent requires specific reaction conditions for optimal performance.
Conclusion
This compound is a highly effective reagent for the specific cleavage of proteins at tryptophan residues, offering the advantage of producing large peptide fragments due to the low abundance of tryptophan in most proteins. Its efficiency is comparable to other established methods, with reported yields between 70-100%.[1] However, researchers must be aware of the potential for side reactions, particularly the modification of tyrosine residues by the o-iodoxybenzoic acid contaminant, and take appropriate measures, such as pre-incubation with p-cresol, to mitigate these effects.[2]
The choice between this compound and other reagents like cyanogen bromide, formic acid, or hydroxylamine will ultimately depend on the specific protein of interest and the goals of the experiment. By carefully considering the cleavage specificity, efficiency, and potential side reactions of each method, researchers can select the most suitable tool for their protein chemistry needs. This guide provides the necessary data and protocols to facilitate this decision-making process and to aid in the successful application of chemical protein cleavage in research and development.
References
- 1. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Easy, Robust, and Repeatable Online Acid Cleavage of Proteins in Mobile Phase for Fast Quantitative LC-MS Bottom-Up Protein Analysis—Application for Ricin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Expression and Hydroxylamine Cleavage of Thymosin Alpha 1 Concatemer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypervalent Iodine Reagents in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective oxidation of a wide range of functional groups. Their low toxicity and environmental friendliness present a significant advantage over traditional heavy-metal-based oxidants.[1] This guide provides a comparative analysis of three commonly employed hypervalent iodine reagents: 2-Iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), and (Diacetoxyiodo)benzene (PhI(OAc)₂), with a focus on their performance in the oxidation of alcohols and sulfides.
Performance Comparison in Alcohol Oxidation
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. IBX, DMP, and PhI(OAc)₂ are all capable of effecting this transformation, but they exhibit notable differences in reactivity, solubility, and reaction conditions.
Table 1: Comparative Oxidation of Benzyl Alcohol to Benzaldehyde
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IBX | 1.5 | DMSO | Room Temp. | 2 | 95 | [2] |
| 2.0 | Ethyl Acetate | 80 | 1 | 98 | Not specified in search results | |
| DMP | 1.1 | CH₂Cl₂ | Room Temp. | 1.5 | 99 | [3] |
| 1.5 | CH₂Cl₂ | Room Temp. | 0.5 | 94 | Not specified in search results | |
| PhI(OAc)₂ | 1.1 | CH₂Cl₂ | Room Temp. | 3 | 98 | Not specified in search results |
| (with TEMPO) | (0.1 eq. TEMPO) |
Analysis:
-
IBX is a powerful oxidant but suffers from poor solubility in most common organic solvents except for DMSO.[2] Heating can improve its solubility and reaction rates in other solvents like ethyl acetate.
-
DMP is a derivative of IBX where the hydroxyl groups are replaced by acetate groups, rendering it much more soluble in common organic solvents like dichloromethane (CH₂Cl₂).[4] This enhanced solubility often leads to faster reaction times and milder reaction conditions (room temperature) compared to IBX.[3][4]
-
PhI(OAc)₂ is a versatile and commercially available iodine(III) reagent. While it can oxidize alcohols on its own, it is often used in catalytic systems, for example, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to achieve high efficiency and selectivity.
Performance Comparison in Sulfide Oxidation
The selective oxidation of sulfides to sulfoxides is another important transformation where hypervalent iodine reagents excel, often avoiding over-oxidation to the corresponding sulfone.
Table 2: Comparative Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IBX | 1.2 | CH₃CN | Room Temp. | 4 | 91 | [5] |
| DMP | 1.1 | CH₂Cl₂ | Room Temp. | 0.5 | 89 | [5] |
| PhI(OAc)₂ | 1.1 | CH₃CN | Room Temp. | 12 | 92 | Not specified in search results |
Analysis:
In the oxidation of thiols to thiosulfonates, a related transformation, DMP has been reported to be superior to IBX in terms of reaction rate, conversion, and the number of equivalents required.[5] This trend is also observed in the oxidation of thioanisole, where DMP provides a comparable yield to IBX in a significantly shorter reaction time. PhI(OAc)₂ is also effective, though it may require longer reaction times to achieve high conversion.
Mechanistic Overview and Experimental Workflows
The general mechanism for the oxidation of alcohols by IBX and DMP involves the formation of a hypervalent iodine-alcohol adduct, followed by an E2-like elimination.
Caption: General mechanistic pathway for oxidation by hypervalent iodine reagents.
The selection of a suitable hypervalent iodine reagent for a specific oxidation is guided by factors such as substrate compatibility, desired reaction conditions, and cost. The following workflow illustrates a typical decision-making process for researchers.
Caption: Experimental workflow for selecting a hypervalent iodine oxidant.
Detailed Experimental Protocols
The following are representative experimental protocols for the oxidation of benzyl alcohol to benzaldehyde using IBX, DMP, and PhI(OAc)₂.
Protocol 1: Oxidation of Benzyl Alcohol using IBX
Materials:
-
Benzyl alcohol
-
2-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in DMSO (5 mL) is added IBX (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford benzaldehyde.
Protocol 2: Oxidation of Benzyl Alcohol using Dess-Martin Periodinane (DMP)
Materials:
-
Benzyl alcohol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in CH₂Cl₂ (10 mL) is added DMP (1.1 mmol) in one portion.
-
The reaction mixture is stirred at room temperature for 1.5 hours.
-
The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL).
-
The mixture is stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford benzaldehyde.
Protocol 3: Oxidation of Benzyl Alcohol using PhI(OAc)₂/TEMPO
Materials:
-
Benzyl alcohol
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in CH₂Cl₂ (10 mL) are added TEMPO (0.1 mmol) and PhI(OAc)₂ (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ (10 mL).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford benzaldehyde.
References
- 1. IBX,Swern and Corey Kim Reagent with Mechanisms | PPTX [slideshare.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the HPLC Analysis of o-Iodosobenzoate Cleavage Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of peptide fragments generated by o-Iodosobenzoate cleavage. This chemical cleavage method is a valuable tool in protein chemistry, selectively targeting the C-terminal side of tryptophan residues. Accurate and efficient analysis of the resulting fragments is crucial for protein sequencing, structure-function studies, and the characterization of biopharmaceuticals.
Introduction to this compound Cleavage
o-Iodosobenzoic acid (IBA) is a chemical reagent used for the specific cleavage of peptide bonds at tryptophan residues.[1] The reaction proceeds via a two-step oxidation of the tryptophanyl residue, followed by the formation of an iminospirolactone which is then hydrolyzed, leading to peptide bond scission.[2] This method offers a high cleavage yield, often ranging from 70% to 100%.[3] However, side reactions such as the oxidation of methionine to its sulfoxide derivative can occur.[3] Additionally, a common contaminant in commercial IBA preparations, o-iodoxybenzoic acid, can lead to the unwanted modification and cleavage of tyrosine residues.[2] Careful preparation of the reagent is therefore critical for achieving high specificity.
Analytical Methodologies for Cleavage Fragments
The resulting mixture of peptide fragments necessitates robust analytical techniques for separation, identification, and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for this purpose. However, alternative and complementary methods such as Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEC) can also be employed, each with its own set of advantages and limitations.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (commonly C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration.
Performance Characteristics:
| Parameter | Typical Performance |
| Resolution | High to very high, capable of separating peptides with single amino acid differences. |
| Analysis Time | Typically 15-60 minutes for a standard analytical run. |
| Loading Capacity | Lower compared to other techniques, best suited for analytical purposes. |
| Compatibility with MS | High, especially when using volatile mobile phase modifiers like formic acid or trifluoroacetic acid (TFA). |
Experimental Protocol: RP-HPLC of this compound Cleavage Fragments
This protocol is a general guideline and may require optimization for specific peptide mixtures.
-
Sample Preparation:
-
Following cleavage with o-iodosobenzoic acid, terminate the reaction by adding 10 volumes of water and lyophilize the sample.[4]
-
Reconstitute the dried peptide fragments in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
-
HPLC System and Column:
-
System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A reversed-phase column suitable for peptide analysis (e.g., C18, 300 Å pore size, 3.5 or 1.8 µm particle size).
-
Column Temperature: 40°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5-60% B (linear gradient)
-
45-50 min: 60-95% B (linear gradient)
-
50-55 min: 95% B (isocratic wash)
-
55-60 min: 5% B (re-equilibration)
-
-
-
Detection:
-
UV absorbance at 214 nm and 280 nm.
-
Alternative Analytical Methods
While RP-HPLC is the workhorse for peptide analysis, other chromatography techniques can be valuable, either as standalone methods or as part of a multi-dimensional separation strategy.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size and shape in solution). Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path length, thus eluting later.
Performance Characteristics:
| Parameter | Typical Performance |
| Resolution | Lower than RP-HPLC, generally not suitable for separating peptides of similar size. |
| Analysis Time | Typically shorter than RP-HPLC, around 15-30 minutes. |
| Loading Capacity | Higher than analytical RP-HPLC, can be used for preparative purposes. |
| Compatibility with MS | Can be compatible if volatile, salt-free mobile phases are used. |
Experimental Protocol: SEC of this compound Cleavage Fragments
-
Sample Preparation:
-
Prepare the sample as described for RP-HPLC.
-
Ensure the sample is dissolved in the SEC mobile phase.
-
-
HPLC System and Column:
-
System: HPLC or FPLC system.
-
Column: SEC column with a pore size appropriate for the expected fragment size range (e.g., 100-200 Å).
-
-
Mobile Phase:
-
Isocratic elution with a buffer such as 50 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
-
Elution:
-
Flow Rate: Dependent on column dimensions, typically 0.5-1.0 mL/min.
-
Isocratic elution for one column volume.
-
-
Detection:
-
UV absorbance at 214 nm and 280 nm.
-
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge at a given pH. Peptides, being composed of amino acids with ionizable side chains, will have a net positive or negative charge depending on the buffer pH. In cation-exchange chromatography, a negatively charged stationary phase is used to bind positively charged peptides, while in anion-exchange chromatography, a positively charged stationary phase binds negatively charged peptides. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Performance Characteristics:
| Parameter | Typical Performance |
| Resolution | High, can separate peptides with single charge differences. Orthogonal to RP-HPLC. |
| Analysis Time | Can be longer than RP-HPLC due to the need for salt gradients and column regeneration. |
| Loading Capacity | High, suitable for both analytical and preparative applications. |
| Compatibility with MS | Generally not directly compatible due to the high salt concentrations used for elution. Desalting is required. |
Experimental Protocol: IEC of this compound Cleavage Fragments
-
Sample Preparation:
-
Prepare the sample as described for RP-HPLC.
-
Buffer exchange the sample into the initial IEC mobile phase.
-
-
HPLC System and Column:
-
System: HPLC or FPLC system.
-
Column: A strong or weak cation or anion exchange column.
-
-
Mobile Phases:
-
Mobile Phase A (Binding): Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Mobile Phase B (Elution): High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange).
-
-
Gradient Elution:
-
Flow Rate: 0.5-1.0 mL/min.
-
Gradient: Linear gradient from 0% to 100% B over 30-60 minutes.
-
-
Detection:
-
UV absorbance at 214 nm and 280 nm.
-
Comparison of Analytical Methods
| Feature | RP-HPLC | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEC) |
| Primary Separation Principle | Hydrophobicity | Size and Shape | Net Charge |
| Resolution | Very High | Low | High |
| Typical Application | Peptide mapping, purity analysis, quantification | Desalting, buffer exchange, analysis of large fragments/aggregates | Purification, separation of charged isomers, orthogonal separation to RP-HPLC |
| MS Compatibility | High | Moderate (requires specific mobile phases) | Low (requires desalting) |
| Strengths | High resolving power for complex mixtures. | Gentle, non-denaturing conditions (with appropriate buffers). | High loading capacity, orthogonal separation. |
| Limitations | Can denature proteins, lower loading capacity. | Poor resolution for peptides of similar size. | High salt buffers interfere with MS, can be time-consuming. |
Objective Comparison:
-
For detailed peptide mapping and purity assessment , RP-HPLC is the superior technique due to its high resolving power. It is the only method among the three that can reliably separate the complex mixture of peptides generated from a protein digest to baseline.
-
For a rapid, initial assessment of the cleavage reaction or for desalting the peptide mixture , SEC is a suitable choice. It can quickly separate the larger, uncleaved protein from the smaller peptide fragments.
-
For purification of specific charged fragments or for separating fragments with similar hydrophobicity but different charges , IEC is an excellent complementary technique to RP-HPLC. It is often used as an initial purification step before a final "polishing" step by RP-HPLC.
Visualizations
References
- 1. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Tryptophan-Specific Reagents for Protein Modification and Cleavage
For researchers, scientists, and drug development professionals, the selective chemical modification and cleavage of proteins at tryptophan residues is a cornerstone of proteomics, protein structure-function analysis, and the development of protein-based therapeutics. This guide provides an objective comparison of o-Iodosobenzoate and other common tryptophan-specific reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Tryptophan, with its unique indole side chain, is a relatively rare amino acid, making it an attractive target for site-specific protein modification and cleavage.[1] The ability to selectively target tryptophan residues allows for the generation of large peptide fragments, which is invaluable for protein sequencing, and for the introduction of specific labels or modifications to study protein function.[2][3] This guide compares the performance of this compound with other widely used reagents: N-Bromosuccinimide (NBS), BNPS-Skatole, and N-Chlorosuccinimide (NCS).
Performance Comparison of Tryptophan-Specific Reagents
The choice of reagent for tryptophan modification or cleavage depends on several factors, including the desired outcome (modification vs. cleavage), the required specificity, and the tolerance for side reactions. The following table summarizes the key characteristics and performance of each reagent based on available experimental data.
| Reagent | Primary Application | Cleavage Yield | Specificity for Tryptophan | Common Side Reactions |
| This compound | Peptide bond cleavage | 70-100%[4] | High | Oxidation of methionine; modification and potential cleavage at tyrosine residues, particularly with impure preparations.[4][5] |
| N-Bromosuccinimide (NBS) | Peptide bond cleavage & modification | Variable, often lower than this compound | Moderate | Oxidation of tyrosine, histidine, cysteine, and methionine.[6] |
| BNPS-Skatole | Peptide bond cleavage | Moderate | High | Modification of tyrosine and histidine, though generally less reactive than NBS.[7][8] |
| N-Chlorosuccinimide (NCS) | Peptide bond cleavage | 19-58%[9] | High | Oxidation of methionine to methionine sulfoxide; at high concentrations, conversion of methionine to sulfone and cysteine to cysteic acid.[9][10] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein modification and cleavage. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Tryptophanyl Peptide Bond Cleavage with this compound
This protocol is adapted from the method described by Mahoney and Hermodson.[4][11]
-
Reagent Preparation: Dissolve 10 mg of o-Iodosobenzoic acid in 1.0 ml of 80% (v/v) acetic acid containing 4 M guanidine-HCl. To scavenge the reactive contaminant o-iodoxybenzoic acid, add 20 μl of p-cresol and incubate the mixture for 2 hours at room temperature.[3][11]
-
Sample Preparation: Dissolve the S-alkylated protein sample in the prepared reagent solution to a final concentration of 5-10 mg/ml.[11]
-
Reaction: Flush the reaction tube with nitrogen, cap it, and incubate for 24 hours at room temperature in the dark.[11]
-
Termination: Terminate the reaction by adding approximately 10 volumes of water and drying the sample using a SpeedVac concentrator.[11] The resulting peptides can then be purified by size-exclusion chromatography or analyzed by gel electrophoresis.[11]
Protocol 2: Tryptophanyl Peptide Bond Cleavage with N-Chlorosuccinimide (NCS)
This protocol is based on the work of Shechter et al.[9]
-
Reaction Setup: Dissolve the protein or peptide in a buffer at pH 4-5 or in 50-80% acetic acid.
-
Reagent Addition: Add a 2-fold molar excess of NCS to the protein solution.
-
Incubation: Allow the reaction to proceed for 30 minutes at room temperature.
-
Analysis: The resulting peptide fragments can be separated and analyzed by chromatography or electrophoresis.
Protocol 3: Tryptophanyl Peptide Bond Cleavage with BNPS-Skatole
This protocol is provided by MilliporeSigma for their BNPS-Skatole product.[7]
-
Reagent Preparation: Prepare a solution containing a 10-fold molar excess of BNPS-Skatole in 70% distilled acetic acid containing 0.1% phenol.[7]
-
Incubation: Incubate the peptide with the BNPS-Skatole solution for 48 hours at room temperature.[7]
-
Quenching: Add a 10-fold molar excess of 2-mercaptoethanol and incubate for 5 hours at 37°C to quench the reaction.[7]
-
Purification: Excess BNPS-Skatole can be extracted with ethyl acetate, and the resulting aqueous phase can be freeze-dried or evaporated.[7]
Visualizing the Workflow and Mechanisms
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations, created using Graphviz, illustrate a typical protein sequencing workflow and the proposed mechanism of tryptophan modification by reactive oxygen species.
References
- 1. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of N-chlorosuccinimide/urea for the selective cleavage of tryptophanyl peptide bonds in proteins. Cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of o-Iodosobenzoate Cleavage for Researchers
For researchers, scientists, and drug development professionals, the precise cleavage of proteins is a cornerstone of structural and functional analysis. o-Iodosobenzoate (IBA) has been a widely utilized reagent for the chemical cleavage of peptide bonds, primarily targeting the C-terminal side of tryptophan residues. However, its specificity and potential for off-target effects necessitate a thorough comparison with alternative methods. This guide provides an objective assessment of this compound cleavage specificity, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate protein cleavage strategy.
This compound: Mechanism and Specificity
This compound is valued for its ability to cleave the polypeptide chain at the relatively rare tryptophan residues, often resulting in large, manageable peptide fragments. The cleavage mechanism involves a two-step oxidation of the tryptophanyl residue, leading to the formation of an iminospirolactone which is subsequently hydrolyzed, causing peptide bond scission[1].
A significant challenge with this compound is the frequent presence of a contaminant, o-iodoxybenzoic acid. This impurity is a more potent oxidizing agent and is responsible for off-target cleavage at tyrosine residues[1]. Fortunately, this undesirable side reaction can be largely mitigated by pre-incubating the this compound reagent with p-cresol, which selectively scavenges the o-iodoxybenzoic acid[1].
Comparison of Chemical Cleavage Reagents
The selection of a chemical cleavage agent is dictated by the amino acid composition of the target protein and the desired fragmentation pattern. Below is a comparative overview of this compound and other common chemical cleavage reagents.
| Reagent | Primary Cleavage Site | Reported On-Target Cleavage Efficiency | Key Off-Target Reactions/Side Products |
| This compound (IBA) | C-terminus of Tryptophan (Trp) | 70-100%[2] | Cleavage at Tyrosine (Tyr) by o-iodoxybenzoic acid contaminant; Oxidation of Methionine (Met) to its sulfoxide. |
| BNPS-Skatole | C-terminus of Tryptophan (Trp) | Up to 67.4% | Modification of Tyrosine and Histidine; various other side reactions identified by mass spectrometry. |
| Formic Acid | Aspartyl-Prolyl (Asp-Pro) peptide bonds | Up to 87.3% under optimized conditions | Formylation of Serine and Threonine residues; dehydration of Aspartate. |
| Hydroxylamine | Asparaginyl-Glycyl (Asn-Gly) peptide bonds | Up to 95% in fusion protein cleavage | Formation of hydroxamates from asparagine and glutamine residues. |
| 2-nitro-5-thiocyanobenzoic acid (NTCB) | N-terminus of Cysteine (Cys) | Often incomplete | Carbamylation of lysine residues; β-elimination leading to dehydroalanine. |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving high cleavage specificity and yield. Modern proteomic approaches, particularly quantitative mass spectrometry, are invaluable for the precise identification of cleavage sites and the characterization of off-target events.
Protocol 1: this compound Cleavage of Tryptophanyl Bonds
This protocol is adapted from established methods and incorporates steps to minimize off-target cleavage.
Materials:
-
Protein sample (lyophilized)
-
This compound (IBA)
-
80% (v/v) Acetic Acid
-
4 M Guanidine-HCl
-
p-Cresol
-
Nitrogen gas
-
Deionized water
Procedure:
-
Reagent Preparation: Dissolve this compound to a final concentration of 10 mg/mL in 80% (v/v) acetic acid containing 4 M Guanidine-HCl.
-
Scavenging of Oxidant: Add p-cresol to the IBA solution (e.g., 20 µL per mL of solution) and incubate for 2 hours at room temperature in the dark. This step is critical to reduce tyrosine cleavage.
-
Protein Solubilization: Dissolve the lyophilized protein sample in the prepared IBA/p-cresol solution to a final protein concentration of 1-10 mg/mL.
-
Cleavage Reaction: Flush the reaction tube with nitrogen gas to displace oxygen, cap tightly, and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination: Stop the reaction by adding 10 volumes of deionized water.
-
Sample Recovery: The resulting peptide fragments can be recovered by lyophilization, size-exclusion chromatography, or other appropriate methods.
Protocol 2: BNPS-Skatole Cleavage of Tryptophanyl Bonds
Materials:
-
Protein sample (lyophilized)
-
BNPS-Skatole
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Protein Solubilization: Dissolve the protein sample in glacial acetic acid to a final concentration of 1-5 mg/mL.
-
Reagent Addition: Prepare a fresh solution of BNPS-Skatole in glacial acetic acid (e.g., 1 mg/mL) and add it to the protein solution in a 10-fold molar excess over tryptophan residues.
-
Cleavage Reaction: Incubate the reaction mixture for 48-72 hours at room temperature in the dark.
-
Reaction Termination and Reagent Removal: Dilute the reaction mixture with 10 volumes of deionized water and remove the BNPS-Skatole and byproducts by repeated ether extractions or by size-exclusion chromatography.
-
Sample Recovery: Lyophilize the aqueous phase to recover the peptide fragments.
Protocol 3: Formic Acid Cleavage of Aspartyl-Prolyl Bonds
Materials:
-
Protein sample (lyophilized)
-
70% (v/v) Formic Acid
Procedure:
-
Protein Solubilization: Dissolve the protein sample in 70% formic acid to a final concentration of 1-10 mg/mL.
-
Cleavage Reaction: Incubate the solution at 37°C for 24-72 hours. The optimal time and temperature may need to be determined empirically for each protein.
-
Reaction Termination: Dilute the reaction mixture with at least 10 volumes of deionized water.
-
Sample Recovery: Remove the formic acid and recover the peptide fragments by lyophilization.
Protocol 4: Hydroxylamine Cleavage of Asparaginyl-Glycyl Bonds
This method is particularly useful for the cleavage of fusion proteins where an Asn-Gly linker has been engineered.
Materials:
-
Protein sample
-
2 M Hydroxylamine-HCl
-
0.2 M Tris-HCl, pH 9.0
-
6 M Guanidine-HCl
Procedure:
-
Reaction Buffer Preparation: Prepare a solution of 2 M hydroxylamine-HCl in 6 M Guanidine-HCl, and adjust the pH to 9.0 with Tris base.
-
Protein Solubilization: Dissolve the protein sample in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Cleavage Reaction: Incubate the reaction mixture at 45°C for 4-16 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).
-
Sample Desalting: Remove hydroxylamine and other reagents by dialysis or size-exclusion chromatography.
Protocol 5: NTCB Cleavage at Cysteine Residues
This is a two-step reaction involving cyanylation followed by cleavage.
Materials:
-
Protein sample
-
6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0
-
Dithiothreitol (DTT)
-
2-nitro-5-thiocyanobenzoic acid (NTCB) in a water-miscible organic solvent (e.g., acetone)
-
6 M Guanidine-HCl, 0.2 M Borate buffer, pH 9.0
Procedure:
-
Reduction of Disulfide Bonds: Dissolve the protein in 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0, and add DTT to a final concentration of 10 mM. Incubate for 1-2 hours at 37°C.
-
Cyanylation: Add a 10-fold molar excess of NTCB over total thiols to the reduced protein solution. Incubate for 30 minutes at 37°C.
-
pH Adjustment for Cleavage: Adjust the pH of the solution to 9.0 by adding the borate buffer.
-
Cleavage Reaction: Incubate at 37°C for 16-24 hours.
-
Sample Desalting: Remove reagents and recover peptide fragments by dialysis or chromatography.
Visualizing Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the chemical cleavage mechanism of this compound and a general workflow for assessing cleavage specificity.
Caption: Mechanism of this compound cleavage at tryptophan.
Caption: Workflow for assessing cleavage specificity.
References
o-Iodosobenzoate in Proteomics: A Cost-Benefit Analysis and Comparison with Modern Footprinting Techniques
For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the choice of reagents and methodologies is critical for achieving reliable and cost-effective results. This guide provides a comprehensive cost-benefit analysis of o-Iodosobenzoate (IBA) for protein analysis, primarily focusing on its application in chemical cleavage. We objectively compare its performance with modern protein footprinting techniques, namely Hydroxyl Radical Protein Footprinting (HRPF) and Fast Photochemical Oxidation of Proteins (FPOP), supported by experimental data and detailed protocols.
Executive Summary
This compound is a classical reagent for the chemical cleavage of polypeptide chains at tryptophan residues. Its primary advantages lie in its low reagent cost and straightforward protocol. However, its application is largely limited to protein sequencing and peptide mapping, with potential for side reactions and lower specificity compared to more modern techniques.
In contrast, Hydroxyl Radical Protein Footprinting and its high-throughput variant, FPOP, offer a powerful approach for studying protein higher-order structure, dynamics, and interactions. These methods provide residue-level information on solvent accessibility. The major drawbacks of HRPF and FPOP are the significantly higher initial investment in specialized equipment and the complexity of the experimental setup and data analysis.
This guide will delve into a detailed comparison of these techniques, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual workflows to aid in selecting the most suitable method for your research needs.
Performance and Cost Comparison
The choice between this compound and hydroxyl radical footprinting techniques often comes down to a trade-off between the depth of structural information required and the budget available.
| Feature | This compound (IBA) | Hydroxyl Radical Protein Footprinting (HRPF) / FPOP |
| Primary Application | Chemical cleavage at Tryptophan residues for protein sequencing and peptide mapping. | Probing protein higher-order structure, dynamics, protein-protein and protein-ligand interactions. |
| Specificity | Primarily cleaves at the C-terminus of Tryptophan. Can have side reactions with Tyrosine[1][2]. | Reacts with solvent-accessible side chains of multiple amino acids (up to 19)[3]. |
| Efficiency | Cleavage yields can be high (70-100% at Tryptophan) but can be variable depending on the protein and reaction conditions[4]. | Labeling efficiency is tunable by adjusting experimental parameters (e.g., exposure time, reagent concentration). |
| Resolution | Provides information at the level of cleavage sites (Tryptophan residues). | Can provide residue-level resolution of solvent accessibility[5]. |
| Reagent Cost | Low. Proteomics grade this compound is relatively inexpensive (e.g., ~$25-30 for 1g)[6][7]. | Reagents like hydrogen peroxide are inexpensive, but the overall cost is driven by instrumentation. |
| Equipment Cost | Standard laboratory equipment (e.g., reaction tubes, incubator, HPLC system for analysis). | High. Requires specialized equipment such as a KrF excimer laser for FPOP, or access to a synchrotron facility for some forms of HRPF[8]. Benchtop HRPF systems are commercially available but represent a significant capital investment. |
| Experiment Time | The cleavage reaction itself typically takes 24 hours[9]. Subsequent analysis by mass spectrometry adds to the overall time. | The core labeling experiment is very fast (microseconds to milliseconds for FPOP)[10]. However, sample preparation and data analysis can be time-consuming. |
| Complexity | The protocol is relatively simple and can be performed in a standard biochemistry lab. | The experimental setup, especially for FPOP, is complex and requires expertise. Data analysis is also more involved than for simple cleavage mapping. |
Table 1: Comparison of this compound with Hydroxyl Radical Protein Footprinting (HRPF/FPOP).
Cost-Benefit Analysis
This compound:
-
Benefits: The most significant benefit of using IBA is its low cost. The reagent itself is affordable, and the experimental procedure does not require a large capital investment in specialized instrumentation. This makes it an accessible method for laboratories with limited budgets, particularly for applications like generating large peptide fragments for sequencing or initial characterization of proteins.
-
Costs: The primary "cost" of using IBA lies in its limited scope and potential for non-specific reactions. While it is selective for Tryptophan, side reactions with Tyrosine can complicate data interpretation[1][2]. Furthermore, the information it provides is limited to the location of Tryptophan residues and does not offer insights into the three-dimensional structure or dynamic properties of a protein. The 24-hour incubation time can also be a drawback for high-throughput applications.
Hydroxyl Radical Protein Footprinting (HRPF) / FPOP:
-
Benefits: The key advantage of HRPF/FPOP is the wealth of structural information it provides. By mapping the solvent accessibility of amino acid side chains, these techniques can reveal details about protein folding, conformational changes, and binding interfaces at a resolution that is not achievable with simple chemical cleavage. The extremely fast labeling times of FPOP can capture transient protein states[10].
-
Costs: The high cost of instrumentation is the most significant barrier to the widespread adoption of HRPF/FPOP. A dedicated FPOP setup with a laser and associated optics can be a major capital expenditure[8]. Access to synchrotron facilities for X-ray footprinting also incurs costs. While service providers like GenNext Technologies offer fee-for-service options, these can be expensive for large-scale studies[11]. The complexity of the experiment and the subsequent data analysis also require specialized expertise, adding to the overall cost in terms of personnel time and training.
Experimental Protocols
This compound Cleavage of Tryptophanyl Peptide Bonds
This protocol is adapted from established methods for the chemical cleavage of proteins at tryptophan residues[9][12].
Materials:
-
o-Iodosobenzoic acid (IBA), proteomics grade
-
80% (v/v) Acetic Acid
-
4 M Guanidine-HCl
-
p-Cresol
-
Protein sample (5-10 mg/mL)
-
Nitrogen gas
-
Water, HPLC grade
-
SpeedVac concentrator or equivalent
Procedure:
-
Reagent Preparation: In a microcentrifuge tube, dissolve 10 mg of o-Iodosobenzoic acid in 1.0 mL of 80% (v/v) acetic acid containing 4 M guanidine-HCl. Add 20 µL of p-cresol to the solution. Note: p-cresol is added to scavenge o-iodoxybenzoic acid, a common contaminant in IBA preparations that can cause unwanted side reactions with tyrosine residues.
-
Pre-incubation: Incubate the reagent mixture for 2 hours at room temperature.
-
Protein Dissolution: Dissolve the protein sample in the prepared reagent solution to a final concentration of 5-10 mg/mL.
-
Reaction Incubation: Flush the tube with a gentle stream of nitrogen gas to displace oxygen. Cap the tube tightly and incubate for 24 hours at room temperature in the dark.
-
Reaction Termination: Terminate the reaction by adding approximately 10 volumes of water.
-
Sample Recovery: Dry the sample using a SpeedVac concentrator. The resulting peptides can then be reconstituted in an appropriate buffer for downstream analysis by mass spectrometry or size-exclusion chromatography.
General Workflow for Hydroxyl Radical Protein Footprinting (HRPF)
This protocol outlines the general steps involved in a typical HRPF experiment. Specific parameters will vary depending on the method of radical generation (e.g., FPOP, synchrotron radiolysis).
Materials:
-
Protein sample in a suitable buffer (phosphate buffers are common)
-
Hydrogen peroxide (for FPOP and Fenton chemistry)
-
Radical scavenger (e.g., glutamine, methionine amide)
-
Quenching solution (e.g., containing catalase and methionine)
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare the protein of interest in a buffer that does not significantly scavenge hydroxyl radicals.
-
Radical Generation and Exposure: Generate hydroxyl radicals in the presence of the protein sample.
-
FPOP: A solution of the protein and hydrogen peroxide is flowed through a capillary and irradiated with a pulsed excimer laser[13][14].
-
Synchrotron Radiolysis: The protein solution is exposed to a high-intensity X-ray beam[13].
-
Fenton Chemistry: Hydroxyl radicals are generated by the reaction of a metal ion (e.g., Fe²⁺) with hydrogen peroxide. This method is generally slower than FPOP or synchrotron radiolysis[13].
-
-
Quenching: Immediately after exposure, the reaction is quenched to prevent further, non-specific oxidation. This is typically done by adding a solution containing a scavenger like methionine or catalase to remove residual radicals and hydrogen peroxide.
-
Control Sample: A control sample, not exposed to the radical-generating stimulus, is processed in parallel to account for background oxidation.
-
Denaturation, Reduction, and Alkylation: The protein is denatured, and disulfide bonds are reduced and then alkylated to ensure efficient digestion.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of oxidative modification.
-
Data Analysis: The extent of modification at each site is compared between the experimental and control samples to determine the solvent accessibility of different regions of the protein.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound cleavage and a typical FPOP experiment.
Caption: Workflow for protein cleavage using this compound.
Caption: General workflow for a Fast Photochemical Oxidation of Proteins (FPOP) experiment.
Conclusion
The choice between this compound and advanced footprinting techniques like HRPF/FPOP is fundamentally driven by the research question and available resources. For targeted applications requiring cleavage at tryptophan residues, such as peptide mapping or generating large fragments for sequencing, this compound offers a cost-effective and straightforward solution.
However, for researchers aiming to elucidate the intricacies of protein structure, dynamics, and interactions, the higher initial investment and complexity of HRPF and FPOP are justified by the unparalleled depth and resolution of the data they provide. As benchtop HRPF systems become more accessible, the financial barrier may lower, making these powerful techniques more commonplace in proteomics laboratories. Ultimately, a thorough understanding of the costs, benefits, and experimental requirements of each method is essential for making an informed decision that aligns with the scientific goals and budgetary constraints of a given project.
References
- 1. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gnxtech.com [gnxtech.com]
- 4. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gnxtech.com [gnxtech.com]
- 6. L15606.03 [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Laser-free Hydroxyl Radical Protein Footprinting to Perform Higher Order Structural Analysis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Implementing Fast Photochemical Oxidation of Proteins (FPOP) as a Footprinting Approach to Solve Diverse Problems in Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gnxtech.com [gnxtech.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. communities.springernature.com [communities.springernature.com]
Safety Operating Guide
Proper Disposal of o-Iodosobenzoate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of o-Iodosobenzoate is paramount in a laboratory setting. This document provides a comprehensive operational and disposal plan, including detailed procedural guidance to address immediate safety and logistical concerns.
This compound and its derivatives are powerful oxidizing agents widely used in organic synthesis. Due to their reactive nature, proper handling and disposal are critical to prevent accidents and environmental contamination. This guide outlines the necessary steps for the safe management and disposal of this compound waste.
Key Safety and Handling Information
o-Iodosobenzoic acid is a white to light yellow solid that is sparingly soluble in water but soluble in alcohol.[1][2] It is a skin and eye irritant and is harmful if swallowed or inhaled.[1] As a hypervalent iodine compound, it is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials, strong acids, and strong bases.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for o-Iodosobenzoic acid and its common precursor, 2-Iodobenzoic acid.
| Property | o-Iodosobenzoic Acid (IBA) | 2-Iodobenzoic Acid |
| CAS Number | 304-91-6[4] | 88-67-5[5] |
| Molecular Formula | C₇H₅IO₃[4] | C₇H₅IO₂[5] |
| Molecular Weight | 264.02 g/mol [4] | 248.02 g/mol [6] |
| Melting Point | Not available | 162 °C[5] |
| Density | Not available | 2.25 g/cm³[5] |
| pKa | Not available | 2.85 (at 25°C)[1] |
| Vapor Pressure | Not available | 0.000205 mmHg (at 25°C)[1] |
Operational Plan for this compound Disposal
The primary method for the safe disposal of this compound waste involves a two-step chemical deactivation process: reduction followed by neutralization. This procedure converts the reactive hypervalent iodine species into a less hazardous form.
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Collect all aqueous waste streams containing this compound in a designated, properly labeled, and sealed container.
-
Solid waste, such as contaminated filter paper or spatulas, should be collected separately.
-
-
Chemical Deactivation (Reduction) :
-
In a well-ventilated fume hood, slowly add a reducing agent to the aqueous this compound waste with constant stirring. A suitable reducing agent is sodium sulfite (Na₂SO₃).
-
Continue adding the reducing agent until the oxidizing potential of the solution is eliminated. This can be tested with iodine-starch paper; a negative test (no blue-black color) indicates the absence of the oxidizing agent.
-
For waste liquors from reactions, a common practice is to treat them with solid sodium sulfite.[7]
-
-
Neutralization :
-
After reduction, the solution will likely be acidic. Slowly add a base, such as a 1 M solution of sodium hydroxide (NaOH), to neutralize the waste.[7]
-
Monitor the pH of the solution using a pH meter or pH paper. Adjust the pH to a neutral range (typically between 6 and 8).
-
-
Final Disposal :
-
Once neutralized, the deactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.
-
Solid waste that has been deactivated should be placed in a sealed container and disposed of through your institution's hazardous waste program.
-
References
- 1. chembk.com [chembk.com]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 2-Iodosobenzoic acid CAS#: 304-91-6 [amp.chemicalbook.com]
- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Ozonelabs- Synthesis of 2-Iodobenzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
